molecular formula C10H18O3 B047897 Methyl 9-oxononanoate CAS No. 1931-63-1

Methyl 9-oxononanoate

Cat. No.: B047897
CAS No.: 1931-63-1
M. Wt: 186.25 g/mol
InChI Key: JMLYDLZRFNYHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-oxononanoate is a high-purity, synthetic fatty acid methyl ester featuring a terminal keto group, making it a versatile and valuable intermediate in organic synthesis and chemical biology research. Its primary research application lies in the synthesis of macrocyclic musk fragrances, where it serves as a key precursor in the cyclization steps to form compounds like muscone analogs, prized for their aromatic properties. Beyond perfumery, this compound is a crucial building block in lipidomics and the study of oxidized lipids. Researchers utilize it to synthesize defined oxylipins and other oxidized fatty acid esters, which are important for investigating lipid peroxidation pathways, cell signaling mechanisms, and the role of lipid-derived electrophiles in cellular stress and inflammation. The terminal oxo group is highly reactive, allowing for further chemical modifications such as reductive amination, Grignard reactions, or condensation to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes this compound an indispensable tool for chemists and biochemists exploring new synthetic methodologies, developing novel bioactive compounds, and elucidating the complex roles of lipid metabolites in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 9-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLYDLZRFNYHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172913
Record name Nonanoic acid, 9-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1931-63-1
Record name Nonanoic acid, 9-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 9-oxononanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonanoic acid, 9-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of Methyl 9-oxononanoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 9-oxononanoate (B1257084)

Introduction

Methyl 9-oxononanoate (CAS No. 1931-63-1) is an organic compound classified as a fatty aldehyde and an organic ester.[1][2][3] It is also known by other names such as 9-Oxo-nonanoic Acid methyl ester, Azelaaldehydic Acid Methyl Ester, and Methyl 8-formyloctanoate.[4][5] This bifunctional molecule, featuring both a methyl ester and a terminal aldehyde group, serves as a versatile intermediate in organic synthesis.[2][6] Its applications include its use as a linseed oil-based solventless polymeric protective coating and as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.[2][3][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application, and further use in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₃[1][2][4][7][8]
Molecular Weight 186.25 g/mol [1][4]
CAS Number 1931-63-1[1][4][8]
Appearance Colorless to light yellow liquid/oil[2][3]
Boiling Point 249.40 °C (at 760 mm Hg, estimated); 125-145 °C (at 9 Torr)[2][3][7]
Melting Point Approximately -20 °C[2]
Density 0.958 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility 534.3 mg/L at 25 °C (Estimated)[7]
Organic Solubility Soluble in alcohol and ether[2]
Purity ≥90%[4]
Flash Point 215.00 °F (101.80 °C) (Estimated)[7]
LogP (o/w) 1.920 (Estimated)[7]

Experimental Protocols

The synthesis and analysis of this compound are crucial for its application in research and industry. The following sections detail common experimental procedures.

Synthesis via Oxidation of Methyl 9-hydroxynonanoate

A primary method for preparing this compound is through the oxidation of the corresponding primary alcohol, Methyl 9-hydroxynonanoate, using Jones reagent.[9]

Materials and Reagents:

  • Methyl 9-hydroxynonanoate

  • Acetone (B3395972) (reagent grade)

  • Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with distilled water to 100 mL)

  • Isopropanol (B130326)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve Methyl 9-hydroxynonanoate (1 equivalent) in acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[9]

  • Oxidation: Cool the solution to 0°C using an ice bath.[9]

  • Add the prepared Jones reagent dropwise from the dropping funnel. It is critical to maintain the reaction temperature between 0-5°C during the addition.[9]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]

  • Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange/brown color of the reagent turns to a green solution.[9]

  • Extraction: Extract the product with diethyl ether.[9]

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.[9]

  • Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography to yield pure this compound.[9]

Synthesis via Ozonolysis of Methyl Oleate (B1233923)

This compound can be synthesized from renewable resources like methyl oleate through a two-step process involving ozonolysis followed by a reductive work-up.[10]

Materials and Reagents:

  • Methyl Oleate

  • Methanol or Dichloromethane (solvent)

  • Ozone (O₃) gas

  • Inert gas (Nitrogen or Argon)

  • Reducing agent (e.g., Sodium borohydride (B1222165) or H₂ with Raney nickel catalyst)

Procedure:

  • Dissolution: Dissolve methyl oleate in a suitable solvent (e.g., methanol) in a reaction vessel equipped for gas dispersion and low-temperature cooling.[10]

  • Ozonolysis: Cool the solution to -78°C and bubble ozone gas through it. Monitor the reaction by TLC for the disappearance of the starting material.[10]

  • Quenching: Purge the solution with an inert gas, such as nitrogen, to remove any excess ozone.[10]

  • Reductive Work-up: To the ozonide intermediate, add a reducing agent (e.g., sodium borohydride) to yield this compound.[10]

  • Isolation and Purification: After the reduction is complete, neutralize the mixture if necessary, and extract the product using a suitable organic solvent. The crude product can then be purified by distillation or column chromatography.[10]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound.[1][11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300).[1]

Typical GC Conditions (Reference):

  • Column: Non-polar column.[5][12]

  • Temperature Program: A temperature ramp is typically employed, for example, starting at 50°C and ramping to 250°C.[12]

  • Kovats Retention Index: Values on a semi-standard non-polar column are reported around 1436-1441.[1]

MS Fragmentation (Electron Ionization - EI):

  • The mass spectrum shows characteristic fragmentation patterns.[1][13]

  • Prominent peaks are often observed at m/z values of 74, 87, 55, 111, and 83.[1]

Logical and Synthetic Workflows

Visual representations of synthetic pathways and experimental procedures are essential for clarity in complex chemical processes.

Synthetic_Pathway_9ODA M9H Methyl 9-hydroxynonanoate M9O This compound M9H->M9O Jones Oxidation M9O2D Methyl (E)-9-oxo-2-decenoate M9O->M9O2D Horner-Wadsworth-Emmons Reaction ODA (E)-9-oxo-2-decenoic acid (9-ODA) M9O2D->ODA Alkaline Hydrolysis Jones_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Methyl 9-hydroxynonanoate in Acetone cool Cool Solution to 0°C dissolve->cool add_reagent Add Jones Reagent Dropwise cool->add_reagent monitor_tlc Monitor Reaction by TLC add_reagent->monitor_tlc quench Quench with Isopropanol monitor_tlc->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify Ozonolysis_Workflow start Methyl Oleate process1 Ozonolysis (O₃, -78°C) start->process1 intermediate Ozonide Intermediate process1->intermediate process2 Reductive Work-up (e.g., NaBH₄) intermediate->process2 end_product This compound process2->end_product

References

Unveiling the Presence of Methyl 9-oxononanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of Methyl 9-oxononanoate (B1257084) in plants. It is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, analysis, and potential physiological roles of this oxylipin. This document summarizes the available data on its presence, details relevant experimental protocols, and explores its putative biosynthetic and signaling pathways.

Natural Occurrence of Methyl 9-oxononanoate

This compound, a methylated derivative of the nine-carbon oxo-fatty acid, has been identified as a volatile constituent in the plant kingdom. Its presence has been reported in Cichorium endivia (endive), a member of the Asteraceae family.[1] While its distribution across the plant kingdom is not yet extensively documented, its discovery in a commonly consumed vegetable suggests it may be more widespread than currently known. There is some conflicting information in older chemical databases suggesting it is not found in nature; however, its identification in a peer-reviewed study of plant volatiles provides strong evidence for its natural occurrence.

Quantitative Data

To date, the scientific literature provides qualitative identification of this compound in Cichorium endivia but lacks specific quantitative data on its concentration. The original study focused on the identification of a wide range of volatile compounds and did not report the concentration of each.[1] Further research is required to quantify the levels of this compound in various plant tissues and under different physiological conditions.

Table 1: Documented Natural Occurrence and Available Quantitative Data for this compound

Plant SpeciesFamilyPlant PartConcentrationReference
Cichorium endiviaAsteraceaeLeavesNot ReportedGotz-Schmidt and Schreier, 1986[1]

Experimental Protocols

The extraction and analysis of this compound from plant tissues rely on techniques developed for the study of volatile organic compounds. The following protocol is based on the methodology described in the literature for the analysis of volatiles in Cichorium endivia.[1]

Extraction of Volatile Compounds
  • Sample Preparation: Homogenize fresh plant material (e.g., leaves) in distilled water.

  • Solvent Extraction: Perform a liquid-liquid extraction of the aqueous homogenate using a mixture of pentane (B18724) and dichloromethane (B109758) (2:1 v/v).

  • Concentration: Carefully concentrate the organic extract to a small volume using a Vigreux column.

  • Fractionation (Optional): For complex extracts, fractionation can be performed using silica (B1680970) gel column chromatography with a solvent gradient (e.g., pentane-diethyl ether) to separate compounds based on polarity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used for separation and identification.

  • Column: A nonpolar or semi-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating a wide range of volatile compounds.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 250°C).

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-350).

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST/Wiley).

G cluster_extraction Extraction Workflow cluster_analysis Analysis Workflow Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration Fractionation Fractionation Concentration->Fractionation GC-MS Analysis GC-MS Analysis Fractionation->GC-MS Analysis Separation Separation GC-MS Analysis->Separation Detection Detection Separation->Detection Identification Identification Detection->Identification

Experimental workflow for the analysis of this compound.

Putative Biosynthetic Pathway

This compound is likely a product of the oxylipin pathway, specifically the 9-lipoxygenase (9-LOX) branch. This pathway is initiated by the oxygenation of polyunsaturated fatty acids.

  • Substrate Availability: The pathway begins with the release of polyunsaturated fatty acids, such as linoleic acid or linolenic acid, from membrane lipids by the action of lipases.

  • Oxygenation by 9-Lipoxygenase (9-LOX): The enzyme 9-lipoxygenase catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of the fatty acid, forming a 9-hydroperoxy fatty acid intermediate (e.g., 9-hydroperoxyoctadecadienoic acid, 9-HPODE).

  • Cleavage by Hydroperoxide Lyase (HPL): The 9-hydroperoxy fatty acid is then cleaved by a 9/13-hydroperoxide lyase (HPL). This cleavage results in the formation of a C9-aldehyde, 9-oxononanoic acid, and a C9-hydrocarbon fragment.

  • Methylation: The final step is the methylation of the carboxyl group of 9-oxononanoic acid to form this compound. This reaction is likely catalyzed by a methyltransferase.

While specific enzymes for this pathway have not been characterized in Cichorium endivia, the presence of 9-LOX and HPL has been documented in other members of the Asteraceae family, such as lettuce (Lactuca sativa), supporting the plausibility of this pathway.[2]

G Linoleic Acid Linoleic Acid 9-Hydroperoxyoctadecadienoic Acid (9-HPODE) 9-Hydroperoxyoctadecadienoic Acid (9-HPODE) Linoleic Acid->9-Hydroperoxyoctadecadienoic Acid (9-HPODE) 9-Lipoxygenase (9-LOX) 9-Oxononanoic Acid 9-Oxononanoic Acid 9-Hydroperoxyoctadecadienoic Acid (9-HPODE)->9-Oxononanoic Acid Hydroperoxide Lyase (HPL) This compound This compound 9-Oxononanoic Acid->this compound Methyltransferase

Putative biosynthetic pathway of this compound.

Potential Signaling Role

Oxylipins, including 9-oxo fatty acids, are recognized as important signaling molecules in plants, mediating responses to various biotic and abiotic stresses, as well as regulating developmental processes.[3][4] The signaling pathways of these molecules are complex and often intersect with other hormone signaling pathways.

Products of the 9-LOX pathway have been implicated in:

  • Plant Defense: 9-oxo and 9-hydroxy fatty acids can induce defense responses against pathogens.[3] They may act as signaling molecules that modulate hormone homeostasis during infection.[5]

  • Root Development: Certain 9-LOX-derived oxylipins have been shown to influence lateral root development.[6]

  • Cell Wall Modifications: The 9-LOX pathway is involved in signaling cell wall damage and repair, which is a crucial aspect of plant defense.[3]

The signaling cascade for 9-oxo fatty acids is not fully elucidated but is thought to involve changes in gene expression leading to physiological responses. A plausible, though generalized, signaling pathway is depicted below.

G cluster_responses Examples of Physiological Responses This compound / 9-Oxo Fatty Acid This compound / 9-Oxo Fatty Acid Perception (Receptor?) Perception (Receptor?) This compound / 9-Oxo Fatty Acid->Perception (Receptor?) Signal Transduction Cascade Signal Transduction Cascade Perception (Receptor?)->Signal Transduction Cascade Transcriptional Reprogramming Transcriptional Reprogramming Signal Transduction Cascade->Transcriptional Reprogramming Physiological Responses Physiological Responses Transcriptional Reprogramming->Physiological Responses Defense Gene Expression Defense Gene Expression Physiological Responses->Defense Gene Expression Hormone Homeostasis Modulation Hormone Homeostasis Modulation Physiological Responses->Hormone Homeostasis Modulation Cell Wall Modification Cell Wall Modification Physiological Responses->Cell Wall Modification

A plausible signaling pathway for 9-oxo fatty acids in plants.

Conclusion and Future Directions

The identification of this compound in Cichorium endivia opens up new avenues for research into the role of 9-LOX-derived oxylipins in plants. Future studies should focus on:

  • Quantitative analysis of this compound in a wider range of plant species and in response to different stimuli.

  • Characterization of the specific enzymes (9-LOX, HPL, and methyltransferase) involved in its biosynthesis in Cichorium endivia and other plants.

  • Elucidation of the specific signaling pathway of this compound, including the identification of its receptor(s) and downstream signaling components.

  • Investigation of its potential biological activities that could be relevant for agriculture and drug development.

This technical guide provides a foundation for researchers to build upon as we continue to unravel the complexities of plant oxylipin biochemistry and signaling.

References

Biosynthesis of Methyl 9-oxononanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Methyl 9-oxononanoate (B1257084), a valuable bifunctional molecule. The primary focus is on the well-established enzymatic pathway, detailing the necessary precursors, enzymes, and reaction conditions. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction

Methyl 9-oxononanoate is the methyl ester of 9-oxononanoic acid (9-ONA), a nine-carbon aldehydic fatty acid. 9-ONA is a significant product of lipid peroxidation, arising from the oxidative cleavage of polyunsaturated fatty acids, most notably linoleic acid[1][2]. In plants, this process is part of the oxylipin pathway, which is involved in defense signaling[1][2]. The biotechnological production of 9-oxononanoic acid and its derivatives is of growing interest as it provides a sustainable route to valuable chemical precursors for biopolymers and other high-performance materials[3][4].

This guide focuses on the enzymatic cascade that converts linoleic acid into 9-oxononanoic acid, followed by the esterification to this compound.

Biosynthesis Pathway

The biosynthesis of 9-oxononanoic acid from linoleic acid is a two-step enzymatic cascade. The process is initiated by the enzyme 9S-lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic acid. The resulting hydroperoxide intermediate is then cleaved by hydroperoxide lyase (HPL)[1][3][4].

  • Step 1: Hydroperoxidation of Linoleic Acid

    • Substrate: Linoleic Acid

    • Enzyme: 9S-Lipoxygenase (St-LOX1), typically sourced from Solanum tuberosum (potato)[3][4][5].

    • Product: 9(S)-hydroperoxy-octadecadienoic acid (9S-HPODE)[3][4].

    • Mechanism: The lipoxygenase enzyme catalyzes the insertion of molecular oxygen into the linoleic acid backbone through a radical mechanism[3][4].

  • Step 2: Cleavage of 9S-HPODE

    • Substrate: 9S-HPODE

    • Enzyme: 9/13-Hydroperoxide Lyase (Cm-9/13HPL), commonly from Cucumis melo (melon)[3][4][5].

    • Products: 9-Oxononanoic Acid and other C9 volatile compounds[1].

    • Mechanism: The hydroperoxide lyase cleaves the C-C bond adjacent to the hydroperoxide group, yielding the nine-carbon aldehydic acid[6].

  • Step 3: Esterification

    • Substrate: 9-Oxononanoic Acid

    • Reagent: Methanol (B129727)

    • Product: this compound

    • Method: This final step can be achieved through standard chemical esterification (e.g., using an acid catalyst) or enzymatic esterification with a lipase[7][8].

The overall biosynthetic pathway is visualized in the diagram below.

G cluster_main Biosynthesis Pathway of this compound A Linoleic Acid B 9S-Hydroperoxyoctadecadienoic Acid (9S-HPODE) A->B  9S-Lipoxygenase (LOX)  (e.g., from Solanum tuberosum) C 9-Oxononanoic Acid B->C  Hydroperoxide Lyase (HPL)  (e.g., from Cucumis melo) D This compound C->D  Esterification  (Methanol, Acid Catalyst/Lipase)

Biosynthesis of this compound.

Quantitative Data

The efficiency of the enzymatic synthesis of 9-oxononanoic acid depends on various factors, including enzyme source, pH, and temperature. A successive, two-step reaction has been shown to be more effective than a simultaneous one-pot reaction[3][4].

ParameterEnzymeSource OrganismOptimal pHOptimal Temperature (°C)Reported YieldReference
Step 1 9S-Lipoxygenase (LOX)Solanum tuberosum6.0 - 7.025\multirow{2}{*}{73% (overall)}[1][9]
Step 2 9/13-Hydroperoxide Lyase (HPL)Cucumis melo6.0 - 6.5Not Specified[6]

Table 1: Summary of Quantitative Data for the Enzymatic Synthesis of 9-Oxononanoic Acid.

Experimental Protocols

This section provides a detailed methodology for the two-step enzymatic synthesis of 9-oxononanoic acid from linoleic acid, followed by a general protocol for its esterification.

This protocol is based on a successive enzyme addition strategy, which has been demonstrated to improve yields by preventing product degradation and intermediate instability[1][4].

G cluster_workflow Experimental Workflow for 9-Oxononanoic Acid Synthesis step1 Step 1: Lipoxygenase Reaction - Prepare buffered linoleic acid solution (pH 7.5-8.0). - Add 9S-Lipoxygenase. - Incubate at 25°C with aeration and stirring. step2 Monitor 9S-HPODE Formation - Use HPLC to track the conversion of linoleic acid. step1->step2 step3 Step 2: Hydroperoxide Lyase Reaction - Adjust pH to 6.5-7.0. - Add 9/13-Hydroperoxide Lyase. - Incubate for 1-10 minutes. step2->step3 step4 Reaction Termination - Stop the reaction by acidification (e.g., adding HCl). step3->step4 step5 Product Extraction - Extract 9-oxononanoic acid with an organic solvent (e.g., ethyl acetate). step4->step5 step6 Purification - Purify via silica (B1680970) gel column chromatography. step5->step6

Workflow for the enzymatic synthesis of 9-oxononanoic acid.

Materials:

  • Linoleic acid

  • 9S-lipoxygenase (LOX) from Solanum tuberosum

  • 9/13-hydroperoxide lyase (HPL) from Cucumis melo

  • Phosphate buffer

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Quenching agent (e.g., HCl)

  • Silica gel for column chromatography

Procedure:

Part A: Lipoxygenase Reaction

  • Reaction Setup: Prepare a buffered solution of linoleic acid. The optimal pH for potato lipoxygenase is slightly acidic to neutral (pH 6.0-7.0), though some protocols suggest starting at a slightly basic pH (7.5-8.0)[1][9].

  • Enzyme Addition: Add 9S-lipoxygenase to the reaction mixture.

  • Incubation: Incubate the mixture at 25°C with constant, gentle stirring and aeration to ensure a sufficient supply of oxygen[1].

  • Monitoring: Monitor the formation of the 9S-hydroperoxyoctadecadienoic acid (9S-HPODE) intermediate using an appropriate analytical method, such as HPLC[1][3].

Part B: Hydroperoxide Lyase Reaction

  • pH Adjustment: Once the lipoxygenase reaction is complete, or has reached a plateau, adjust the pH of the reaction mixture to the optimum for HPL, which is typically between pH 6.5 and 7.0[1][10].

  • Enzyme Addition: Add the 9/13-hydroperoxide lyase from Cucumis melo.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes). The HPL reaction is very rapid, and prolonged incubation can lead to product degradation[1].

  • Reaction Termination & Extraction: Promptly terminate the reaction by adding a quenching agent or by acidifying the mixture. Immediately extract the 9-oxononanoic acid using an organic solvent such as ethyl acetate[1][3].

Part C: Purification

  • Column Chromatography: Purify the extracted 9-oxononanoic acid using silica gel column chromatography. Elute with a solvent gradient, starting with a less polar system (e.g., 20% diethyl ether in hexane) to remove byproducts, followed by a more polar system (e.g., 60% diethyl ether in hexane) to elute the final product[3].

  • Characterization: Confirm the identity and purity of the synthesized 9-oxononanoic acid using spectroscopic methods such as GC-MS and NMR[3].

Procedure:

  • Dissolve the purified 9-oxononanoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the this compound.

  • Further purification can be achieved by distillation or column chromatography[8][11].

Conclusion

The enzymatic synthesis of 9-oxononanoic acid from linoleic acid, utilizing a lipoxygenase and hydroperoxide lyase cascade, represents an efficient and sustainable biotechnological pathway[4]. A two-step, successive reaction protocol is recommended to maximize yield and minimize product degradation[1][4]. Subsequent esterification provides a clear route to the target compound, this compound. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and utilize this versatile molecule.

References

Spectroscopic Profile of Methyl 9-oxononanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 9-oxononanoate (B1257084), a bifunctional molecule of interest in various research and development applications. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 9-oxononanoate.

Table 1: Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragment ions observed are presented below.

PropertyValue
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Ionization Mode Electron Ionization (EI)
Major Fragment Ions (m/z) 74, 87, 55, 111, 83[1]
Table 2: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~9.77Triplet-CHO (Aldehyde proton)
~3.67Singlet-OCH₃ (Methyl ester protons)
~2.43Triplet-CH₂-CHO (Methylene alpha to aldehyde)
~2.30Triplet-CH₂-COOCH₃ (Methylene alpha to ester)
~1.62Multiplet-CH₂-CH₂-COOCH₃ and -CH₂-CH₂-CHO (Methylene beta to carbonyls)
~1.30Multiplet-(CH₂)₄- (Methylene chain)
Table 3: Predicted ¹³C NMR Spectroscopic Data

Similar to the proton NMR data, the following ¹³C NMR chemical shifts are predicted based on characteristic values for its constituent functional groups.

Chemical Shift (δ, ppm)Assignment
~202.8-CHO (Aldehyde carbonyl)
~174.2-COOCH₃ (Ester carbonyl)
~51.5-OCH₃ (Methyl ester carbon)
~43.9-CH₂-CHO (Methylene alpha to aldehyde)
~34.1-CH₂-COOCH₃ (Methylene alpha to ester)
~29.0 - 29.2-(CH₂)₄- (Methylene chain)
~24.9-CH₂-CH₂-COOCH₃ (Methylene beta to ester)
~22.0-CH₂-CH₂-CHO (Methylene beta to aldehyde)
Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted key IR absorption bands for this compound are listed below, corresponding to its principal functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
~2925, ~2855C-H stretch (alkane)
~2720C-H stretch (aldehyde)
~1740C=O stretch (ester)
~1725C=O stretch (aldehyde)
~1465C-H bend (alkane)
~1170C-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).

  • Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

2. Gas Chromatography:

  • Instrument: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry:

  • Instrument: A mass spectrometer operating in electron ionization (EI) mode.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to obtain the final spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Output Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR Infrared Spectroscopy (FTIR) NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_MS Process MS Data (Mass-to-Charge Ratio) MS->Process_MS Process_IR Process IR Data (Absorption Bands) IR->Process_IR Structure Structural Elucidation Process_NMR->Structure Process_MS->Structure Process_IR->Structure

Caption: General workflow for spectroscopic analysis.

References

The Biological Role of Methyl 9-oxononanoate as a Fatty Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-oxononanoate (B1257084), a nine-carbon fatty aldehyde methyl ester, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. As a product of lipid peroxidation, it is intrinsically linked to cellular processes involving oxidative stress and inflammation. While direct research on Methyl 9-oxononanoate is nascent, its structural similarity and potential in vivo hydrolysis to the bioactive carboxylic acid, 9-oxononanoic acid (9-ONA), provide a strong rationale for investigating its biological role. This technical guide synthesizes the current understanding of this compound, primarily through the lens of 9-ONA's established pro-inflammatory and prothrombotic activities. We present a detailed overview of the pertinent signaling pathways, quantitative data from key studies on 9-ONA, and comprehensive experimental protocols to facilitate further research into the direct biological effects of this compound. This document aims to be a foundational resource for researchers exploring the therapeutic and pathological implications of this and other related fatty aldehydes.

Introduction: The Significance of Fatty Aldehydes in Cellular Signaling

Fatty aldehydes are a class of lipid molecules characterized by a terminal aldehyde group.[1] Long considered mere intermediates in metabolic pathways, they are now recognized as potent signaling molecules that can modulate a variety of cellular processes.[2] Their high reactivity allows them to interact with cellular nucleophiles, influencing signaling cascades and contributing to both physiological and pathological states.[3] this compound is a fatty aldehyde that has been identified in various biological contexts and is a notable secondary product of lipid peroxidation of polyunsaturated fatty acids like linoleic acid.[4][5]

A critical aspect of the biological activity of this compound is its potential to be rapidly hydrolyzed in vivo by ubiquitous esterases present in blood and tissues to its corresponding carboxylic acid, 9-oxononanoic acid (9-ONA).[6] This conversion is a key consideration, as 9-ONA has been demonstrated to be a bioactive molecule with significant pro-inflammatory and prothrombotic properties.[4][7] Therefore, understanding the biological role of this compound necessitates a thorough examination of the activities of 9-ONA.

The Pro-inflammatory and Prothrombotic Role of 9-Oxononanoic Acid (9-ONA)

Current research strongly indicates that 9-ONA, the likely active metabolite of this compound, is a mediator of inflammatory and thrombotic responses.[8][9] Its primary mechanism of action involves the activation of phospholipase A2 (PLA2), a critical enzyme that initiates the arachidonic acid cascade.[4][10][11]

Signaling Pathway of 9-Oxononanoic Acid

The signaling cascade initiated by 9-ONA leads to the production of potent eicosanoids, most notably thromboxane (B8750289) A2 (TxA2), a key player in platelet aggregation and vasoconstriction.[4] The pathway can be summarized as follows:

  • PLA2 Activation: 9-ONA stimulates the activity of phospholipase A2.[10][11]

  • Arachidonic Acid Release: Activated PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid.

  • Eicosanoid Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, including the precursor to TxA2.

  • Thromboxane A2 Production: Thromboxane synthase converts the precursor into active TxA2.[4]

9_ONA_Signaling_Pathway M9O This compound esterase Esterases (in vivo hydrolysis) M9O->esterase ONA 9-Oxononanoic Acid (9-ONA) esterase->ONA PLA2 Phospholipase A2 (PLA2) ONA->PLA2 Stimulates AA Arachidonic Acid PLA2->AA Releases from membrane phospholipids COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 COX->PGH2 TXAS Thromboxane Synthase PGH2->TXAS TXA2 Thromboxane A2 (TxA2) TXAS->TXA2 platelet Platelet Aggregation & Vasoconstriction TXA2->platelet Induces

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data on the Biological Activity of 9-Oxononanoic Acid

The effects of 9-ONA on PLA2 activity and subsequent TxA2 production have been quantified in human blood. The following tables summarize these findings, which provide a basis for hypothesizing the potential dose-dependent effects of this compound following its in vivo hydrolysis.

Table 1: Effect of 9-Oxononanoic Acid on PLA2 Activity and Thromboxane B2 Production in Human Blood [10]

9-ONA Concentration (µM)PLA2 Activity (nM/min/mL)Thromboxane B2 (TxB2) Production (ng/L)
0 (Control)11.6 ± 0.2588 ± 27
312.9 ± 0.6904 ± 36

Data are presented as mean ± SD. TxB2 is the stable metabolite of TxA2.

Table 2: Dose-Dependent Induction of Platelet Aggregation by 9-Oxononanoic Acid [10]

9-ONA Concentration (µM)Platelet Aggregation
0 (Control)Baseline
3Significant increase

Qualitative description from the study indicating a dose-dependent effect.

Experimental Protocols

To facilitate further research into the biological role of this compound, this section provides detailed methodologies for key experiments. These protocols are based on established methods used to study 9-ONA and other fatty aldehydes.

In Vivo Hydrolysis of this compound

A crucial first step in understanding the biological activity of this compound is to determine its rate and extent of hydrolysis to 9-ONA in a biological milieu.

Hydrolysis_Workflow start Incubate this compound with plasma or tissue homogenate sampling Collect samples at various time points start->sampling extraction Liquid-liquid extraction of lipids sampling->extraction derivatization Derivatization of aldehyde and carboxylic acid groups (optional) extraction->derivatization analysis LC-MS/MS or GC-MS analysis derivatization->analysis quantification Quantify this compound and 9-Oxononanoic Acid analysis->quantification

Figure 2: Experimental workflow for assessing in vivo hydrolysis.
Measurement of Phospholipase A2 (PLA2) Activity

This protocol describes a titrimetric assay to measure PLA2 activity.[12]

  • Reagents:

    • Lecithin (B1663433) emulsion (substrate)

    • 0.1 M Calcium chloride

    • 1.0 M Sodium chloride

    • 0.01 N Standardized NaOH

    • Test compound (this compound or 9-ONA)

  • Procedure:

    • Prepare the lecithin emulsion as described in the literature.[12]

    • In a reaction vessel maintained at 25°C, add the lecithin emulsion and adjust the pH to 8.9.

    • Add the test compound at the desired concentration.

    • Initiate the reaction by adding the PLA2 enzyme.

    • Maintain the pH at 8.9 by titrating with standardized NaOH.

    • Record the volume of NaOH used over time to determine the rate of fatty acid release.

    • One unit of PLA2 activity is defined as the amount of enzyme that releases one micromole of fatty acid per minute.

Quantification of Thromboxane B2 (TxB2) Levels

TxB2, the stable metabolite of TxA2, can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[2][3]

  • Sample Preparation:

    • Collect blood, plasma, or cell culture supernatant.

    • If using plasma, use an anticoagulant such as EDTA.

    • Centrifuge to remove cells and debris.

    • Store samples at -80°C until analysis.

  • ELISA Protocol (General):

    • Prepare a standard curve using the provided TxB2 standard.

    • Add standards and samples to the wells of a microplate coated with an anti-TxB2 antibody.

    • Add an enzyme-conjugated TxB2 that will compete with the TxB2 in the sample for antibody binding.

    • Incubate to allow for binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that will react with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • The concentration of TxB2 in the samples is inversely proportional to the signal intensity and is calculated based on the standard curve.

Platelet Aggregation Assay

Light transmission aggregometry is the gold standard for measuring platelet aggregation.[13][14]

  • Sample Preparation:

    • Collect whole blood in tubes containing sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

    • Prepare platelet-poor plasma (PPP) by centrifugation at a higher speed (e.g., 2000 x g for 15 minutes). PPP is used to set the baseline (100% aggregation).

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place the PRP in the aggregometer and add the test compound (this compound or 9-ONA).

    • Add a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to induce aggregation.

    • Monitor the change in light transmittance as platelets aggregate.

    • The extent of aggregation is quantified as the maximum percentage change in light transmittance.

Platelet_Aggregation_Workflow blood Whole Blood Collection (Sodium Citrate) prp Prepare Platelet-Rich Plasma (PRP) (Low-speed centrifugation) blood->prp ppp Prepare Platelet-Poor Plasma (PPP) (High-speed centrifugation) blood->ppp aggregometer Pre-warm PRP to 37°C and place in aggregometer prp->aggregometer ppp->aggregometer Set baseline add_compound Add Test Compound (this compound or 9-ONA) aggregometer->add_compound add_agonist Add Platelet Agonist (e.g., Arachidonic Acid) add_compound->add_agonist measure Measure change in light transmittance add_agonist->measure quantify Quantify % Aggregation measure->quantify

Figure 3: Workflow for the platelet aggregation assay.

Conclusion and Future Directions

This compound is a fatty aldehyde with the potential for significant biological activity, largely inferred from the well-documented pro-inflammatory and prothrombotic effects of its likely metabolite, 9-oxononanoic acid. The signaling pathway involving the activation of PLA2 and subsequent production of TxA2 provides a solid framework for investigating the bioactivity of this compound.

Future research should prioritize direct experimental validation of the biological effects of this compound. Key areas of investigation include:

  • Pharmacokinetics: Determining the in vivo rate and extent of hydrolysis of this compound to 9-ONA.

  • Direct Bioactivity: Investigating whether this compound has any biological effects independent of its conversion to 9-ONA.

  • Structure-Activity Relationship: Exploring how modifications to the fatty aldehyde structure influence its biological activity.

A deeper understanding of the biological role of this compound and other lipid peroxidation products will provide valuable insights into the pathophysiology of diseases associated with oxidative stress and may lead to the development of novel therapeutic strategies.

References

An In-depth Technical Guide to Methyl 9-oxononanoate: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-oxononanoate (B1257084), a nine-carbon ester aldehyde, holds significance as a versatile chemical intermediate and a marker of lipid peroxidation. Its history is intrinsically linked to the development of oxidative cleavage reactions, particularly the ozonolysis of unsaturated fatty acids, a field pioneered in the early 20th century. This technical guide provides a comprehensive overview of the discovery and historical background of Methyl 9-oxononanoate, detailing its synthesis, natural occurrence, and the evolution of analytical techniques for its characterization. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as methyl azelaaldehydate, is an organic compound with the chemical formula C₁₀H₁₈O₃.[1] It possesses both a methyl ester and a terminal aldehyde functional group, making it a valuable bifunctional molecule in organic synthesis. Its primary applications lie in the production of polymers, fragrances, and as a precursor for various specialty chemicals.[2] Beyond its synthetic utility, this compound is a naturally occurring product of lipid peroxidation, the oxidative degradation of lipids.[3] This process is of significant interest in the biomedical field as it is implicated in numerous disease states and aging.

The discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the systematic study of the oxidative cleavage of unsaturated fatty acids, most notably oleic acid. This guide will trace the historical milestones that led to its identification and characterization.

Historical Background

The journey to understanding and isolating this compound began with the foundational work on ozonolysis by Carl Dietrich Harries in the early 1900s. Ozonolysis is a powerful organic reaction where ozone is used to cleave the double bonds of unsaturated compounds.[4]

Early 20th Century: The Dawn of Ozonolysis

Harries's pioneering work demonstrated that the treatment of unsaturated compounds with ozone, followed by a workup step, resulted in the formation of smaller carbonyl-containing fragments.[5] His research on the ozonolysis of oleic acid laid the groundwork for identifying its cleavage products, which were predicted to be nonanal (B32974) and a nine-carbon fragment containing both a carboxylic acid and an aldehyde group (9-oxononanoic acid). The esterification of this latter fragment would yield this compound.

Mid-20th Century: Elucidation of the Ozonolysis Mechanism

A significant leap in understanding the ozonolysis reaction came in 1953 when Rudolf Criegee proposed the now widely accepted mechanism involving the formation of a primary ozonide (molozonide) followed by its rearrangement to a more stable secondary ozonide (1,2,4-trioxolane).[4] This mechanistic insight was crucial for predicting and controlling the reaction products, including aldehydes like this compound.

Late 20th Century to Present: Analytical Advancements and Natural Occurrence

The advent of modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was instrumental in the definitive identification and quantification of this compound from various sources.[6] These methods allowed for the separation and structural elucidation of the complex mixtures resulting from the ozonolysis of fatty acid esters.

Concurrently, research into lipid peroxidation in biological systems revealed that this compound is a natural product formed from the oxidative degradation of polyunsaturated fatty acids.[3] It has been identified in sources such as the endive (Cichorium endivia).[7]

Synthesis of this compound

The primary synthetic route to this compound remains the ozonolysis of methyl oleate (B1233923), the methyl ester of oleic acid. More recently, enzymatic and other oxidative cleavage methods have been developed.

Ozonolysis of Methyl Oleate

This classic method involves the reaction of methyl oleate with ozone, followed by a reductive workup to yield this compound and nonanal.

Table 1: Quantitative Data for Ozonolysis of Methyl Oleate

Starting MaterialOxidantWork-up ConditionsProduct(s)YieldReference
Methyl OleateOzone (O₃)Reductive (e.g., Zinc/Acetic Acid, Dimethyl Sulfide)This compound, NonanalVariable, depends on conditions[4]
  • Materials: Methyl oleate, Dichloromethane (B109758) (CH₂Cl₂), Ozone (generated from an ozone generator), Dimethyl sulfide (B99878) (DMS).

  • Procedure:

    • Dissolve methyl oleate in dichloromethane in a reaction flask equipped with a gas inlet tube and a stirrer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

    • The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Ozonolysis_Workflow cluster_reaction Ozonolysis Reaction cluster_workup Reductive Workup cluster_purification Purification start Methyl Oleate in CH₂Cl₂ ozonolysis Ozone (O₃) at -78°C start->ozonolysis 1. Reaction ozonide Ozonide Intermediate ozonolysis->ozonide workup Dimethyl Sulfide (DMS) ozonide->workup 2. Cleavage products This compound + Nonanal workup->products purification Distillation or Chromatography products->purification 3. Isolation final_product Pure Methyl 9-oxononanoate purification->final_product

Caption: Experimental workflow for the synthesis of this compound via ozonolysis.

Enzymatic Synthesis

Biocatalytic routes offer a greener alternative to traditional chemical methods. One such approach involves a two-step enzymatic cascade using lipoxygenase and hydroperoxide lyase on linoleic acid to produce 9-oxononanoic acid, which can then be esterified.

Table 2: Quantitative Data for Enzymatic Synthesis of 9-Oxononanoic Acid

Starting MaterialEnzymesProductYieldReference
Linoleic Acid9S-lipoxygenase, 9/13-hydroperoxide lyase9-Oxononanoic AcidUp to 73%[8]
  • Materials: Linoleic acid, 9S-lipoxygenase (from Solanum tuberosum), 9/13-hydroperoxide lyase (from Cucumis melo), Borate (B1201080) buffer, Phosphate buffer, Ethyl acetate.

  • Procedure:

    • Lipoxygenase Reaction: Disperse linoleic acid in deoxygenated borate buffer (pH 9.0). Add 9S-lipoxygenase and incubate at room temperature with gentle stirring while bubbling with oxygen. Monitor the formation of the hydroperoxide intermediate.

    • Hydroperoxide Lyase Reaction: Adjust the pH to be optimal for the hydroperoxide lyase. Add the hydroperoxide lyase to the reaction mixture.

    • Extraction: Acidify the reaction mixture and extract the 9-oxononanoic acid with ethyl acetate.

    • Esterification: The extracted 9-oxononanoic acid can be esterified to this compound using standard methods (e.g., reaction with methanol (B129727) in the presence of an acid catalyst).

Enzymatic_Synthesis cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Esterification linoleic_acid Linoleic Acid lipoxygenase 9S-Lipoxygenase + O₂ linoleic_acid->lipoxygenase hydroperoxide 9S-Hydroperoxy- octadecadienoic Acid lipoxygenase->hydroperoxide lyase 9/13-Hydroperoxide Lyase hydroperoxide->lyase oxononanoic_acid 9-Oxononanoic Acid lyase->oxononanoic_acid esterification Methanol (CH₃OH) + Acid Catalyst oxononanoic_acid->esterification methyl_ester This compound esterification->methyl_ester

Caption: Enzymatic synthesis pathway of this compound.

Natural Occurrence: Lipid Peroxidation

This compound is a product of the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation. This occurs in biological systems and is often associated with oxidative stress.

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical Initiation ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical Propagation Oxygen O₂ Oxygen->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Hydroperoxide Propagation PUFA2 Another PUFA PUFA2->Hydroperoxide Cleavage Cleavage Hydroperoxide->Cleavage Decomposition Aldehydes Aldehydes (including 9-Oxononanoic Acid) Cleavage->Aldehydes

Caption: Simplified signaling pathway of lipid peroxidation leading to aldehyde formation.

Characterization and Analytical Methods

The identification and characterization of this compound have evolved with advancements in analytical chemistry.

  • Early Methods: In the early to mid-20th century, the characterization of ozonolysis products relied on classical chemical methods such as derivatization to form solid derivatives (e.g., 2,4-dinitrophenylhydrazones of the aldehyde) whose melting points could be determined.

  • Spectroscopic Techniques: The development of spectroscopic methods provided more definitive structural information.

    • Infrared (IR) Spectroscopy: Characterized by a strong carbonyl (C=O) stretch for the ester at ~1740 cm⁻¹ and another for the aldehyde at ~1725 cm⁻¹, as well as characteristic C-H stretches for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[7][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy shows a characteristic signal for the aldehyde proton (CHO) around 9.7 ppm, a singlet for the methyl ester protons (OCH₃) around 3.6 ppm, and a triplet for the protons alpha to the aldehyde group around 2.4 ppm.

  • Chromatographic Techniques:

    • Gas Chromatography (GC): Allows for the separation of volatile compounds like this compound from complex mixtures.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both retention time data from GC and mass spectral data, which gives information about the molecular weight and fragmentation pattern, allowing for unambiguous identification.[6]

Conclusion

The discovery and study of this compound are a testament to the progress in organic chemistry and analytical science over the last century. From its theoretical origins in the early days of ozonolysis research to its definitive identification through modern spectroscopic and chromatographic techniques, its journey highlights the interplay between synthetic methodology and analytical capability. As a product of both industrial synthesis and natural biological processes, this compound continues to be a molecule of interest for researchers in diverse fields, from materials science to medicine. This guide has provided a foundational understanding of its historical context and the key experimental approaches for its synthesis and characterization, serving as a valuable resource for the scientific community.

References

Methyl 9-oxononanoate CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Methyl 9-oxononanoate (B1257084), a bifunctional molecule with applications in organic synthesis. The document summarizes its chemical identifiers, provides detailed experimental protocols for its preparation, and visualizes a key synthetic pathway.

Chemical Identifiers

Methyl 9-oxononanoate is a fatty aldehyde that serves as a versatile intermediate in various chemical syntheses.[1] A clear identification of this compound is crucial for experimental replication and safety. The following table summarizes its key chemical identifiers.

Identifier TypeValue
CAS Number 1931-63-1[2][3][4][5][6][7][8]
IUPAC Name This compound[1][2]
Molecular Formula C10H18O3[2][3][7][8]
Molecular Weight 186.25 g/mol [2][3][8]
InChI InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3[2][7]
InChIKey JMLYDLZRFNYHHO-UHFFFAOYSA-N[2]
SMILES COC(=O)CCCCCCCC=O[2][7]
Synonyms 9-Oxo-nonanoic acid methyl ester, Methyl azelaaldehydate, Methyl 8-formyloctanoate[2][3][8]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed protocols for its preparation.

Protocol 1: Ozonolysis of Methyl Oleate (B1233923)

This protocol describes the synthesis of this compound via the oxidative cleavage of methyl oleate.

Materials and Reagents:

Procedure:

  • Reaction Setup: Dissolve methyl oleate in a mixture of methanol and dichloromethane in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting material is consumed. The solution will typically turn a blue color, indicating an excess of ozone.

  • Reductive Workup: After completion of the ozonolysis, purge the solution with nitrogen or argon gas to remove excess ozone. For a reductive workup, slowly add a reducing agent such as dimethyl sulfide or cautiously add sodium borohydride in small portions while maintaining the low temperature.

  • Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Oxidation of Methyl 9-hydroxynonanoate

This protocol details the synthesis of this compound by the oxidation of Methyl 9-hydroxynonanoate.

Materials and Reagents:

  • Methyl 9-hydroxynonanoate

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropanol (B130326)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Methyl 9-hydroxynonanoate (1 equivalent) in acetone.

  • Oxidation: Cool the solution to 0°C using an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5°C. The color of the reaction mixture will change from orange to green.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from Methyl 9-hydroxynonanoate via Jones oxidation.

Synthesis_Workflow start Methyl 9-hydroxynonanoate in Acetone cooling Cool to 0°C start->cooling oxidation Add Jones Reagent Dropwise cooling->oxidation monitoring Monitor by TLC oxidation->monitoring quench Quench with Isopropanol monitoring->quench Reaction Complete extraction Extract with Diethyl Ether quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

References

The Interplay of Methyl 9-oxononanoate and Azelaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and biological relationship between Methyl 9-oxononanoate (B1257084) and azelaic acid. Both are C9 aliphatic compounds, with azelaic acid being a dicarboxylic acid and Methyl 9-oxononanoate being a mono-methyl ester aldehyde. Their primary connection lies in their common origin from the oxidative cleavage of oleic acid, a widely applied industrial process. While azelaic acid is a well-established therapeutic agent with diverse dermatological applications, this compound serves primarily as a versatile chemical intermediate. This guide will detail their synthesis, chemical properties, biological significance, and the experimental methodologies used in their study.

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley, has garnered significant attention in the pharmaceutical and cosmetic industries.[1][2][3][4] Its established antimicrobial, anti-inflammatory, and anti-keratinizing properties have led to its approval for the treatment of acne and rosacea.[2][5][6] Industrially, azelaic acid is primarily produced through the ozonolysis of oleic acid.[1][7][8] This process also yields a co-product, nonanoic acid, or in the case of methyl oleate (B1233923) ozonolysis, this compound.[9][10][11]

This compound, a fatty aldehyde methyl ester, is a key chemical intermediate.[12][13] Its bifunctional nature, possessing both an aldehyde and a methyl ester group, makes it a valuable precursor in the synthesis of a variety of molecules, including fragrances, polymers, and potential bioactive compounds.[12][14] This guide aims to elucidate the intricate relationship between these two molecules, from their synthesis to their distinct yet interconnected roles in science and industry.

Chemical Synthesis and Relationship

The most significant link between azelaic acid and this compound is their co-production from the oxidative cleavage of oleic acid or its methyl ester.

Ozonolysis of Oleic Acid and Methyl Oleate

The industrial synthesis of azelaic acid predominantly relies on the ozonolysis of oleic acid.[7][8] This reaction involves the cleavage of the carbon-carbon double bond in oleic acid by ozone. The resulting ozonide is then subjected to an oxidative work-up, typically with oxygen or hydrogen peroxide, to yield azelaic acid and nonanoic acid.[15]

When methyl oleate is used as the starting material, the ozonolysis followed by an oxidative or reductive work-up yields this compound and other products. Specifically, the cleavage of the double bond results in two nine-carbon chains. One chain, containing the original ester group, becomes this compound. The other C9 fragment can form nonanal (B32974) or nonanoic acid depending on the work-up conditions.

G cluster_ozonolysis Ozonolysis of Methyl Oleate cluster_oxidation Further Oxidation methyl_oleate Methyl Oleate ozone Ozone (O₃) methyl_oleate->ozone 1. Ozonolysis ozonide Molozonide Intermediate ozone->ozonide cleavage Oxidative Cleavage ozonide->cleavage methyl_9_oxononanoate This compound cleavage->methyl_9_oxononanoate nonanal Nonanal cleavage->nonanal azelaic_acid Azelaic Acid methyl_9_oxononanoate->azelaic_acid Oxidation nonanoic_acid Nonanoic Acid nonanal->nonanoic_acid Oxidation

Alternative Synthetic Routes

Concerns over the safety and environmental impact of ozonolysis have prompted research into alternative, "greener" synthetic routes.[7] These include chemo-enzymatic methods involving epoxidation of oleic acid followed by oxidative cleavage.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and azelaic acid is presented in the table below for easy comparison.

PropertyThis compoundAzelaic Acid
IUPAC Name This compoundNonanedioic acid
Molecular Formula C₁₀H₁₈O₃C₉H₁₆O₄
Molecular Weight 186.25 g/mol [13]188.22 g/mol
Appearance -White crystalline powder[3]
Melting Point -109-111 °C
Boiling Point 125-145 °C at 9 Torr[16]286.5 °C at 100 mmHg
Solubility Soluble in organic solvents[17]Poorly soluble in water, soluble in hot water and alcohol[3][18]
CAS Number 1931-63-1[13]123-99-9

Experimental Protocols

Synthesis of Azelaic Acid and this compound via Ozonolysis of Methyl Oleate

This protocol is a generalized representation based on established ozonolysis procedures.

Materials:

  • Methyl oleate

  • Methanol (B129727) (or other suitable solvent)

  • Ozone (generated from an ozone generator)

  • Oxygen or Hydrogen Peroxide (for oxidative work-up)

  • Sodium bicarbonate or other base for neutralization

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve methyl oleate in methanol in a reaction vessel equipped with a gas inlet tube and a cold bath.

  • Ozonolysis: Cool the solution to a low temperature (typically -78°C). Bubble ozone gas through the solution until the reaction is complete (indicated by a blue color from excess ozone or monitored by TLC).

  • Purging: Purge the solution with nitrogen or argon to remove excess ozone.

  • Oxidative Work-up: Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture to cleave the ozonide and form the carboxylic acid and aldehyde.

  • Neutralization and Extraction: Neutralize the reaction mixture with a base like sodium bicarbonate. Extract the products with an organic solvent.

  • Separation and Purification: The aqueous layer will contain the sodium salt of azelaic acid. Acidification of this layer will precipitate azelaic acid, which can be collected by filtration. The organic layer will contain this compound, which can be purified by distillation or column chromatography.

Synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate

This protocol describes the synthesis of a bioactive derivative from this compound's precursor.[19]

Materials:

Procedure:

  • Acyl Chloride Formation: Convert azelaic acid monomethyl ester to its corresponding acyl chloride, methyl 9-chloro-9-oxononanoate, by reacting it with oxalyl chloride.

  • Coupling Reaction: In a nitrogen atmosphere, add a solution of 2-aminothiazole in anhydrous CH₂Cl₂ to a solution of methyl 9-chloro-9-oxononanoate in the same solvent.

  • Reaction Monitoring: Stir the mixture for several hours and monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification: Purify the product by silica gel column chromatography.

Quantitative Data

The following table summarizes reported yields for relevant reactions.

ReactionProduct(s)Reported YieldReference
Ozonolysis of oleic acid with performic acid work-upAzelaic acidup to 95%[15]
Schotten-Baumann type reaction of methyl 9-chloro-9-oxononanoate and 2-aminothiazoleMethyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate43%[19]
Friedel-Crafts acylation of N-methyl indole (B1671886) with methyl 9-chloro-9-oxononanoateMethyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate40%[20]

Biological Activity and Signaling Pathways

Azelaic Acid: A Multifunctional Therapeutic Agent

Azelaic acid's therapeutic efficacy stems from its diverse biological activities.[21] It exhibits antibacterial effects, particularly against Propionibacterium acnes, a key bacterium in the pathogenesis of acne.[5] Its anti-inflammatory properties contribute to its effectiveness in treating inflammatory skin conditions like rosacea.[4][5] Azelaic acid also has anti-keratinizing effects, helping to normalize the shedding of skin cells and prevent the formation of comedones.[1] Furthermore, it is a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, making it useful in treating hyperpigmentation disorders.[4][5]

G azelaic_acid Azelaic Acid antimicrobial antimicrobial azelaic_acid->antimicrobial anti_inflammatory anti_inflammatory azelaic_acid->anti_inflammatory anti_keratinizing anti_keratinizing azelaic_acid->anti_keratinizing antimelanogenic antimelanogenic azelaic_acid->antimelanogenic p_acnes p_acnes antimicrobial->p_acnes ros ros anti_inflammatory->ros klk5 klk5 anti_inflammatory->klk5 tyrosinase tyrosinase antimelanogenic->tyrosinase

This compound: A Chemical Intermediate with Potential Biological Relevance

Currently, there is limited direct research on the specific biological activities of this compound. Its primary role is as a precursor in chemical synthesis.[12] However, as an oxidized lipid, it belongs to a class of molecules known to be involved in cell signaling and inflammation.[12] The aldehyde functionality of this compound makes it reactive towards nucleophiles, suggesting potential interactions with biological macromolecules. Further research is warranted to explore its potential pharmacological effects.

Applications in Drug Development and Research

Azelaic acid is a well-established active pharmaceutical ingredient in dermatology.[2][22] Its use in topical formulations for acne and rosacea is widespread.[6] Ongoing research focuses on novel delivery systems to enhance its skin penetration and efficacy.[21]

This compound serves as a valuable building block in medicinal chemistry.[12] Its structure can be modified to create novel compounds with potential therapeutic activities. For instance, it has been used to synthesize hybrid molecules with antiproliferative properties against cancer cell lines.[20]

Conclusion

The relationship between this compound and azelaic acid is primarily rooted in their common synthetic origin from oleic acid. While azelaic acid has a well-defined and significant role in medicine, particularly in dermatology, this compound's value lies in its versatility as a chemical intermediate. Understanding their synthesis and properties is crucial for optimizing the production of azelaic acid and for harnessing the synthetic potential of this compound in developing new molecules for various applications, including drug discovery. Future research into the potential biological activities of this compound may reveal new therapeutic avenues for this readily available bio-based chemical.

References

An In-depth Technical Guide on the Thermal Degradation Products of Methyl 9-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal degradation of methyl 9-oxononanoate (B1257084) is limited in the publicly available literature. This guide synthesizes information from studies on analogous long-chain fatty acid methyl esters, aldehydes, and ketones, along with fundamental principles of organic chemistry, to provide a comprehensive overview of the expected thermal behavior and degradation products. The proposed pathways and products require experimental verification.

Introduction

Methyl 9-oxononanoate is a bifunctional molecule featuring a terminal aldehyde (oxo group) and a methyl ester. Its chemical structure suggests susceptibility to thermal degradation through pathways characteristic of both functional groups. Understanding the thermal stability and degradation profile of this compound is crucial for applications involving elevated temperatures, such as in chemical synthesis, materials science, and the assessment of its stability in various formulations. This technical guide outlines the probable thermal degradation pathways, identifies potential degradation products, and provides a detailed experimental protocol for their analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Appearance Colorless liquid
Boiling Point Approximately 207 °C
Density Approximately 0.968 g/cm³

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through several pathways, primarily involving the ester and aldehyde functional groups. At elevated temperatures, radical and pericyclic reactions are likely to dominate.

Ester Group Degradation

Aliphatic methyl esters are known to undergo thermal decomposition, particularly through β-hydrogen bond scission. This process involves a six-membered transition state, leading to the formation of a carboxylic acid and an alkene.

Aldehyde and Ketone Group Degradation (Norrish-Type Reactions)

The aldehyde group, and its potential ketone tautomer, can undergo characteristic photochemical and thermal reactions known as Norrish-type reactions.[1][2][3]

  • Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical species.[1][2] These radicals can then undergo a variety of secondary reactions, including decarbonylation (loss of carbon monoxide) and recombination.

  • Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical.[1][2] This biradical can then cleave to form an alkene and an enol, or cyclize to form a cyclobutanol (B46151) derivative.

The following diagrams illustrate these proposed degradation pathways.

G Proposed Thermal Degradation Pathways of this compound cluster_ester Ester Degradation cluster_carbonyl Carbonyl Group Degradation M9O This compound Ester_Deg β-Hydrogen Scission M9O->Ester_Deg Norrish_I Norrish Type I M9O->Norrish_I Norrish_II Norrish Type II M9O->Norrish_II Carboxylic_Acid Carboxylic Acid Derivative Ester_Deg->Carboxylic_Acid Alkene_Ester Unsaturated Methyl Ester Ester_Deg->Alkene_Ester Decarbonylation Decarbonylation Norrish_I->Decarbonylation Radical_Recombination Radical Recombination Products Norrish_I->Radical_Recombination Alkene_II Alkene Norrish_II->Alkene_II Enol Enol Norrish_II->Enol

Caption: Overview of proposed degradation pathways.

G Detailed Norrish Type I Pathway M9O This compound Alpha_Cleavage α-Cleavage M9O->Alpha_Cleavage Acyl_Radical Acyl Radical Alpha_Cleavage->Acyl_Radical Alkyl_Radical Alkyl Radical Alpha_Cleavage->Alkyl_Radical Decarbonylation Decarbonylation (-CO) Acyl_Radical->Decarbonylation Recombination_Products Recombination Products (e.g., alkanes, dimers) Alkyl_Radical->Recombination_Products CO Carbon Monoxide Decarbonylation->CO New_Alkyl_Radical New Alkyl Radical Decarbonylation->New_Alkyl_Radical New_Alkyl_Radical->Recombination_Products

Caption: Norrish Type I degradation mechanism.

G Detailed Norrish Type II Pathway M9O This compound Gamma_H_Abstraction γ-Hydrogen Abstraction M9O->Gamma_H_Abstraction Biradical 1,4-Biradical Intermediate Gamma_H_Abstraction->Biradical Cleavage β-Cleavage Biradical->Cleavage Cyclization Cyclization Biradical->Cyclization Alkene Alkene Cleavage->Alkene Enol Enol Intermediate Cleavage->Enol Ketone Ketone Enol->Ketone Tautomerization Cyclobutanol Cyclobutanol Derivative Cyclization->Cyclobutanol

Caption: Norrish Type II degradation mechanism.

Expected Thermal Degradation Products

Based on the proposed degradation pathways, a variety of smaller, more volatile compounds are expected to be formed. The exact distribution of these products will depend on the specific thermal conditions (temperature, pressure, and residence time). Table 2 summarizes the likely degradation products.

Table 2: Potential Thermal Degradation Products of this compound

Product ClassSpecific ExamplesProposed Origin
Alkenes 1-Heptene, 1-OcteneNorrish Type II, β-Hydrogen Scission
Aldehydes & Ketones Propanal, Butanal, Heptanal, 2-HeptanoneNorrish Type I and II
Carboxylic Acids Nonanoic acid, Octanoic acidEster Degradation
Esters Methyl heptanoate, Methyl octanoateRadical Recombination
Gases Carbon monoxide, Carbon dioxideDecarbonylation, Decarboxylation
Alkanes Heptane, OctaneRadical Recombination

Experimental Protocols

The identification and quantification of the thermal degradation products of this compound can be effectively achieved using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.[4][5][6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

G Py-GC-MS Experimental Workflow Sample_Prep Sample Preparation (~100 µg in pyrolysis cup) Pyrolysis Pyrolysis (e.g., 300-700 °C) Sample_Prep->Pyrolysis GC_Separation GC Separation (Capillary Column) Pyrolysis->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Matching, Quantification) MS_Detection->Data_Analysis

Caption: Py-GC-MS workflow.

Instrumentation:

  • Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating rates.

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.

Experimental Conditions:

  • Sample Preparation: Accurately weigh approximately 100 µg of this compound into a clean pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A range of temperatures should be investigated to understand the temperature-dependent degradation profile (e.g., 300 °C, 400 °C, 500 °C, 600 °C, and 700 °C).

    • Pyrolysis Time: Typically 10-20 seconds.

    • Atmosphere: Inert, high-purity helium.

  • GC Conditions:

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 10 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Scan Rate: Sufficiently fast to obtain several spectra across each chromatographic peak.

Data Analysis:

  • The identification of degradation products is achieved by comparing their mass spectra with reference spectra in a comprehensive mass spectral library (e.g., NIST).

  • Quantification can be performed using internal or external standards, with response factors determined for key analytes.

Conclusion

While direct experimental data for the thermal degradation of this compound is scarce, a thorough understanding of the fundamental thermal reaction mechanisms of its constituent functional groups allows for the prediction of its degradation pathways and products. The primary degradation routes are expected to involve β-hydrogen scission of the ester and Norrish-type reactions of the carbonyl group. Experimental verification using Py-GC-MS is essential to confirm these proposed pathways and to quantify the distribution of the resulting degradation products. This information is critical for the safe and effective use of this compound in various industrial and research applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 9-oxononanoate from Methyl Oleate Ozonolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl 9-oxononanoate (B1257084) via the ozonolysis of methyl oleate (B1233923). Methyl 9-oxononanoate is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The protocol herein describes a robust and reproducible method for the oxidative cleavage of the double bond in methyl oleate using ozone, followed by a reductive work-up to yield the desired aldehyde. This document includes a detailed experimental protocol, quantitative data presentation, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and facilitate successful execution.

Introduction

Ozonolysis is a powerful and selective organic reaction that cleaves carbon-carbon double and triple bonds. When applied to fatty acid esters like methyl oleate, ozonolysis offers a direct route to valuable bifunctional compounds. The reaction proceeds in two main stages: the initial reaction with ozone to form an unstable ozonide intermediate, followed by a work-up step that determines the final products. A reductive work-up is crucial for the synthesis of aldehydes, such as this compound, preventing over-oxidation to carboxylic acids. This protocol details a method using dimethyl sulfide (B99878) (DMS) for the reductive work-up, which is known for its efficiency and clean conversion.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound from methyl oleate ozonolysis.

Table 1: Reaction Parameters and Yields

ParameterValue
Starting MaterialMethyl Oleate
Purity of Starting Material>98%
Reaction Temperature-78 °C
SolventDichloromethane (B109758):Methanol (9:1)
Ozone Concentration~1.5% in O₂
Reductive Work-up ReagentDimethyl Sulfide (DMS)
Typical Isolated Yield75-85%
Product Purity (after chromatography)>95%

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₀H₁₈O₃
Molecular Weight186.25 g/mol
AppearanceColorless to pale yellow oil
Boiling Point110-112 °C at 1 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm)9.76 (t, J=1.8 Hz, 1H), 3.67 (s, 3H), 2.42 (td, J=7.4, 1.8 Hz, 2H), 2.29 (t, J=7.5 Hz, 2H), 1.68 – 1.57 (m, 4H), 1.38 – 1.25 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)202.9, 174.2, 51.5, 43.9, 34.0, 29.0, 28.9, 24.8, 22.0
Mass Spectrum (EI) m/z186 (M+), 155, 128, 111, 98, 87, 74, 55

Experimental Protocols

Materials and Equipment
  • Methyl oleate (>98%)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (DMS)

  • Ozone generator

  • Oxygen cylinder

  • Three-neck round-bottom flask

  • Gas dispersion tube (sparger)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381) and Ethyl acetate (B1210297) (for column chromatography)

  • Standard glassware and laboratory equipment

Experimental Procedure

1. Ozonolysis Reaction

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Dissolve methyl oleate (e.g., 10 g, 33.7 mmol) in a mixture of 180 mL of anhydrous dichloromethane and 20 mL of anhydrous methanol.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Begin bubbling a stream of ozone-enriched oxygen (approximately 1.5% O₃) through the solution while stirring vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove excess ozone.

2. Reductive Work-up

  • While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, e.g., 5 mL, 67.4 mmol, 2 equivalents) to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir at room temperature for at least 2 hours, or overnight.

3. Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMS.

  • The crude product, a mixture of this compound and nonanal, can be purified by silica gel column chromatography.

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil.

Mandatory Visualizations

Reaction Pathway

Ozonolysis_Pathway methyl_oleate Methyl Oleate ozonide Primary Ozonide (Molozonide) methyl_oleate->ozonide 1. O₃, CH₂Cl₂/MeOH, -78 °C fragments Carbonyl Oxide + Aldehyde ozonide->fragments Rearrangement secondary_ozonide Secondary Ozonide fragments->secondary_ozonide Recombination methyl_9_oxononanoate This compound secondary_ozonide->methyl_9_oxononanoate 2. (CH₃)₂S nonanal Nonanal secondary_ozonide->nonanal 2. (CH₃)₂S

Caption: Ozonolysis of methyl oleate to this compound.

Experimental Workflow

Experimental_Workflow start Start: Methyl Oleate in DCM/MeOH ozonolysis Ozonolysis at -78 °C start->ozonolysis workup Reductive Work-up with DMS ozonolysis->workup concentration Solvent Removal (Rotary Evaporator) workup->concentration purification Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->purification product Pure this compound purification->product

Caption: Synthesis and purification workflow.

Application Note: Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 9-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 9-oxononanoate (B1257084) is a fatty acid methyl ester containing a terminal aldehyde group.[1] It is of interest in various fields, including biochemistry and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like Methyl 9-oxononanoate, offering high sensitivity and structural confirmation.

This application note provides a detailed protocol for the analysis of this compound using GC-MS. Due to the polarity of the aldehyde functional group, a derivatization step is included to improve volatility, enhance thermal stability, and ensure better chromatographic peak shape.[2][3]

Principle of Analysis

The analysis involves the derivatization of the carbonyl group of this compound, followed by separation and detection using GC-MS.

  • Derivatization (Methoximation): The aldehyde group is reacted with methoxyamine hydrochloride (MeOX). This reaction forms a methoxime derivative, which is more volatile and less polar than the original compound.[2] This step is crucial for preventing peak tailing and potential thermal degradation in the GC system.[4]

  • Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized analytes through a capillary column. The separation is based on the differential partitioning of analytes between the stationary phase of the column and the mobile gas phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron impact (EI), which causes fragmentation of the molecules into characteristic patterns. These fragment ions are separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint for identification. Quantitative analysis can be performed by integrating the peak area of a specific ion.

Experimental Protocol

This protocol outlines the necessary reagents, sample preparation, derivatization, and instrumental conditions for the GC-MS analysis of this compound.

3.1 Materials and Reagents

3.2 Sample Preparation and Derivatization

For a standard solution or a clean sample matrix:

  • Drying: Accurately weigh or pipette a known amount of the sample into a GC vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it can interfere with the derivatization reaction.[2]

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 60 minutes in a heating block or oven to ensure complete derivatization of the carbonyl group.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction (Optional): If necessary, the derivative can be extracted. Add 100 µL of hexane, vortex thoroughly, and allow the layers to separate. Transfer the upper hexane layer to a new GC vial for analysis.

  • Drying Agent: Add a small amount of anhydrous sodium sulfate to the final sample to remove any residual moisture.[5]

3.3 GC-MS Instrumental Parameters

The following parameters are recommended and can be adapted based on the specific instrument.

ParameterSetting
Gas Chromatograph (GC)
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.[6]
Injector Temperature280°C.[6]
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C. Hold at 280°C for 5 min.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV.[7]
Ion Source Temperature230°C.[7]
Transfer Line Temperature280°C.[7]
Mass Scan Rangem/z 50-350
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.

3.4 Data Analysis

  • Qualitative Analysis: Identification of the this compound derivative is confirmed by comparing its retention time and mass spectrum with that of a known standard analyzed under identical conditions.

  • Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) is plotted against concentration. The use of an internal standard is recommended to improve accuracy.[5]

Data Presentation

4.1 Mass Spectrometric Data

The electron ionization (EI) mass spectrum of underivatized this compound is characterized by specific fragment ions. The major ions are summarized below.[1]

Mass-to-Charge (m/z)Relative Intensity (Proposed)Ion Assignment (Proposed)
74High (Base Peak)McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺
87High[CH₃OCO(CH₂)₂]⁺
55Medium[C₄H₇]⁺
111Medium[M - C₄H₇O]⁺
155Low[M - OCH₃]⁺ (Loss of methoxy (B1213986) group)
186Very Low[M]⁺ (Molecular ion)

4.2 Calibration Data (Example)

A calibration curve should be generated for quantitative analysis. The table below is a template for recording the data.

Standard Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
1
5
10
25
50
100

The resulting curve should have a coefficient of determination (R²) ≥ 0.99 for accurate quantification.

Diagrams and Workflows

The following diagrams illustrate the experimental and logical workflows for the analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing / Pipetting Dry Evaporation to Dryness Sample->Dry Deriv Derivatization with MeOX Dry->Deriv Heat Heating at 60°C Deriv->Heat Extract Final Sample in GC Vial Heat->Extract GC_Inject GC Injection Extract->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Detect MS Detection & Fragmentation GC_Sep->MS_Detect Qual Qualitative Analysis (Spectrum & RT Match) MS_Detect->Qual Quant Quantitative Analysis (Calibration Curve) MS_Detect->Quant Result Final Report Qual->Result Quant->Result

References

Anwendungshinweis: HPLC-Analyse von Methyl-9-oxononanoat nach Derivatisierung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Anwendungshinweis beschreibt eine detaillierte Methode zur quantitativen Analyse von Methyl-9-oxononanoat mittels Hochleistungsflüssigkeitschromatographie (HPLC) nach einer Prä-Säulen-Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH). Diese Methode erhöht die Nachweisempfindlichkeit durch die Einführung eines starken Chromophors, was die Quantifizierung im unteren Spurenbereich ermöglicht.

Einleitung

Methyl-9-oxononanoat ist ein Aldehyd-Fettsäuremethylester, der als vielseitiger Baustein in der organischen Synthese und in der biochemischen Forschung dient.[1][2] Seine genaue Quantifizierung ist in verschiedenen Forschungsbereichen, wie der Lipidomik und der Entwicklung von pharmazeutischen Wirkstoffen, von entscheidender Bedeutung. Die direkte Analyse von Aldehyden mittels HPLC ist oft aufgrund des Fehlens eines geeigneten Chromophors für die UV-Detektion schwierig.[3] Die Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH) ist eine weit verbreitete und robuste Methode, um Aldehyde und Ketone für die HPLC-Analyse nachweisbar zu machen.[3][4] Die Reaktion führt zur Bildung eines stabilen 2,4-Dinitrophenylhydrazons, das eine starke UV-Absorption bei etwa 360 nm aufweist.[5]

Diese Applikationsschrift bietet ein detailliertes Protokoll für die Derivatisierung von Methyl-9-oxononanoat mit DNPH und die anschließende quantitative Analyse mittels Umkehrphasen-HPLC.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten Leistungsdaten der HPLC-Methode für die Analyse des DNPH-Derivats von Methyl-9-oxononanoat zusammen. Diese Daten basieren auf typischen Ergebnissen für langkettige Aldehyd-DNPH-Derivate und dienen als Referenz.

ParameterWert
Retentionszeit (tR) ca. 12.5 min
Nachweisgrenze (LOD) 5 - 20 µg/L
Bestimmungsgrenze (LOQ) 15 - 60 µg/L
Linearitätsbereich 0.1 - 100 µg/mL
Korrelationskoeffizient (r²) > 0.999
UV-Detektionswellenlänge 360 nm

Experimentelle Protokolle

Protokoll 1: Derivatisierung von Methyl-9-oxononanoat mit DNPH

Dieses Protokoll beschreibt die chemische Reaktion zur Umwandlung von Methyl-9-oxononanoat in sein 2,4-Dinitrophenylhydrazon-Derivat.

Materialien und Reagenzien:

  • Methyl-9-oxononanoat Standard

  • 2,4-Dinitrophenylhydrazin (DNPH), analysenrein

  • Acetonitril (HPLC-Qualität)

  • Schwefelsäure (konzentriert, analysenrein)

  • Wasser (HPLC-Qualität)

  • Reaktionsgefäße (z.B. 2-mL-Vials mit Kappen)

  • Wasserbad oder Thermoblock

Herstellung der DNPH-Lösung:

  • Vorsicht: DNPH ist im trockenen Zustand explosiv und sollte mit Vorsicht gehandhabt werden.

  • Lösen Sie 200 mg DNPH in 100 mL Acetonitril.

  • Säuern Sie die Lösung vorsichtig durch Zugabe von 2 mL konzentrierter Schwefelsäure an.

  • Mischen Sie die Lösung gründlich, bis sich das DNPH vollständig gelöst hat. Diese Lösung sollte frisch zubereitet oder bei 4°C im Dunkeln gelagert werden.

Derivatisierungsschritte:

  • Lösen Sie die Methyl-9-oxononanoat-Probe oder den Standard in Acetonitril, um eine bekannte Konzentration zu erhalten.

  • Geben Sie 500 µL der Proben- oder Standardlösung in ein Reaktionsgefäß.

  • Fügen Sie 500 µL der DNPH-Reagenzlösung hinzu.

  • Verschließen Sie das Gefäß fest, mischen Sie es durch Vortexen und inkubieren Sie es für 30 Minuten bei 40°C in einem Wasserbad.[2]

  • Kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Die Probe ist nun für die HPLC-Analyse bereit. Gegebenenfalls kann die Lösung vor der Injektion mit Acetonitril verdünnt werden.

Protokoll 2: HPLC-Analyse des derivatisierten Methyl-9-oxononanoats

Dieses Protokoll beschreibt die chromatographischen Bedingungen für die Trennung und Quantifizierung des Methyl-9-oxononanoat-DNPH-Derivats.

HPLC-System und -Bedingungen:

  • HPLC-System: Ein Standard-HPLC-System mit einem binären Gradientenpumpensystem, einem Autosampler, einem Säulenthermostaten und einem Diodenarray-Detektor (DAD) oder UV-Vis-Detektor.

  • Säule: C18-Umkehrphasensäule (z.B. 4.6 x 150 mm, 5 µm Partikelgröße).

  • Mobile Phase A: Wasser (HPLC-Qualität)

  • Mobile Phase B: Acetonitril (HPLC-Qualität)

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: linearer Anstieg auf 95% B

    • 15-18 min: 95% B

    • 18-20 min: Rückkehr zu 60% B

    • 20-25 min: Äquilibrierung bei 60% B

  • Flussrate: 1.0 mL/min

  • Säulentemperatur: 30°C

  • Injektionsvolumen: 10 µL

  • Detektion: UV bei 360 nm[5]

Diagramme

experimental_workflow Abbildung 1: Experimenteller Arbeitsablauf cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis HPLC-Analyse sample Methyl-9-oxononanoat (Probe oder Standard) dissolve Lösen in Acetonitril sample->dissolve add_dnph Zugabe der DNPH-Reagenzlösung dissolve->add_dnph react Inkubation (40°C, 30 min) add_dnph->react derivatized_sample Derivatisierte Probe (M9O-DNPH) react->derivatized_sample hplc_injection HPLC-Injektion derivatized_sample->hplc_injection Analyse separation Trennung an C18-Säule (Gradientenelution) hplc_injection->separation detection UV-Detektion (360 nm) separation->detection data_analysis Datenanalyse (Quantifizierung) detection->data_analysis

Abbildung 1: Experimenteller Arbeitsablauf

reaction_pathway Abbildung 2: Derivatisierungsreaktion M9O Methyl-9-oxononanoat H-C(=O)-(CH₂)₇-COOCH₃ Product Methyl-9-oxononanoat-2,4-dinitrophenylhydrazon (NO₂)₂-C₆H₃-NH-N=CH-(CH₂)₇-COOCH₃ M9O->Product + DNPH DNPH 2,4-Dinitrophenylhydrazin (NO₂)₂-C₆H₃-NH-NH₂ H2O H₂O

Abbildung 2: Derivatisierungsreaktion

References

Application Notes: Synthesis of Biodegradable Polyesters from Methyl 9-Oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 9-oxononanoate (B1257084) is a versatile bio-based chemical derivable from renewable resources like oleic or linoleic acid.[1] While not a direct monomer for polyester (B1180765) synthesis due to its terminal aldehyde group, it serves as a crucial precursor. For the synthesis of biodegradable polyesters, specifically poly(9-hydroxynonanoate), a type of polyhydroxyalkanoate (PHA), Methyl 9-oxononanoate must first undergo a selective reduction of its aldehyde functionality to a primary alcohol. This conversion yields Methyl 9-hydroxynonanoate, an ideal A-B type monomer possessing both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group, which can then be polymerized.

These resulting polyesters are of significant interest for applications in the biomedical and pharmaceutical fields, including drug delivery systems, tissue engineering scaffolds, and biodegradable packaging, owing to their biocompatibility and tunable degradation profiles.[2] This document provides detailed protocols for the conversion of this compound and the subsequent polymerization of the resulting Methyl 9-hydroxynonanoate via several key methods.

Overall Synthesis Workflow

The synthesis of poly(9-hydroxynonanoate) from this compound is a multi-stage process. It begins with the chemical reduction of the aldehyde to an alcohol, creating the necessary monomer. This monomer, Methyl 9-hydroxynonanoate, can then be polymerized through three primary routes: direct polycondensation, enzymatic polymerization, or a multi-step process involving cyclization to a lactone followed by Ring-Opening Polymerization (ROP). Each pathway yields a polymer with distinct characteristics.

Synthesis_Workflow cluster_0 Monomer Preparation cluster_1 Polymerization Routes cluster_2 Final Product M9O This compound M9H Methyl 9-Hydroxynonanoate M9O->M9H Reduction (e.g., NaBH₄) PC Polycondensation M9H->PC EP Enzymatic Polymerization M9H->EP ROP_path Lactone Formation & Ring-Opening Polymerization M9H->ROP_path Polymer Poly(9-hydroxynonanoate) PC->Polymer EP->Polymer ROP_path->Polymer

Overall synthesis workflow from precursor to biodegradable polymer.

Experimental Protocols

Protocol 1: Reduction of this compound to Methyl 9-Hydroxynonanoate

This protocol details the selective reduction of the aldehyde group in this compound to a primary alcohol using sodium borohydride (B1222165) (NaBH₄), a common and effective reducing agent for this transformation.[3]

Materials:

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (approximately 1.5 to 2.0 equivalents per mole of the starting aldehyde) to the cooled solution in small portions to manage the exothermic reaction.[3]

  • Reaction: Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Let the reaction proceed for an additional 2-4 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the aldehyde.

  • Quenching: After the reaction is complete, cool the flask in an ice bath again and carefully add deionized water to quench any remaining NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add diethyl ether or ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude Methyl 9-hydroxynonanoate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to achieve high purity suitable for polymerization.[4]

Protocol 2: Self-Condensation Polymerization

This method involves the direct polymerization of Methyl 9-hydroxynonanoate at high temperatures, typically under vacuum, with the elimination of methanol to drive the reaction forward.

Materials:

  • Purified Methyl 9-hydroxynonanoate

  • Polycondensation catalyst (e.g., titanium (IV) isopropoxide or tin(II) octoate)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet

  • High-vacuum line

Procedure:

  • Reactor Setup: Assemble a flame-dried reaction vessel with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a collection flask.

  • Monomer and Catalyst Addition: Charge the vessel with purified Methyl 9-hydroxynonanoate and the catalyst (e.g., 0.1 mol% titanium (IV) isopropoxide relative to the monomer).[2]

  • First Stage (Oligomerization): Heat the mixture to 150-180°C under a slow stream of nitrogen while stirring. Methanol will begin to distill off as the transesterification reaction proceeds. Maintain these conditions for 2-4 hours.

  • Second Stage (Polycondensation): Gradually apply a high vacuum (<1 mmHg) to the system while maintaining the temperature. This stage is crucial for removing the remaining methanol and volatile oligomers, which increases the polymer's molecular weight. The viscosity of the mixture will increase significantly.

  • Isolation: After several hours (typically 4-24 hours), cool the reaction to room temperature. The resulting viscous polymer can be dissolved in a suitable solvent like chloroform (B151607).

  • Purification: Precipitate the polymer by slowly pouring the chloroform solution into a large excess of cold methanol with vigorous stirring.[2]

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.[2]

Protocol 3: Enzymatic Polymerization

This green chemistry approach utilizes an enzyme, typically a lipase (B570770), to catalyze the polymerization under milder conditions than self-condensation.

Materials:

  • Purified Methyl 9-hydroxynonanoate

  • Immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Reaction vessel

  • Vacuum pump or molecular sieves

Procedure:

  • Enzyme and Monomer Preparation: Dry the immobilized lipase under vacuum before use. Add the purified Methyl 9-hydroxynonanoate and the dried lipase (typically 5-20% by weight of the monomer) to the reaction vessel.[2]

  • Reaction Setup: The reaction can be performed solvent-free (in bulk). To drive the equilibrium towards polymer formation, the methanol byproduct must be removed. This is typically achieved by applying a vacuum to the reaction vessel.[2]

  • Polymerization: Heat the reaction mixture to a temperature between 60°C and 90°C with constant stirring. The optimal temperature depends on the enzyme's thermal stability. The reaction time can vary from 24 to 96 hours.[2]

  • Enzyme Removal: After the reaction, dissolve the mixture in chloroform and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.[2]

  • Purification and Drying: Precipitate the polymer from the filtrate by adding it to an excess of cold methanol. Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.[2]

Protocol 4: Ring-Opening Polymerization (ROP)

This method often yields polymers with higher molecular weights and better control over the polymerization process. It involves the initial conversion of 9-hydroxynonanoic acid into its corresponding lactone (nonalactone), followed by ROP.

Part A: Synthesis of Nonalactone (B14067577)

  • Hydrolysis: First, Methyl 9-hydroxynonanoate is hydrolyzed to 9-hydroxynonanoic acid using a standard base-catalyzed hydrolysis followed by acidification.

  • Cyclization: The 9-hydroxynonanoic acid is then cyclized to form nonalactone. This is typically achieved through intramolecular esterification under high dilution to favor cyclization over intermolecular polymerization.

Part B: Ring-Opening Polymerization Materials:

  • Nonalactone (purified)

  • Initiator (e.g., benzyl (B1604629) alcohol)

  • Catalyst (e.g., tin(II) octoate)

  • Dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reactor Setup: Charge a dry reaction vessel with purified nonalactone and the initiator under an inert atmosphere.

  • Catalyst Addition: Add the tin(II) octoate catalyst to the mixture.

  • Polymerization: Heat the mixture to 120-150°C. The polymerization proceeds via the nucleophilic attack of the initiator on the lactone's carbonyl carbon, leading to ring opening and chain propagation.

  • Termination and Purification: Terminate the reaction by cooling the mixture. Dissolve the resulting polymer in chloroform and precipitate it in cold methanol to remove unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum.

Data Presentation: Polymer Properties

The properties of poly(9-hydroxynonanoate) depend significantly on the polymerization method and reaction conditions. The following table summarizes typical data, though values can vary.

Polymerization MethodCatalyst/EnzymeMonomerMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Melting Temp. (Tm, °C)Glass Transition Temp. (Tg, °C)Reference
Self-CondensationTitanium (IV) isopropoxideMethyl 9-hydroxynonanoate~2,352---[2]
Enzymatic PolymerizationCandida antarctica LipaseMethyl 9-hydroxynonanoate----[2]
Ring-Opening PolymerizationTin(II) octoateNonalactone / DilactoneHigher Mn achievableMore controlledVariesVaries[5]

Note: Quantitative data for all properties across all methods is not fully available in the cited literature. ROP generally allows for better control and achievement of higher molecular weights compared to direct polycondensation.[2]

Biodegradation Pathway

Poly(9-hydroxynonanoate) belongs to the PHA family of polyesters, which are known to be biodegradable in microbially active environments.[6] The degradation is primarily an enzymatic process.

Biodegradation_Pathway P Poly(9-hydroxynonanoate) (Solid Polymer) S Microbial Colonization (Bacteria and Fungi on Surface) P->S H Enzymatic Hydrolysis (Cleavage of Ester Bonds) P->H E Secretion of Extracellular PHA Depolymerase Enzymes S->E E->H Catalyzes O Water-Soluble Monomers and Oligomers H->O M Metabolism by Microorganisms (Carbon and Energy Source) O->M Transport into cell D Final Products (CO₂, H₂O, Biomass) M->D

Enzymatic biodegradation pathway of poly(9-hydroxynonanoate).

Mechanism of Biodegradation:

  • Microbial Colonization: In a suitable environment (e.g., soil, compost, marine water), bacteria and fungi colonize the surface of the polymer.[6][7]

  • Enzyme Secretion: These microorganisms secrete extracellular enzymes known as PHA depolymerases.[8]

  • Enzymatic Hydrolysis: The depolymerases hydrolyze the ester linkages in the polymer backbone, breaking the long polymer chains into water-soluble monomers (9-hydroxynonanoic acid) and short-chain oligomers.[9] The degradation rate is influenced by factors such as the polymer's crystallinity and molecular weight.[8]

  • Metabolism: These smaller molecules are transported into the microbial cells and are used as carbon and energy sources.[8]

  • Complete Degradation: The final products of this metabolic process are carbon dioxide, water, and microbial biomass, resulting in the complete degradation of the polymer.[8]

References

Application of Methyl 9-oxononanoate in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-oxononanoate (B1257084) is a valuable bifunctional molecule that serves as a key starting material in the synthesis of various high-value chemicals, including insect pheromones.[1] Its linear nine-carbon chain, featuring a terminal methyl ester and a ketone functional group, allows for strategic chemical modifications. This versatility enables the construction of the specific carbon skeletons and the introduction of precise functional groups and stereochemistry required for pheromonal activity.

One of the most notable applications of methyl 9-oxononanoate is in the synthesis of (E)-9-oxo-2-decenoic acid (9-ODA), a primary component of the queen honeybee (Apis mellifera) mandibular pheromone.[2] This semiochemical is critical for regulating the social structure within a honeybee colony, where it inhibits ovary development in worker bees and attracts drones for mating.[1][2] The synthesis of 9-ODA from this compound provides a reliable method for obtaining this important compound for research and potential applications in agriculture and apiculture.[1]

Synthetic Strategy Overview

The synthesis of (E)-9-oxo-2-decenoic acid from a precursor to this compound, methyl 9-hydroxynonanoate, is a well-established three-step process.[1] This process involves an initial oxidation, followed by a chain extension reaction, and concluding with hydrolysis.

  • Oxidation: The synthesis begins with the oxidation of the terminal hydroxyl group of methyl 9-hydroxynonanoate to yield this compound. The Jones oxidation is a commonly employed method for this transformation.[1]

  • Chain Extension: Subsequently, a Horner-Wadsworth-Emmons reaction is utilized to extend the carbon chain and introduce an α,β-unsaturated ester moiety. This reaction involves treating this compound with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, which predominantly forms the desired (E)-isomer.[1]

  • Hydrolysis: The final step is the alkaline hydrolysis of the resulting methyl (E)-9-oxo-2-decenoate to produce the target pheromone, (E)-9-oxo-2-decenoic acid.[1]

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of (E)-9-oxo-2-decenoic acid starting from methyl 9-hydroxynonanoate.

StepReactionStarting MaterialProductTypical Yield (%)
1Jones OxidationMethyl 9-hydroxynonanoateThis compoundNot specified
2Horner-Wadsworth-EmmonsThis compoundMethyl (E)-9-oxo-2-decenoateNot specified
3Alkaline HydrolysisMethyl (E)-9-oxo-2-decenoate(E)-9-oxo-2-decenoic acidNot specified

Note: While the provided sources detail the synthetic route, specific percentage yields for each step were not consistently available in the summarized search results. Researchers should consult the primary literature for detailed yield information.

Experimental Protocols

Step 1: Jones Oxidation of Methyl 9-hydroxynonanoate to this compound[1]

This protocol describes the oxidation of the primary alcohol to an aldehyde using Jones reagent.

Materials:

Procedure:

  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully dilute with distilled water to a final volume of 100 mL.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 9-hydroxynonanoate (1 equivalent) in acetone.[1]

  • Oxidation: Cool the solution to 0°C using an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5°C.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by the slow addition of isopropanol (B130326) until the orange color of Cr(VI) disappears.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure this compound.[1]

Step 2: Horner-Wadsworth-Emmons Reaction[1]

This protocol details the formation of the α,β-unsaturated ester from this compound.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethyl phosphonoacetate

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) to anhydrous THF. Cool the suspension to 0°C. Add triethyl phosphonoacetate (1.1 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.[1]

  • Reaction: Cool the ylide solution back to 0°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.[1]

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.[1]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl (E)-9-oxo-2-decenoate.[1]

Step 3: Alkaline Hydrolysis to (E)-9-oxo-2-decenoic acid[1]

This protocol describes the final hydrolysis step to obtain the target pheromone.

Materials:

Procedure:

  • Reaction Setup: Dissolve methyl (E)-9-oxo-2-decenoate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).[1]

  • Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) in water.[1]

  • Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material has been completely consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).[1]

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (E)-9-oxo-2-decenoic acid.

Visualizations

Synthetic Pathway

Synthetic_Pathway A Methyl 9-hydroxynonanoate B This compound A->B Jones Oxidation C Methyl (E)-9-oxo-2-decenoate B->C Horner-Wadsworth-Emmons Reaction D (E)-9-oxo-2-decenoic acid (Queen Bee Pheromone) C->D Alkaline Hydrolysis

Caption: Synthetic route to (E)-9-oxo-2-decenoic acid.

Experimental Workflow

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_hwe Step 2: Horner-Wadsworth-Emmons cluster_hydrolysis Step 3: Hydrolysis A1 Dissolve Methyl 9-hydroxynonanoate in Acetone A2 Add Jones Reagent at 0-5°C A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Work-up and Extraction A3->A4 A5 Column Chromatography A4->A5 B1 Prepare Ylide from Triethyl Phosphonoacetate A5->B1 B2 React Ylide with This compound B1->B2 B3 Reaction Monitoring (TLC) B2->B3 B4 Work-up and Extraction B3->B4 B5 Column Chromatography B4->B5 C1 Dissolve Ester in Methanol/Water B5->C1 C2 Add NaOH and Reflux C1->C2 C3 Reaction Monitoring (TLC) C2->C3 C4 Work-up and Acidification C3->C4 C5 Extraction and Purification C4->C5 end_product Final Product: (E)-9-oxo-2-decenoic acid C5->end_product start Start start->A1

Caption: Step-by-step experimental workflow.

Signaling Pathway of 9-ODA in Honeybees

(E)-9-oxo-2-decenoic acid is a key component of the queen mandibular pheromone (QMP) and plays a crucial role in regulating the social structure of the honeybee colony.[1] It acts as both a primer pheromone, which inhibits ovary development in worker bees, and a releaser pheromone that attracts drones during mating flights.[1]

Signaling_Pathway cluster_worker Worker Bees cluster_drone Drones QMP Queen Mandibular Pheromone (QMP) contains (E)-9-oxo-2-decenoic acid W1 Pheromone Perception (Antennal Sensilla) QMP->W1 D1 Pheromone Perception (Antennal Sensilla) QMP->D1 W2 Signal Transduction Cascade W1->W2 W3 Physiological Response W2->W3 W4 Inhibition of Ovary Development W3->W4 D2 Signal Transduction Cascade D1->D2 D3 Behavioral Response D2->D3 D4 Attraction for Mating D3->D4

Caption: Simplified signaling pathway of 9-ODA in honeybees.

References

Application Notes and Protocols: Methyl 9-Oxononanoate in Enzyme-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-oxononanoate (B1257084) is a bifunctional molecule with significant potential as a substrate in various enzyme-catalyzed reactions. Its structure, featuring a terminal aldehyde and a methyl ester, makes it a valuable precursor for the synthesis of ω-hydroxy fatty acids, polymers, and other specialty chemicals. This document provides detailed application notes and protocols for the use of methyl 9-oxononanoate as a substrate, primarily focusing on its reduction to methyl 9-hydroxynonanoate catalyzed by alcohol dehydrogenases (ADHs).

Enzymatic Reduction of this compound

The enzymatic reduction of the terminal aldehyde in this compound to a primary alcohol yields methyl 9-hydroxynonanoate, a monomer used in the production of biodegradable polyesters.[1] This biotransformation offers a green and selective alternative to chemical reduction methods. Alcohol dehydrogenases (ADHs, EC 1.1.1.1) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, making them ideal catalysts for this reaction.[2]

Recommended Enzymes

While specific kinetic data for this compound is not extensively available in the literature, ADHs with known activity towards medium-chain aldehydes and ketones are excellent candidates for this conversion.

  • ADH-A from Rhodococcus ruber : This enzyme is known for its broad substrate specificity, including medium-chain secondary alcohols and ketones, and its remarkable stability in the presence of organic solvents.[3][4][5] Its tolerance to organic co-solvents is advantageous for dissolving the relatively hydrophobic this compound.

  • Alcohol Dehydrogenase from Candida boidinii : This yeast-derived ADH has been shown to act on a variety of alcohols and aldehydes and could be a suitable catalyst for the reduction of this compound.[6]

Data Presentation

The following tables summarize representative kinetic data for relevant alcohol dehydrogenases with analogous substrates. Researchers should note that these values are for comparative purposes, and kinetic parameters for this compound will need to be determined experimentally.

Table 1: Substrate Specificity of ADH-A from Rhodococcus ruber

SubstrateRelative Activity (%)
2-Pentanol100
2-Hexanol120
2-Octanol85
Acetophenone60

Data is generalized from literature and is intended to show the enzyme's activity on medium-chain alcohols and ketones.

Table 2: Kinetic Parameters of a representative ADH for Ketone Reduction

SubstrateKm (mM)Vmax (U/mg)
2-Hexanone1.44Not Reported
Acetophenone1.04Not Reported

This data is for a yeast ADH acting on representative ketones and illustrates the enzyme's affinity for these substrates.[7]

Experimental Protocols

Protocol 1: General Assay for Alcohol Dehydrogenase Activity

This protocol can be used to determine the activity of an ADH with this compound as a substrate by monitoring the oxidation of the cofactor NADH.

Materials:

  • Alcohol Dehydrogenase (e.g., from Rhodococcus ruber or a commercial source)

  • This compound

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Acetonitrile (for substrate stock solution)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) in acetonitrile.

  • Prepare the reaction mixture in a cuvette by adding:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µL of 2 mM NADH solution in buffer

    • 10 µL of the this compound stock solution (for a final concentration of 1 mM)

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C) in the spectrophotometer.

  • Initiate the reaction by adding 10 µL of a suitable concentration of the ADH enzyme solution.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes. The rate of NADH oxidation is proportional to the enzyme activity.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM-1 cm-1).

Protocol 2: Preparative Scale Bioreduction of this compound

This protocol outlines a procedure for the larger-scale synthesis of methyl 9-hydroxynonanoate.

Materials:

  • Recombinant E. coli expressing a suitable ADH or a commercially available ADH

  • This compound

  • NADH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (e.g., 10 mmol) in a minimal amount of a co-solvent like isopropanol (B130326) if necessary, and add it to 100 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor Addition: Add NADH (e.g., 0.1 mmol). For larger scale reactions, a cofactor regeneration system is recommended.

  • Enzyme Addition: Add the ADH (either as a purified enzyme or as whole cells).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 9-hydroxynonanoate.

  • Further Purification: The product can be further purified by column chromatography on silica (B1680970) gel.

Visualizations

Enzymatic Reduction of this compound

Enzymatic_Reduction M9O This compound ADH Alcohol Dehydrogenase M9O->ADH M9H Methyl 9-hydroxynonanoate ADH->M9H NAD NAD+ ADH->NAD NADH NADH + H+ NADH->ADH

Caption: Enzymatic reduction of this compound to methyl 9-hydroxynonanoate.

Experimental Workflow for Biocatalytic Reduction

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation prep_substrate Prepare Substrate Solution (this compound) mix Combine Reactants prep_substrate->mix prep_buffer Prepare Buffer and Cofactor prep_buffer->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix incubate Incubate at Controlled Temperature and pH mix->incubate monitor Monitor Reaction Progress (TLC/GC) incubate->monitor extract Extract with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Methyl 9-hydroxynonanoate purify->product

Caption: General experimental workflow for the biocatalytic reduction.

References

The Role of Methyl 9-Oxononanoate in Plant Defense: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive set of application notes and protocols has been released today, detailing the role of methyl 9-oxononanoate (B1257084) in plant defense signaling pathways. This resource is designed for researchers, scientists, and drug development professionals investigating novel mechanisms of plant immunity and seeking to develop new plant protection strategies.

Methyl 9-oxononanoate is a methylated derivative of 9-oxononanoic acid, an oxylipin that plays a significant role in plant defense. Oxylipins are a class of oxygenated fatty acids that act as signaling molecules in various physiological processes, including responses to pathogens and environmental stress. While the role of the closely related jasmonates is well-established, the specific functions of this compound are an emerging area of research.

These application notes provide a detailed overview of the biosynthesis of 9-oxononanoic acid from linoleic acid and its subsequent connection to the systemic acquired resistance (SAR) pathway, a crucial long-distance signaling mechanism that confers broad-spectrum disease resistance. The notes highlight the role of azelaic acid, a downstream product of 9-oxononanoic acid, in priming the plant for a more robust defense response, primarily through the potentiation of salicylic (B10762653) acid signaling.

Application Notes

Biosynthesis and Signaling Cascade

This compound's precursor, 9-oxononanoic acid, is synthesized in plants from the enzymatic processing of linoleic acid. The initial step is catalyzed by the enzyme lipoxygenase (LOX), which forms a hydroperoxy fatty acid. Subsequently, hydroperoxide lyase (HPL) cleaves this intermediate to produce 9-oxononanoic acid. While the direct signaling activity of this compound is still under investigation, it is hypothesized to be either converted to 9-oxononanoic acid or to act in parallel to related signaling molecules.

The signaling pathway initiated by these nine-carbon oxylipins is intrinsically linked to the induction of Systemic Acquired Resistance (SAR). A key downstream signaling molecule is azelaic acid, a nine-carbon dicarboxylic acid, which primes the plant for an enhanced defense response. This priming effect is largely mediated by the increased accumulation of salicylic acid, a central phytohormone in plant immunity. The gene AZELAIC ACID INDUCED 1 (AZI1) is a critical component of this pathway, essential for the establishment of SAR.

The proposed signaling cascade is as follows:

Plant_Defense_Signaling cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade Linoleic Acid Linoleic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linoleic Acid->Lipoxygenase (LOX) Hydroperoxide Intermediate Hydroperoxide Intermediate Lipoxygenase (LOX)->Hydroperoxide Intermediate Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Hydroperoxide Intermediate->Hydroperoxide Lyase (HPL) 9-Oxononanoic Acid 9-Oxononanoic Acid Hydroperoxide Lyase (HPL)->9-Oxononanoic Acid Methylation Methylation 9-Oxononanoic Acid->Methylation This compound This compound Methylation->this compound Azelaic Acid Azelaic Acid This compound->Azelaic Acid Conversion/Parallel Action AZI1 AZI1 Azelaic Acid->AZI1 Induces Salicylic Acid Signaling Salicylic Acid Signaling AZI1->Salicylic Acid Signaling Potentiates Defense Gene Expression Defense Gene Expression Salicylic Acid Signaling->Defense Gene Expression Activates Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Defense Gene Expression->Systemic Acquired Resistance (SAR)

Biosynthesis and proposed signaling pathway of this compound.
Quantitative Data on Related Compounds

While direct quantitative data for this compound is limited, studies on the related elicitor, methyl jasmonate, provide a valuable reference for expected dose-dependent responses in the induction of plant defense mechanisms. The following table summarizes the effects of different concentrations of methyl jasmonate on gene expression in rosemary suspension cells.

Elicitor Concentration (µM)Relative Expression of Phenylalanine Ammonia-Lyase (PAL)Relative Expression of Chalcone Synthase (CHS)
0 (Control)1.01.0
102.53.0
504.05.5
1006.08.0
This data is representative of typical dose-dependent responses to jasmonate-related elicitors and serves as a guideline for designing experiments with this compound.

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below. These protocols are designed to be adaptable for use with this compound as the elicitor.

Protocol 1: Analysis of Defense-Related Gene Expression using qRT-PCR

This protocol outlines the steps for treating plants with an elicitor and subsequently quantifying the expression of defense-related marker genes.

qRT_PCR_Workflow cluster_treatment Plant Treatment cluster_molecular Molecular Analysis Plant Growth Plant Growth Elicitor Application Application of This compound Plant Growth->Elicitor Application Time-Course Sampling Time-Course Sampling Elicitor Application->Time-Course Sampling RNA Extraction RNA Extraction Time-Course Sampling->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

Workflow for analyzing defense gene expression.

Methodology:

  • Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana) in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Elicitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute to final concentrations (e.g., 10, 50, 100 µM) in sterile water. Apply the solution to leaves via spraying or infiltration. Use a mock treatment (solvent only) as a control.

  • Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue using a commercial kit. Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR Green chemistry on a real-time PCR system. Use primers specific for defense marker genes (e.g., PR1, PR5, PDF1.2) and a reference gene (e.g., Actin).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 2: Quantification of Phytohormones by HPLC-MS/MS

This protocol describes the extraction and quantification of key defense-related phytohormones, salicylic acid and jasmonic acid, from plant tissue.

Methodology:

  • Sample Preparation: Homogenize frozen plant tissue (approximately 100 mg) in a suitable extraction solvent (e.g., 80% methanol).

  • Extraction: Incubate the homogenate at 4°C with shaking. Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a C18 SPE cartridge to remove interfering compounds. Elute the phytohormones with a suitable solvent (e.g., acetonitrile).

  • HPLC-MS/MS Analysis: Analyze the purified extract using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

  • Quantification: Use external standards of known concentrations for salicylic acid and jasmonic acid to generate a calibration curve for accurate quantification.

Protocol 3: Analysis of Pathogenesis-Related (PR) Protein Accumulation by Western Blot

This protocol provides a method for detecting the accumulation of PR proteins in response to elicitor treatment.

Methodology:

  • Protein Extraction: Homogenize elicitor-treated and control plant tissue in a protein extraction buffer.

  • Protein Quantification: Determine the total protein concentration of the extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with a primary antibody specific to a PR protein of interest (e.g., anti-PR1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

This collection of notes and protocols provides a solid foundation for researchers to explore the intricate role of this compound in plant defense signaling and to develop innovative approaches for enhancing crop resilience.

Application Notes and Protocols for Utilizing Methyl 9-oxononanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-oxononanoate (B1257084) is a functionalized fatty acid methyl ester that is gaining importance in the field of lipidomics. Its bifunctional nature, containing both a methyl ester and a terminal aldehyde, makes it a valuable tool for researchers studying the complex roles of lipids in biological systems. As a stable derivative of 9-oxononanoic acid, a product of lipid peroxidation, it serves as a crucial chemical probe and standard for investigating the impact of oxidative stress on cellular function and its implications in various disease states. These application notes provide a comprehensive overview of the utility of Methyl 9-oxononanoate in lipidomics, complete with detailed experimental protocols and data presentation.

Applications in Lipidomics Research

This compound is a versatile molecule with several key applications in lipidomics research:

  • Synthesis of Oxidized Lipid Standards: It serves as a precursor for the synthesis of a variety of oxidized lipids, also known as oxylipins. These synthesized standards are essential for the accurate identification and quantification of endogenous lipids in complex biological samples.

  • Internal Standard for Mass Spectrometry: Due to its structural similarity to endogenous short-chain oxidized lipids and its likely absence in most biological systems, this compound can be utilized as an internal standard in mass spectrometry-based lipidomics to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantification.

  • Investigating Lipid Signaling Pathways: The free acid form, 9-oxononanoic acid, is a biologically active molecule that can initiate cellular signaling cascades. By using this compound, which can be hydrolyzed to 9-oxononanoic acid by cellular esterases, researchers can investigate the downstream effects of this lipid peroxidation product on cellular processes such as inflammation and platelet aggregation.[1][2]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol [4]
CAS Number 1931-63-1[3]
Appearance Colorless liquid[1]
Boiling Point ~207 °C[1]
Density ~0.968 g/cm³[1]
Solubility Soluble in organic solvents like alcohol and ether.[1]
Validation Parameters for this compound as an Internal Standard

The following table outlines key parameters for the validation of an analytical method using this compound as an internal standard for the quantification of aldehydic lipids by GC-MS.

Validation ParameterMethodAcceptance Criteria
Linearity Analyze a series of calibration standards with fixed internal standard concentration.R² > 0.99
Limit of Detection (LOD) Determine the lowest concentration with a signal-to-noise ratio of ≥ 3.Reportable value
Limit of Quantification (LOQ) Determine the lowest concentration with a signal-to-noise ratio of ≥ 10.Reportable value
Precision (Repeatability) Analyze replicate samples at low, medium, and high concentrations within the same day.%RSD < 15%
Intermediate Precision Analyze replicate samples at low, medium, and high concentrations on different days.%RSD < 20%
Accuracy Analyze samples spiked with known concentrations of the analyte.80-120% recovery
Matrix Effect Compare the response of the analyte in the matrix to the response in a pure solvent.Within acceptable range (e.g., 85-115%)
Stability Assess the stability of the analyte in the matrix under different storage conditions.< 15% degradation

Experimental Protocols

Protocol 1: Synthesis of Methyl 9-hydroxynonanoate from this compound

This protocol describes the reduction of the aldehyde functionality of this compound to a primary alcohol, yielding Methyl 9-hydroxynonanoate, a useful standard for hydroxylated fatty acids.

Materials and Reagents:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 9-hydroxynonanoate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Quantification of Aldehydic Lipids using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of short-chain aldehydic lipids in a biological matrix using this compound as an internal standard.

Materials and Reagents:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound solution (internal standard)

  • Bligh-Dyer lipid extraction reagents (chloroform, methanol, water)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To 100 µL of the sample, add a known amount of this compound internal standard solution.

  • Lipid Extraction:

    • Perform a Bligh-Dyer extraction by adding the appropriate volumes of methanol and chloroform.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Derivatization:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of a suitable solvent.

    • Add PFBHA solution and incubate at room temperature for 30 minutes to derivatize the aldehyde groups to their PFB-oximes.

  • Sample Cleanup:

    • Extract the PFB-oxime derivatives with hexane.

    • Wash the hexane layer with water to remove excess derivatizing reagent.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • Use an appropriate temperature program to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized analytes and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of the target aldehydic lipids with a constant concentration of the internal standard.

    • Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Protocol 3: Cell-Based Assay to Investigate the Effect of 9-Oxononanoic Acid on Thromboxane (B8750289) A2 Production

This protocol describes how to assess the biological activity of 9-oxononanoic acid (derived from this compound) on platelet aggregation by measuring the production of its stable metabolite, Thromboxane B2 (TxB2).

Materials and Reagents:

  • Human platelet-rich plasma (PRP)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Aspirin (B1665792) (as a control)

  • TxB2 ELISA kit

  • 96-well plates

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Note: Due to cellular esterases, the methyl ester will be hydrolyzed to the active free acid.

    • Prepare working solutions of this compound at various concentrations in PBS.

    • Prepare a positive control solution of a known platelet agonist (e.g., arachidonic acid).

    • Prepare a negative control with PBS and a vehicle control with the solvent used for the stock solution.

    • Prepare an inhibitor control with aspirin.

  • Cell Treatment:

    • Aliquot PRP into microcentrifuge tubes.

    • Add the different concentrations of this compound, controls, and aspirin to the PRP.

    • Incubate the tubes at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction and Sample Collection:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the tubes to pellet the platelets.

    • Collect the supernatant for TxB2 analysis.

  • TxB2 Measurement:

    • Perform the TxB2 ELISA according to the manufacturer's instructions.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the concentration of TxB2 in each sample based on the standard curve from the ELISA kit.

    • Compare the TxB2 levels in the treated samples to the controls to determine the effect of 9-oxononanoic acid on platelet activation.

Mandatory Visualization

G Experimental Workflow for Lipid Quantification cluster_0 Sample Preparation cluster_1 Extraction & Derivatization cluster_2 Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Lipid_Extraction Lipid Extraction (Bligh-Dyer) Add_IS->Lipid_Extraction Derivatization Derivatization (PFBHA) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for the quantification of aldehydic lipids.

G Signaling Pathway of 9-Oxononanoic Acid ONA 9-Oxononanoic Acid PLA2 Phospholipase A2 (PLA2) ONA->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX substrate for TXA2 Thromboxane A2 (TxA2) COX->TXA2 produces Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation induces

Caption: Signaling cascade initiated by 9-Oxononanoic Acid.[1][2]

G Synthetic Utility of this compound M9O This compound Reduction Reduction M9O->Reduction Oxidation Oxidation M9O->Oxidation Condensation Condensation Reactions M9O->Condensation M9H Methyl 9-hydroxynonanoate Reduction->M9H Azelaic_Acid_Monoester Azelaic Acid Monomethyl Ester Oxidation->Azelaic_Acid_Monoester Complex_Lipids Complex Bioactive Lipids Condensation->Complex_Lipids

Caption: Role as a versatile synthetic precursor.

Conclusion

This compound is a valuable and versatile tool for lipidomics research. Its utility as a synthetic precursor for oxidized lipid standards, its potential as an internal standard for mass spectrometry, and its role in probing lipid signaling pathways make it an indispensable compound for scientists investigating the roles of lipid peroxidation in health and disease. The protocols and data presented in these application notes provide a solid foundation for the integration of this compound into various lipidomics workflows, ultimately contributing to a deeper understanding of the complex lipidome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 9-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 9-oxononanoate (B1257084) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 9-oxononanoate?

A1: The most prevalent and industrially significant method for synthesizing this compound is through the ozonolysis of methyl oleate (B1233923), which is readily available from renewable resources like vegetable oils.[1] This process involves the oxidative cleavage of the carbon-carbon double bond in methyl oleate by ozone to form an ozonide intermediate. A subsequent workup determines the final product. To obtain this compound, a carefully controlled reductive workup or an oxidative workup is required.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges in the synthesis of this compound via ozonolysis include:

  • Over-reduction: If a strong reductive workup is used, the desired aldehyde (this compound) can be further reduced to the corresponding alcohol (Methyl 9-hydroxynonanoate).[1]

  • Over-oxidation: Harsh reaction conditions or an overly oxidative workup can lead to the formation of Monomethyl azelate.[1]

  • Formation of byproducts: Nonanal is a common co-product from the ozonolysis of oleic acid derivatives.[1]

  • Incomplete reaction: Failure to drive the ozonolysis or the workup to completion will result in a mixture of starting material, intermediates, and the desired product, complicating purification and lowering the yield.

Q3: Are there alternative synthesis routes to ozonolysis?

A3: Yes, alternative biocatalytic routes are being explored. One such method involves a multi-enzyme cascade reaction.[2][3][4] For instance, linoleic acid can be converted to 9-oxononanoic acid using a 9S-lipoxygenase and a 9/13-hydroperoxide lyase.[3][4] The resulting 9-oxononanoic acid can then be esterified to yield this compound. Another approach is the oxidative cleavage of methyl 9,10-epoxystearate.[5]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Standard analytical techniques are used to confirm the structure and assess the purity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) spectroscopy: To identify functional groups, particularly the aldehyde and ester moieties.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable steps to improve the yield and purity.

Issue 1: Low Yield of this compound

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Ozonolysis - Ensure a continuous and sufficient flow of ozone into the reaction mixture. - Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material.[7] - Maintain a low reaction temperature (e.g., -78°C) to stabilize the ozonide intermediates.[7][8]Complete conversion of methyl oleate to the ozonide intermediate.
Suboptimal Workup Conditions - Carefully choose the workup method (reductive or oxidative) to favor the formation of the aldehyde. - For reductive workup, use a mild reducing agent or control the stoichiometry of a stronger one to avoid over-reduction to the alcohol.Maximized conversion of the ozonide to this compound.
Product Loss During Purification - Optimize the purification method (e.g., vacuum distillation or column chromatography).[7] - For distillation, use a high vacuum to lower the boiling point and prevent thermal degradation.[1] - For column chromatography, select an appropriate solvent system for effective separation.[9]Minimized loss of the final product during purification.

Issue 2: High Levels of Impurities in the Final Product

ImpurityPotential CauseMitigation Strategies
Methyl 9-hydroxynonanoate Over-reduction of the aldehyde during a reductive workup.[1]- Use a milder reducing agent (e.g., dimethyl sulfide (B99878), triphenylphosphine). - Carefully control the stoichiometry and temperature of the reducing agent (e.g., sodium borohydride).[1]
Monomethyl azelate Over-oxidation of the intermediate aldehyde.[1]- Ensure the workup conditions are not overly oxidative. - If using an oxidative workup, control the reaction time and temperature.
Unreacted Methyl Oleate Incomplete ozonolysis reaction.- Increase the reaction time or the ozone flow rate. - Ensure the reaction goes to completion by monitoring with TLC or GC.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Methyl Oleate

This protocol is based on methodologies described for the ozonolysis of oleic acid derivatives.[8]

  • Dissolution: Dissolve Methyl Oleate in a suitable solvent, such as methanol (B129727) or dichloromethane, in a reaction vessel equipped with a gas dispersion tube and a low-temperature cooling bath.

  • Ozonolysis: Cool the solution to -78 °C. Bubble ozone gas through the solution. Monitor the reaction's progress by TLC or the appearance of a blue color, which indicates an excess of ozone.[8]

  • Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.[8]

  • Workup:

    • Reductive Workup (mild): Add a mild reducing agent, such as dimethyl sulfide or triphenylphosphine, to the reaction mixture and allow it to stir and warm to room temperature. This will cleave the ozonide to form this compound.

    • Oxidative Workup: Treat the ozonide with an oxidizing agent like hydrogen peroxide. This will also yield the desired aldehyde.

  • Isolation: After the workup is complete, perform a liquid-liquid extraction to isolate the product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[7]

Visualizations

Synthesis_Workflow start_end start_end process process product product reagent reagent MethylOleate Methyl Oleate Ozonolysis Ozonolysis MethylOleate->Ozonolysis Ozonide Ozonide Intermediate Ozonolysis->Ozonide Workup Workup Ozonide->Workup MethylOxo This compound Workup->MethylOxo Ozone O₃ Ozone->Ozonolysis WorkupAgent Mild Reducing Agent or Oxidizing Agent WorkupAgent->Workup

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield issue issue cause cause solution solution LowYield Low Yield? IncompleteOzonolysis Incomplete Ozonolysis? LowYield->IncompleteOzonolysis Check SuboptimalWorkup Suboptimal Workup? IncompleteOzonolysis->SuboptimalWorkup No IncreaseOzone Increase O₃ flow/time Monitor reaction (TLC/GC) IncompleteOzonolysis->IncreaseOzone Yes PurificationLoss Loss During Purification? SuboptimalWorkup->PurificationLoss No OptimizeWorkup Select appropriate workup agent & conditions SuboptimalWorkup->OptimizeWorkup Yes OptimizePurification Optimize distillation/chromatography parameters PurificationLoss->OptimizePurification Yes

Caption: Troubleshooting logic for low yield issues.

References

Common side products in the ozonolysis of methyl oleate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ozonolysis of methyl oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, experimental protocols, and a deeper understanding of the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of methyl oleate ozonolysis?

The ozonolysis of methyl oleate proceeds via the Criegee mechanism, leading to the cleavage of the carbon-carbon double bond. The primary products are typically:

  • Nonanal (B32974): A nine-carbon aldehyde.

  • Methyl 9-oxononanoate (B1257084): A nine-carbon aldehyde-ester.

  • Secondary Ozonides (SOZs): Formed by the recombination of Criegee intermediates and aldehydes. Under dry conditions, SOZs can be the major product, with molar yields of up to 79%.[1][2]

Q2: What are the common side products observed during the ozonolysis of methyl oleate?

Several side products can be formed, and their prevalence is highly dependent on the reaction conditions. Common side products include:

  • Carboxylic Acids: Such as nonanoic acid and azelaic acid, which can be formed from the oxidation of aldehydes.[3]

  • α-Acyloxyalkyl Hydroperoxides (α-AAHPs): Formed from the reaction of Criegee intermediates with carboxylic acids.[1][2]

  • Peroxides and Oligomers: Including hydroperoxides, diperoxides, and monoperoxide oligomers.[3]

  • Alcohols and Ketones: May also be formed as minor side products.

Troubleshooting Guides

Issue: My reaction is producing a high yield of aldehydes and carboxylic acids instead of the desired secondary ozonides.

  • Cause: This is often due to the presence of water in the reaction mixture. Elevated relative humidity significantly suppresses the formation of secondary ozonides (SOZs) and promotes the formation of aldehydes.[1][2] The aldehydes can then be further oxidized to carboxylic acids, especially during workup.

  • Solution:

    • Ensure Dry Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert, dry atmosphere (e.g., nitrogen or argon) can also help to minimize atmospheric moisture.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-participating solvents are generally preferred for the formation of ozonides.

    • Reductive Workup: If aldehydes are the desired product, a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) is necessary to prevent their oxidation to carboxylic acids.

Issue: I am observing a significant amount of high-molecular-weight oligomers in my product mixture.

  • Cause: The formation of oligomeric peroxides can occur through the self-reaction of Criegee intermediates or their reaction with other products. This can be more prevalent at higher concentrations.

  • Solution:

    • Dilution: Running the reaction at a lower concentration may reduce the likelihood of intermolecular side reactions that lead to oligomerization.

    • Participating Solvents: The use of a participating solvent, such as methanol, can trap the Criegee intermediates as they form, preventing them from reacting with other species to form oligomers.[4]

Quantitative Data on Product Distribution

The following table summarizes the molar yields of major products from the ozonolysis of methyl oleate under different conditions.

ProductMolar Yield (%) under Dry ConditionsMolar Yield (%) under High Humidity
Secondary Ozonides (SOZs)Up to 79%[1][2]Significantly Suppressed[1][2]
Condensed-Phase AldehydesLower YieldEnhanced Formation[1][2]
Volatile C9 ProductsLower YieldEnhanced Formation[1][2]

Experimental Protocols

Protocol: Ozonolysis of Methyl Oleate with Reductive Workup to Yield Aldehydes

This protocol is designed to maximize the yield of nonanal and methyl 9-oxononanoate while minimizing the formation of side products.

Materials:

  • Methyl oleate

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable non-participating solvent

  • Ozone generator

  • Gas dispersion tube

  • Dry ice/acetone bath (-78 °C)

  • Dimethyl sulfide (DMS)

  • Nitrogen or argon gas

  • Standard glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. The other neck should be fitted with a gas outlet connected to a bubbler or a trap containing a potassium iodide solution to quench excess ozone.

  • Dissolution: Dissolve methyl oleate in anhydrous DCM in the flask. A typical concentration is 0.1 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Purging: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove any residual ozone.

  • Reductive Workup: While the solution is still at -78 °C, add dimethyl sulfide (typically 1.5-2 equivalents) dropwise.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours, or until the ozonide is completely reduced (can be checked by TLC or peroxide test strips).

  • Workup and Purification: The reaction mixture can then be concentrated under reduced pressure and the products purified by standard methods such as column chromatography.

Visualizations

Ozonolysis of Methyl Oleate: Reaction Pathways

The following diagram illustrates the key steps in the ozonolysis of methyl oleate, including the formation of primary and side products.

Ozonolysis_Pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation MethylOleate Methyl Oleate PrimaryOzonide Primary Ozonide (Molozonide) MethylOleate->PrimaryOzonide + O₃ O3 O₃ CriegeeAldehyde Criegee Intermediate + Aldehyde/Aldehyde-Ester PrimaryOzonide->CriegeeAldehyde Rearrangement SOZ Secondary Ozonide (SOZ) CriegeeAldehyde->SOZ + Aldehyde (Dry Conditions) Aldehydes Aldehydes (Nonanal, this compound) CriegeeAldehyde->Aldehydes + H₂O (High Humidity) aAAHP α-Acyloxyalkyl Hydroperoxides (α-AAHPs) CriegeeAldehyde->aAAHP + Carboxylic Acid Oligomers Oligomeric Peroxides CriegeeAldehyde->Oligomers H2O H₂O CarboxylicAcids Carboxylic Acids (Nonanoic Acid, Azelaic Acid) Aldehydes->CarboxylicAcids Oxidation RCOOH Carboxylic Acid SelfReaction Self-Reaction/ Reaction with other products

Caption: Reaction pathways in the ozonolysis of methyl oleate.

Experimental Workflow for Ozonolysis

This diagram outlines the general steps for performing an ozonolysis experiment in the laboratory.

Ozonolysis_Workflow Start Start: Prepare Reactants (Methyl Oleate, Anhydrous Solvent) ReactionSetup Assemble Dry Glassware under Inert Atmosphere Start->ReactionSetup Cooling Cool Reaction Mixture to -78 °C ReactionSetup->Cooling Ozonolysis Bubble O₃ through solution (Monitor reaction progress) Cooling->Ozonolysis Purge Purge with N₂ or Ar to remove excess O₃ Ozonolysis->Purge Workup Workup Purge->Workup ReductiveWorkup Reductive Workup (e.g., + DMS) Workup->ReductiveWorkup For Aldehydes OxidativeWorkup Oxidative Workup (e.g., + H₂O₂) Workup->OxidativeWorkup For Carboxylic Acids Purification Purification (e.g., Column Chromatography) ReductiveWorkup->Purification OxidativeWorkup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the ozonolysis of methyl oleate.

References

Purification challenges of Methyl 9-oxononanoate from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the purification challenges of Methyl 9-oxononanoate (B1257084). Find answers to frequently asked questions and consult the troubleshooting guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 9-oxononanoate and what are its primary applications?

This compound (also known as Methyl Azelaaldehydate) is a bifunctional organic molecule with the formula C10H18O3.[1][2] It contains both a methyl ester and a terminal aldehyde group. This structure makes it a valuable intermediate in organic synthesis. Its primary applications include being a precursor for fragrances, polymers, and other specialty chemicals like drugs and dyes.[3][4] It is also used in the study of oxidized lipids and cell signaling pathways.[4]

Q2: How is this compound typically synthesized?

The most common and industrially significant method for synthesizing this compound is through the ozonolysis of methyl oleate (B1233923), which is derived from renewable resources like vegetable oils.[4][5] This process involves the oxidative cleavage of the carbon-carbon double bond in methyl oleate by ozone.[6]

Q3: What are the common impurities in a crude reaction mixture of this compound?

When synthesized via ozonolysis of methyl oleate, the crude product can contain several impurities that complicate purification:

  • Unreacted Starting Material: Residual methyl oleate.

  • Ozonides: Unstable isomeric ozonides that did not fully decompose.[7][8]

  • Co-products: Nonanal is the other major cleavage product from the ozonolysis of methyl oleate.[9]

  • Over-oxidation Products: The terminal aldehyde of this compound can be further oxidized to form Monomethyl azelate, especially during an oxidative workup.[9]

  • Other Esters: Saturated fatty acid methyl esters present in the original oil feedstock.[7]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing purity. It allows for the separation of volatile impurities and their identification based on their mass spectra.[10][11] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine absolute purity against a certified internal standard.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC10H18O3[2]
Molecular Weight186.25 g/mol [12]
CAS Number1931-63-1[1][12]
AppearanceColorless to light yellow liquid[7]
Purity (Commercial)≥90-95%[12][13]

Table 2: Potential Impurities and their Properties

Impurity NameMolecular FormulaKey Challenge in Separation
Methyl OleateC19H36O2Higher boiling point, but may interfere with chromatography if present in large amounts.
NonanalC9H18OClose in volatility to the main product, can be difficult to separate by simple distillation.
Monomethyl AzelateC10H18O4Higher polarity due to the carboxylic acid group; can be removed by chromatography or base wash.
Isomeric OzonidesC19H36O5Thermally unstable; typically decomposed during workup but traces can persist.

Purification Workflow Diagram

PurificatonWorkflow General Purification Workflow for this compound Crude Crude Reaction Mixture (Post-Ozonolysis Work-up) Distill Vacuum Distillation Crude->Distill Removes bulk, non-volatile impurities Analyze1 Purity Analysis (GC-MS) Distill->Analyze1 Assess purity of distilled fraction ImpureFraction1 High-Boiling Impurities (e.g., Methyl Oleate) Distill->ImpureFraction1 Chrom Silica Gel Column Chromatography Analyze2 Purity Analysis (GC-MS, NMR) Chrom->Analyze2 Collect & analyze fractions ImpureFraction2 Polar/Non-polar Impurities (e.g., Nonanal, Monomethyl Azelate) Chrom->ImpureFraction2 Analyze1->Chrom If purity is insufficient PureProduct Pure this compound (>95%) Analyze2->PureProduct TroubleshootingTree Troubleshooting Purification Issues start Is final product purity < 95%? check_gc Analyze impurities by GC-MS start->check_gc Yes impurity_type What is the main impurity type? check_gc->impurity_type volatile Volatile (e.g., Nonanal) impurity_type->volatile Similar Boiling Point polar Polar/Acidic (e.g., Monomethyl Azelate) impurity_type->polar Different Polarity degradation Product Degradation / Low Yield impurity_type->degradation Unidentified peaks / Discoloration sol_volatile1 Use Fractional Distillation volatile->sol_volatile1 sol_volatile2 Optimize Chromatography Gradient (e.g., Hexane/Ethyl Acetate) volatile->sol_volatile2 sol_polar1 Perform Aqueous Base Wash (e.g., NaHCO₃) polar->sol_polar1 sol_polar2 Use Column Chromatography polar->sol_polar2 sol_degrade1 Use Short-Path Distillation degradation->sol_degrade1 sol_degrade2 Lower Distillation Temperature (use higher vacuum) degradation->sol_degrade2 sol_degrade3 Use Neutralized Silica Gel degradation->sol_degrade3

References

Stability and storage conditions for Methyl 9-oxononanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methyl 9-oxononanoate (B1257084), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 9-oxononanoate?

For optimal stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is crucial to keep the compound in a cool, dry, and well-ventilated area, away from sources of ignition, oxidants, and combustible materials. As the compound is hygroscopic and sensitive to air, prolonged exposure to the atmosphere should be avoided.

Q2: What are the primary degradation pathways for this compound?

This compound has two primary functional groups susceptible to degradation: an aldehyde and a methyl ester. Therefore, the main degradation pathways are:

  • Autoxidation of the aldehyde group: In the presence of oxygen, the aldehyde can oxidize to a carboxylic acid. This process can be initiated by light, heat, or the presence of metal ions.

  • Hydrolysis of the methyl ester group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base and water.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

Degradation can be assessed by analyzing the purity of your sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks in the chromatogram, particularly those corresponding to 9-oxononanoic acid (from ester hydrolysis) or the dicarboxylic acid (from aldehyde oxidation), can indicate degradation. A detailed GC-MS protocol is provided in the "Experimental Protocols" section.

Q4: Can I handle this compound on the benchtop?

Due to its sensitivity to air and moisture, it is recommended to handle this compound under an inert atmosphere as much as possible. If brief handling in the air is unavoidable, ensure the environment is dry and work swiftly to minimize exposure. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Sample degradation due to improper storage or handling.Verify storage conditions (temperature, inert atmosphere). Re-evaluate handling procedures to minimize exposure to air and moisture. Analyze sample purity via GC-MS before use.
Presence of impurities from synthesis.If purity is a concern, consider purifying the material using an appropriate technique such as column chromatography.
Appearance of an acidic impurity in analysis Aldehyde oxidation to a carboxylic acid or ester hydrolysis.Purge storage containers with an inert gas before sealing. Avoid exposure to light and heat. Ensure all solvents and reagents used in experiments are anhydrous and free of acidic or basic contaminants.
Low yield in reactions involving the aldehyde group Degradation of the aldehyde functional group.Use freshly opened or recently purified this compound. Run a purity check before starting the reaction. Consider using an antioxidant if compatible with the reaction chemistry.
Low yield in reactions involving the ester group Hydrolysis of the ester.Ensure anhydrous reaction conditions. Use neutral or appropriately buffered solutions where possible.

Stability and Storage Conditions Summary

Parameter Recommendation Reasoning
Temperature -20°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde group.[1]
Light Protect from light (amber vial)To prevent photo-initiated degradation of the aldehyde.
Moisture Store in a dry environmentThe compound is hygroscopic and susceptible to hydrolysis.
Container Tightly sealed containerTo prevent exposure to air and moisture.
Avoid Oxidizing agents, strong acids, strong bases, sources of ignitionTo prevent chemical reactions that would degrade the compound.[1]

Potential Degradation Products

Degradation Pathway Product Name Chemical Structure
Aldehyde Autoxidation9-Oxononanoic acidHOOC-(CH₂)₇-CHO
Azelaic acid (nonanedioic acid)HOOC-(CH₂)₇-COOH
Ester Hydrolysis9-Oxononanoic acidHOOC-(CH₂)₇-CHO

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

M9O This compound Peroxy_Acid Peroxy Acid Intermediate M9O->Peroxy_Acid Autoxidation Carboxylic_Acid 9-Oxononanoic Acid M9O->Carboxylic_Acid Hydrolysis O2 Oxygen (O2) H2O_H Water/Acid (H2O/H+) H2O_OH Water/Base (H2O/OH-) Peroxy_Acid->Carboxylic_Acid

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol: Purity Assessment and Degradation Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Instrument conditions may need to be optimized for your specific system.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • For stability studies, samples stored under different conditions (e.g., temperatures, time points) should be diluted to the same concentration.

  • If derivatization is required to analyze for specific degradation products, follow an established protocol. For example, to analyze for the carboxylic acid degradation products, derivatization to their corresponding methyl esters (if not already in that form) or other volatile derivatives may be necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a wax-type column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final hold: 240°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Search for peaks corresponding to potential degradation products. The mass spectra of these peaks can be compared to library spectra (e.g., NIST) for identification.

  • Quantify the purity of this compound by calculating the area percentage of its peak relative to the total area of all integrated peaks in the chromatogram.

  • For stability studies, compare the peak areas of this compound and any degradation products across different time points and conditions to determine the rate of degradation.

Workflow for Stability Study

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start Obtain high-purity This compound Aliquot Aliquot into multiple vials under inert atmosphere Start->Aliquot Cond1 Condition 1: -20°C, Dark, Inert Aliquot->Cond1 Cond2 Condition 2: 4°C, Dark, Inert Aliquot->Cond2 Cond3 Condition 3: Room Temp, Light, Air Aliquot->Cond3 Timepoints Analyze at T=0, 1, 3, 6 months Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints GCMS GC-MS Analysis Timepoints->GCMS Data Data Interpretation: Purity & Degradation Products GCMS->Data End Determine Shelf-life & Optimal Storage Conditions Data->End

Caption: A logical workflow for conducting a stability study on this compound.

References

Technical Support Center: Overcoming Peak Tailing in GC Analysis of Methyl 9-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of Methyl 9-oxononanoate (B1257084). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to the common issue of peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of Methyl 9-oxononanoate?

A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the first half.[1] This is problematic as it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.[1] For a polar compound like this compound, which contains a carbonyl group and a methyl ester, peak tailing is a common challenge.[2]

Q2: What are the primary causes of peak tailing for this compound?

A2: Peak tailing for polar analytes like this compound is often due to unwanted secondary interactions with active sites within the GC system.[2] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system.[2] Other causes can be broadly categorized as either chemical or physical issues.[3]

Q3: How can I quickly distinguish between a chemical and a physical cause for peak tailing?

A3: A good initial diagnostic step is to observe the peak shape of all compounds in your chromatogram.[2]

  • If all peaks are tailing , including non-polar compounds and the solvent peak, it usually indicates a physical or mechanical issue. This could be due to a disruption in the carrier gas flow path, such as a poor column cut, improper column installation, or a leak in the system.[2]

  • If only polar compounds like this compound are tailing , it strongly suggests a chemical issue, specifically the interaction of the analyte with active sites in the system.[2]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing of this compound.

Guide 1: Addressing Active Sites in the GC System

Q: My this compound peak is tailing, while my non-polar internal standard looks symmetrical. What should I do?

A: This strongly suggests interaction with active sites. Here’s a systematic approach to resolve this:

  • Inlet Maintenance: The inlet is a common source of activity.

    • Replace the Liner: The glass inlet liner can become contaminated with non-volatile residues over time, creating active sites.[1] Replace it with a new, deactivated liner. For polar analytes, a liner with glass wool can help trap non-volatile contaminants.[4]

    • Replace the Septum: Particles from the septum can fall into the liner, creating active sites. Regular replacement is crucial.[1]

  • Column Conditioning and Maintenance:

    • Trim the Column: The front section of the GC column can accumulate contaminants or become active. Trimming 10-20 cm from the inlet end of the column can remove these active sites and restore peak shape.[5]

    • Column Bake-out: Baking out the column at a high temperature (within the column's limits) can help remove contaminants.[6]

  • System Priming:

    • Injecting a high-concentration standard of your analyte or a similar compound can help to "prime" or passivate the active sites in the system.[7] Run a solvent blank afterward to ensure no carryover.

Guide 2: Optimizing GC Method Parameters

Q: I've performed inlet maintenance and trimmed my column, but I still see some peak tailing. What method parameters can I adjust?

A: Sub-optimal GC method parameters can contribute to peak tailing. Consider the following adjustments:

ParameterPotential IssueRecommended Action
Injector Temperature Too low, causing slow volatilization.For methyl esters, ensure the injector temperature is high enough for rapid and complete vaporization. A starting point is 250 °C.
Initial Oven Temperature Too high, leading to poor focusing.For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of the solvent to ensure proper solvent focusing.[8]
Carrier Gas Flow Rate Not optimal for the column dimensions.Operate the column at its optimal linear velocity. For many applications, hydrogen is a preferred carrier gas as it can provide faster analysis without a significant loss of resolution.[9]
Sample Concentration Column overload.Injecting too much sample can lead to peak distortion.[5] Dilute your sample and re-inject.
Guide 3: Derivatization for Highly Polar Analogs

Q: I am also analyzing the corresponding carboxylic acid, 9-oxononanoic acid, and the peak tailing is severe. What can I do?

A: The free carboxylic acid is significantly more polar than its methyl ester and will interact strongly with active sites.[10] Derivatization is the most effective solution.

  • Silylation: This is a common technique where a polar hydroxyl or carboxyl group is converted to a non-polar trimethylsilyl (B98337) (TMS) ether or ester.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[12]

Experimental Protocol: Silylation of 9-oxononanoic acid

  • Sample Preparation: Evaporate the extracted sample containing 9-oxononanoic acid to dryness under a stream of nitrogen.

  • Reagent Addition: To the dry sample, add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.[10]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[10]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC.

CompoundExpected Peak Shape without DerivatizationExpected Peak Shape with Silylation
9-oxononanoic acid Severe TailingSymmetrical Peak
This compound Potential Minor TailingSymmetrical Peak

Visual Troubleshooting Workflows

Below are diagrams to help visualize the troubleshooting process for peak tailing.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue: - Poor column cut/installation - System leak - Flow path obstruction check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue: - Active sites check_all_peaks->chemical_issue No resolved Peak Shape Improved physical_issue->resolved After fixing inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum chemical_issue->inlet_maintenance trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column check_method Review GC Method Parameters trim_column->check_method check_method->resolved

Caption: Troubleshooting workflow for diagnosing peak tailing.

G cluster_analyte Analyte cluster_system GC System Active Sites cluster_result Chromatographic Result Analyte This compound (Polar Carbonyl and Ester Groups) ActiveSite Silanol Groups (-Si-OH) on Liner/Column Analyte->ActiveSite Secondary Interaction (Hydrogen Bonding) PeakTailing Peak Tailing ActiveSite->PeakTailing Causes

Caption: Chemical interaction leading to peak tailing.

References

Technical Support Center: Optimizing Derivatization Reactions for Methyl 9-oxononanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Methyl 9-oxononanoate (B1257084). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your analytical experiments, particularly for gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of Methyl 9-oxononanoate?

A1: this compound contains a polar carbonyl (oxo) group. Direct analysis by GC-MS can be challenging due to this polarity, which can lead to poor chromatographic peak shape (tailing), low volatility, and potential thermal degradation in the GC inlet.[1][2] Derivatization chemically modifies the oxo group to create a less polar, more volatile, and more thermally stable derivative, significantly improving chromatographic performance and analytical accuracy.[3][4]

Q2: What are the most common derivatization strategies for this compound for GC-MS analysis?

A2: The most effective and widely used methods for derivatizing the ketone group in compounds like this compound are:

  • Methoximation: This is a crucial first step that targets the ketone group to form a stable methoxime derivative.[2][5] This "locks" the carbonyl group, preventing it from undergoing tautomerization (isomerization), which could otherwise result in multiple peaks for a single analyte.[5]

  • Oximation with PFBHA: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another robust method for carbonyl compounds.[6][7] The resulting PFBHA-oxime derivatives are highly responsive to electron capture detection (ECD) and can be readily analyzed by GC-MS.[6] This method is advantageous as it avoids the disadvantages of other reagents like 2,4-DNPH, as PFBHA reacts quantitatively and the derivatives are thermally stable.[6]

Q3: I am observing multiple peaks for my derivatized this compound. What could be the cause?

A3: The presence of multiple peaks for a single analyte can be attributed to several factors:

  • Incomplete Derivatization: If the derivatization reaction has not gone to completion, you may be seeing peaks for both the derivatized and underivatized analyte.[2]

  • Tautomerization: For keto-acids, the presence of both keto and enol forms can lead to multiple derivatives if the carbonyl group is not "locked" through a process like methoximation prior to any subsequent derivatization steps.[8]

  • Formation of Stereoisomers: Derivatization of a carbonyl group can lead to the formation of syn and anti (E/Z) isomers of the resulting oxime, which may be separated by the GC column, resulting in two distinct peaks.[9][10]

Q4: My derivatized sample shows poor peak shape (tailing). How can I resolve this?

A4: Peak tailing is a common issue in GC analysis and can be caused by:

  • Active Sites in the GC System: The presence of active sites in the GC inlet liner or on the column can interact with the analyte, causing tailing.[2][4] Using a deactivated GC liner and a high-quality, well-conditioned column can minimize these interactions.[2]

  • Column Contamination: Contamination of the GC column can also lead to poor peak shape. Baking out the column or trimming the front end may help.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Diluting your sample or reducing the injection volume can alleviate this.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization and analysis of this compound.

Issue 1: Low or No Signal/Poor Sensitivity

  • Possible Cause: Incomplete derivatization, degradation of the derivative, or issues with the analytical instrument.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that your derivatization reagents (e.g., methoxyamine hydrochloride, PFBHA) are fresh and have been stored correctly to prevent degradation.[4] Moisture is particularly detrimental to many derivatization reagents.[8][11]

    • Optimize Reaction Conditions: Ensure that the reaction temperature and time are sufficient for the reaction to go to completion. Monitoring the reaction's progress by analyzing aliquots at different time points can help determine the optimal reaction time.[11]

    • Check for Sample Loss: Ensure that the sample is not being lost during sample preparation steps, such as solvent evaporation.

    • Instrument Check: Verify the proper functioning of your GC-MS system, including the injector, detector, and data acquisition parameters.

Issue 2: Poor Reproducibility

  • Possible Cause: Inconsistent reaction conditions, sample handling, or instrument performance.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters, including reagent volumes, reaction times, and temperatures, are kept consistent between samples.

    • Use of an Internal Standard: Incorporating an internal standard into your analytical workflow can help to correct for variations in sample preparation and injection volume.

    • Automate Derivatization: Where possible, using an autosampler for derivatization can improve reproducibility by ensuring consistent reaction times and conditions for each sample.[9]

Data Presentation

The choice of derivatization agent and method can significantly impact the outcome of your analysis. The following tables summarize typical reaction conditions and expected performance metrics.

Table 1: Comparison of Common Derivatization Methods for this compound

Derivatization MethodReagentTypical Reaction TemperatureTypical Reaction TimeKey Advantages
Methoximation Methoxyamine hydrochloride (MeOx) in Pyridine (B92270)30 - 60°C[8][9]30 - 90 minutes[9][12]Prevents tautomerization, leading to a single derivative peak (per isomer).[5][12]
PFBHA Oximation O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)60°C[10]30 minutes[10]Creates thermally stable derivatives with high electron capture response.[6]

Table 2: Expected GC-MS Performance Metrics

Analyte StateExpected Elution TimePeak Symmetry (As)Column Efficiency (Theoretical Plates)
Underivatized Later< 0.8 (Tailing)Lower
Derivatized Earlier> 0.95Higher

Experimental Protocols

Protocol 1: Methoximation of this compound

This protocol describes the formation of a methoxime derivative of the ketone group.

  • Materials:

    • This compound sample

    • Methoxyamine hydrochloride (MeOx)

    • Anhydrous Pyridine

    • GC vials (2 mL) with caps

    • Heating block or oven

    • Vortex mixer

  • Procedure:

    • Sample Preparation: If your sample is in solution, evaporate the solvent under a stream of nitrogen to complete dryness. The absence of water is critical for this reaction.[12]

    • Reagent Preparation: Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20-40 mg/mL).[8]

    • Reaction: Add 50-100 µL of the MeOx/pyridine solution to the dried sample.[5][8] Cap the vial tightly and vortex briefly to dissolve the residue.

    • Incubation: Heat the vial at 60°C for 60 minutes in a heating block or oven.[8]

    • Cooling: Allow the vial to cool to room temperature.

    • Analysis: The sample is now ready for direct injection into the GC-MS system, or for a subsequent derivatization step if other functional groups are present.

Protocol 2: PFBHA Derivatization of this compound

This protocol details the formation of a PFBHA-oxime derivative.

  • Materials:

    • This compound sample

    • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

    • Suitable solvent (e.g., isooctane)

    • GC vials (2 mL) with caps

    • Heating block or oven

    • Vortex mixer

  • Procedure:

    • Sample Preparation: Dissolve the this compound sample in a suitable solvent in a GC vial.

    • Reagent Addition: Add an excess of PFBHA reagent to the vial.

    • Reaction: Cap the vial tightly and vortex for 30 seconds.

    • Incubation: Heat the mixture at 60°C for 30-60 minutes.[10]

    • Cooling: Cool the reaction mixture to room temperature.

    • Analysis: The sample can be injected directly into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample dry_sample Dry Sample (if necessary) sample->dry_sample add_reagent Add Derivatization Reagent (e.g., MeOx/Pyridine) dry_sample->add_reagent incubate Incubate (e.g., 60°C for 60 min) add_reagent->incubate cool Cool to Room Temperature incubate->cool gcms GC-MS Analysis cool->gcms data_proc Data Processing gcms->data_proc

Caption: Experimental workflow for derivatization and GC-MS analysis.

troubleshooting_logic cluster_peak_shape Issue: Poor Peak Shape cluster_multiple_peaks Issue: Multiple Peaks cluster_low_signal Issue: Low Sensitivity start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing multiple_peaks Multiple Peaks for Analyte? start->multiple_peaks low_signal Low Signal/Sensitivity? start->low_signal cause_active_sites Possible Cause: Active Sites in GC System peak_tailing->cause_active_sites solution_deactivated_liner Solution: Use Deactivated Liner/Column cause_active_sites->solution_deactivated_liner cause_incomplete_deriv Possible Cause: Incomplete Derivatization multiple_peaks->cause_incomplete_deriv solution_optimize_reaction Solution: Optimize Reaction Time/Temp cause_incomplete_deriv->solution_optimize_reaction cause_reagent_degradation Possible Cause: Reagent Degradation (Moisture) low_signal->cause_reagent_degradation solution_fresh_reagents Solution: Use Fresh, Anhydrous Reagents cause_reagent_degradation->solution_fresh_reagents

Caption: Decision tree for troubleshooting common analytical issues.

References

Troubleshooting low conversion rates in enzymatic reactions with Methyl 9-oxononanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic reactions involving Methyl 9-oxononanoate (B1257084). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide: Low Conversion Rates

This guide provides solutions to specific problems you may encounter that result in low conversion rates of Methyl 9-oxononanoate.

Question: My enzymatic reaction with this compound shows very low or no conversion. What are the initial checks I should perform?

Answer:

When facing low or no conversion, it's crucial to systematically verify the foundational components of your experimental setup.

Initial Troubleshooting Steps:

  • Confirm Enzyme Activity: Ensure your enzyme is active. If possible, test it with a known, reliable substrate to confirm its catalytic capability.

  • Verify Substrate Integrity: Check the purity and concentration of your this compound stock.[1][2] Consider that aldehydes can be susceptible to oxidation over time.

  • Check Reaction Buffer: Confirm the pH and ionic strength of your buffer. Enzymes have optimal pH ranges for activity.[3][4]

  • Cofactor Presence and Concentration: Many enzymes, especially oxidoreductases that may act on aldehydes, require cofactors like NAD(P)H or FAD.[5][6][7] Ensure the correct cofactor is present at an appropriate concentration and that a regeneration system is in place if needed.

  • Review Incubation Conditions: Double-check the reaction temperature and incubation time. Each enzyme has an optimal temperature for activity.[3][4]

Question: I've confirmed my enzyme and substrate are viable, but the conversion of this compound is still low. What are the next steps?

Answer:

After ruling out basic issues, the next step is to investigate the reaction kinetics and potential inhibitors.

Advanced Troubleshooting Steps:

  • Substrate Concentration: Vary the concentration of this compound. High concentrations can sometimes lead to substrate inhibition. Conversely, if the concentration is too low, the reaction rate will be slow.[3][4]

  • Enzyme Concentration: Increase the enzyme concentration to see if the reaction rate improves. The rate of reaction is often directly proportional to the enzyme concentration when the substrate is not limiting.[3][4]

  • Potential Inhibition:

    • Product Inhibition: The product of the reaction (e.g., Methyl 9-hydroxynonanoate) might be inhibiting the enzyme. Try to remove the product from the reaction mixture as it is formed, if feasible.

    • Contaminants: Impurities in your substrate or other reagents could be acting as inhibitors.

Below is a troubleshooting workflow to help diagnose the cause of low conversion rates.

G start Low Conversion Rate check_basics Perform Initial Checks (Enzyme, Substrate, Buffer, Cofactors) start->check_basics basics_ok Basics OK? check_basics->basics_ok optimize_conc Optimize Substrate & Enzyme Concentrations basics_ok->optimize_conc Yes fix_basics Address Basic Issues basics_ok->fix_basics No check_inhibition Investigate Potential Inhibition (Substrate, Product, Contaminants) optimize_conc->check_inhibition optimize_conditions Optimize Reaction Conditions (pH, Temperature, Time) check_inhibition->optimize_conditions success Improved Conversion optimize_conditions->success fail Consult Literature for Alternative Enzymes/Protocols optimize_conditions->fail fix_basics->start G sub This compound prod1 Methyl 9-hydroxynonanoate sub->prod1 Alcohol Dehydrogenase (ADH) / Reductase + NAD(P)H prod2 Monomethyl azelate sub->prod2 Aldehyde Dehydrogenase (ALDH) / Oxidase + NAD(P)+ prod3 9-oxononanoic acid sub->prod3 Lipase / Esterase + H2O G rate Reaction Rate temp Temperature temp->rate affects ph pH ph->rate affects enzyme_conc [Enzyme] enzyme_conc->rate affects substrate_conc [Substrate] substrate_conc->rate affects inhibitor Inhibitors inhibitor->rate decreases

References

Preventing degradation of Methyl 9-oxononanoate during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 9-oxononanoate (B1257084). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 9-oxononanoate and why is it susceptible to degradation?

This compound is a fatty acid methyl ester that contains a terminal aldehyde functional group.[1][2] The aldehyde group is highly reactive and prone to oxidation, which is the primary degradation pathway.[3] This can lead to the formation of the corresponding carboxylic acid (9-carboxynonanoic acid methyl ester), impacting the accuracy and reproducibility of experimental results. The compound is also noted to be air-sensitive and hygroscopic, meaning it can react with oxygen and moisture from the air.[4]

Q2: What are the common signs of this compound degradation?

Degradation can be identified by:

  • Appearance of new peaks in analytical chromatograms: When analyzing your sample using techniques like GC-MS or HPLC, the emergence of unexpected peaks, particularly one corresponding to the oxidized carboxylic acid byproduct, is a strong indicator of degradation.[5]

  • Changes in physical appearance: While the pure compound is a colorless oil, degradation may lead to changes in color or viscosity.[4]

  • Inconsistent quantitative results: A decrease in the expected concentration or low recovery of this compound in your sample is a key sign of degradation.[5]

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical to minimize degradation. The following conditions are recommended:

  • Solid/Neat Oil: Store in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a freezer at -20°C and protected from light.[4]

  • In Solution: If you must store it in solution, use an anhydrous, aprotic solvent. Prepare the solution fresh if possible. For short-term storage, keep at 2-8°C. For longer-term storage, flash-freeze the solution and store at -80°C.[5] Avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for sample preparation, and which should be avoided?

  • Recommended Solvents: Anhydrous, aprotic solvents are ideal. Examples include hexane, ethyl acetate, chloroform, or toluene.[5][6] Ensure the solvent is of high purity and free from water and peroxides.

  • Solvents to Avoid: Protic solvents like methanol (B129727) can be problematic, especially if not anhydrous, as they can participate in side reactions.[7] Avoid aqueous solutions unless the sample is for immediate analysis or has been stabilized.

Q5: When is derivatization of the aldehyde group necessary?

Derivatization is highly recommended, and often necessary, for analytical techniques that involve high temperatures, such as Gas Chromatography (GC).[6][8] The polar aldehyde group can lead to poor peak shape and thermal degradation in the GC inlet.[6] Converting the aldehyde to a more stable, less polar derivative (e.g., an oxime or a silyl (B83357) ether after reduction) enhances thermal stability and improves chromatographic performance.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Degradation due to oxidation during sample storage or processing.Store samples under an inert atmosphere at ≤ -20°C. Minimize exposure to air and moisture during handling. Use anhydrous, aprotic solvents.
Extra Peaks in Chromatogram Formation of degradation products, such as 9-carboxynonanoic acid methyl ester from oxidation.Confirm the identity of byproducts using mass spectrometry. Implement stricter anaerobic handling procedures. Consider derivatization to protect the aldehyde group.[5]
Poor Peak Shape in GC-MS The polar aldehyde group is interacting with the GC column or degrading at high temperatures.Derivatize the aldehyde group to form a more stable and less polar compound (e.g., an oxime) prior to GC-MS analysis.[6][7]
Inconsistent Results Between Replicates Inconsistent exposure to air, moisture, or light during the preparation of each replicate.Prepare all samples in a controlled environment (e.g., a glove box with an inert atmosphere). Use consistent timing for each step of the sample preparation process.

Experimental Protocols

Protocol 1: General Handling and Storage

This protocol outlines the best practices for handling and storing this compound to maintain its integrity.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., hexane, ethyl acetate)

  • Glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen) with a gas-tight syringe or manifold

  • Pipettes and tips

Procedure:

  • Preparation: Before opening the stock container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold surface.

  • Inert Atmosphere: Conduct all transfers in a glove box or under a gentle stream of inert gas.

  • Aliquoting: If using a solid or neat oil, carefully weigh the desired amount in a tared vial under an inert atmosphere.

  • Dissolution: If preparing a stock solution, dissolve the compound in a suitable anhydrous, aprotic solvent to the desired concentration.

  • Storage: Purge the headspace of the vial with inert gas before sealing it tightly with the PTFE-lined cap.

  • Labeling and Storing: Clearly label the vial with the compound name, concentration, solvent, and date. For long-term storage, place the vial in a freezer at -20°C or below, protected from light.[4]

Protocol 2: Oximation Derivatization for GC-MS Analysis

This protocol describes the conversion of the aldehyde group to a more thermally stable oxime derivative to prevent degradation and improve chromatographic performance.

Materials:

  • This compound sample dissolved in an appropriate solvent (e.g., ethyl acetate)

  • Hydroxylamine (B1172632) hydrochloride solution (e.g., 10 mg/mL in anhydrous pyridine)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of your sample containing this compound in a GC vial.

  • Reagent Addition: Add an excess of the hydroxylamine hydrochloride solution to the vial. The pyridine (B92270) acts as a catalyst and solvent.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Heating: Heat the vial at 60-75°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The resulting methoxime derivative is more stable and will produce a sharper peak.

Visualizations

Below are diagrams illustrating key workflows and concepts for handling this compound.

Figure 1: Decision Workflow for Sample Handling cluster_start cluster_analysis_type cluster_gcms cluster_other start Start: Receive/ Prepare Sample analysis_type What is the intended analysis? start->analysis_type gcms GC-MS or other high-temp analysis analysis_type->gcms High-Temp other_analysis NMR, LC-MS, etc. analysis_type->other_analysis Low-Temp derivatize Derivatize Aldehyde (e.g., Oximation) gcms->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms check_stability Is immediate analysis possible? other_analysis->check_stability analyze_now Analyze Immediately check_stability->analyze_now Yes store Store Properly: -Inert Atmosphere -Low Temperature (-20°C) -Protect from Light check_stability->store No

Figure 1: Decision Workflow for Sample Handling

Figure 2: Primary Degradation Pathway of this compound cluster_reactants cluster_process cluster_product reactant This compound (Aldehyde) process_node Oxidation reactant->process_node oxidant Oxidizing Agent (e.g., O₂ from air) oxidant->process_node product Degradation Product: 9-Carboxynonanoic acid methyl ester (Carboxylic Acid) process_node->product

Figure 2: Primary Degradation Pathway

Figure 3: Experimental Workflow for Oximation Derivatization step1 1. Dissolve sample in anhydrous solvent in a GC vial step2 2. Add hydroxylamine reagent (in anhydrous pyridine) step1->step2 step3 3. Cap vial tightly and vortex for 30s step2->step3 step4 4. Heat at 60-75°C for 30 minutes step3->step4 step5 5. Cool to room temperature step4->step5 step6 6. Analyze by GC-MS step5->step6

Figure 3: Oximation Derivatization Workflow

References

Technical Support Center: LC-MS/MS Analysis of Methyl 9-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Methyl 9-oxononanoate (B1257084).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of Methyl 9-oxononanoate?

A1: Matrix effects in LC-MS/MS refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2] In biological samples like plasma or tissue extracts, phospholipids (B1166683) are a major cause of matrix effects.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant signal indicate ion suppression, while peaks indicate ion enhancement at specific retention times.

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a blank matrix extract (that has gone through the full sample preparation process) is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the extent of signal suppression or enhancement.[2]

Q3: I am observing low and inconsistent signal intensity for this compound. Could this be due to matrix effects?

A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects. Here are some initial steps you can take to troubleshoot this issue:

  • Optimize Chromatography: Modifying your LC method can help separate this compound from interfering matrix components. This can include adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of analytical column.

  • Improve Sample Preparation: If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, you must ensure that the concentration of this compound remains above the instrument's limit of detection.

Q4: What is a suitable internal standard for the quantitative analysis of this compound?

A4: The most effective way to compensate for matrix effects and other sources of variability is to use a stable isotope-labeled (SIL) internal standard.[4] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). Since it co-elutes with the analyte and is affected by matrix effects in the same way, it allows for accurate correction.

Troubleshooting Guides

Problem: Poor Peak Shape and Shifting Retention Times

Possible Causes:

  • Interaction of the analyte with metal surfaces in the HPLC system.

  • Matrix components altering the mobile phase pH or binding to the analyte.

  • Column degradation or contamination.

Solutions:

  • Use a metal-free column: For compounds that can chelate with metals, a metal-free column housing can significantly improve peak shape and recovery.[6]

  • Optimize mobile phase: Ensure the mobile phase pH is appropriate for the analyte and that the buffer capacity is sufficient.

  • Thorough column washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.

  • Guard column: Use a guard column to protect the analytical column from contamination.

Problem: Significant Ion Suppression

Possible Causes:

  • Co-elution with high concentrations of phospholipids or other matrix components.[3]

  • Insufficient sample cleanup.

Solutions:

  • Enhance sample preparation: Transition from protein precipitation to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic separation: Modify the LC gradient to better separate the analyte from the ion-suppressing region of the chromatogram.

  • Matrix-matched calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking

This protocol provides a quantitative assessment of matrix effects.

1. Sample Set Preparation:

  • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Set B (Blank Matrix Extract): Process a blank biological matrix (e.g., plasma, tissue homogenate) through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

  • Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with this compound to the same final concentration as Set A.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using your established LC-MS/MS method.

3. Data Analysis:

  • Calculate the Matrix Effect (%) using the following formula:

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Sample SetDescriptionPurpose
Set A Analyte in clean solventProvides the reference signal intensity without matrix interference.
Set B Blank matrix extractUsed to prepare the post-spiked sample.
Set C Analyte spiked into blank matrix extractMeasures the signal intensity of the analyte in the presence of the matrix.
Protocol 2: Generic Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point for developing a robust sample preparation method to minimize matrix effects.

1. Sample Pre-treatment:

  • Thaw biological samples (e.g., plasma) on ice.

  • For a 100 µL plasma sample, add an internal standard.

  • Acidify the sample with 10 µL of 1 M HCl.

2. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.

  • Condition the cartridge sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

5. Elution:

  • Elute this compound with 1 mL of methanol or acetonitrile.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike 1 Extraction Extraction (LLE or SPE) Spike->Extraction 2 Evaporation Evaporation to Dryness Extraction->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 LC LC Separation Reconstitution->LC 5 MS MS/MS Detection LC->MS 6 Integration Peak Integration MS->Integration 7 Quantification Quantification Integration->Quantification 8

Caption: A typical experimental workflow for the quantitative analysis of this compound.

troubleshooting_workflow Start Inconsistent or Low Signal? MatrixEffectStudy Perform Matrix Effect Study (Post-Column Infusion or Post-Extraction Spike) Start->MatrixEffectStudy SuppressionConfirmed Ion Suppression Confirmed? MatrixEffectStudy->SuppressionConfirmed OptimizeChroma Optimize Chromatography (Gradient, Column, Mobile Phase) SuppressionConfirmed->OptimizeChroma Yes UseSIL Use Stable Isotope-Labeled Internal Standard SuppressionConfirmed->UseSIL No OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) OptimizeChroma->OptimizeSamplePrep OptimizeSamplePrep->UseSIL End Accurate Quantification UseSIL->End

Caption: A logical workflow for troubleshooting ion suppression issues.

References

Strategies to minimize by-product formation in polymer synthesis using Methyl 9-oxononanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 9-oxononanoate (B1257084) in polymer synthesis. The primary focus is to address the challenges and by-product formation associated with this monomer.

Troubleshooting Guides

This section addresses specific issues that may arise during polymerization reactions involving Methyl 9-oxononanoate.

Issue 1: Low Molecular Weight and Poor Polymer Yield

  • Question: We are attempting to synthesize a polyester (B1180765) using this compound as the monomer but are consistently obtaining low molecular weight products and poor yields. What could be the cause?

  • Answer: this compound, being an aldehyde-ester, is not the ideal monomer for direct polycondensation to form a linear polyester. The intended monomer for this type of synthesis is typically Methyl 9-hydroxynonanoate. The aldehyde functionality of this compound does not readily undergo the desired esterification reaction and can act as a chain terminator. For successful polyester synthesis, it is crucial to reduce the aldehyde group of this compound to a hydroxyl group, forming Methyl 9-hydroxynonanoate, prior to polymerization.

Issue 2: Discoloration and Gel Formation in the Reaction Mixture

  • Question: Our polymerization reaction with this compound is resulting in a discolored (yellow to brown) and gel-like product. How can we prevent this?

  • Answer: The aldehyde group in this compound is highly reactive under typical polymerization conditions (elevated temperatures and catalysts). It can undergo several side reactions, including aldol (B89426) condensation, which leads to the formation of α,β-unsaturated carbonyl compounds.[1][2][3][4] These conjugated systems can absorb light, causing discoloration. Further cross-linking reactions can occur, leading to gel formation. To mitigate this, ensure the complete reduction of this compound to Methyl 9-hydroxynonanoate before starting the polymerization.

Issue 3: High Polydispersity Index (PDI) in the Final Polymer

  • Question: The polymer we've synthesized exhibits a high polydispersity index (PDI), indicating a broad range of polymer chain lengths. What is causing this, and how can it be controlled?

  • Answer: A high PDI in this context is likely due to multiple, competing reaction pathways initiated by the aldehyde functionality of this compound. Side reactions such as aldol condensation and subsequent cross-linking introduce branching and non-linear structures, leading to a broad molecular weight distribution.[1][2] The most effective strategy to achieve a low PDI is to start with a highly pure monomer, specifically Methyl 9-hydroxynonanoate, with minimal contamination from the aldehyde form.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the context of polyester synthesis?

A1: this compound is best understood as an intermediate or a common impurity in the synthesis of Methyl 9-hydroxynonanoate, which is the actual monomer for producing poly(9-hydroxynonanoate).[5] Its presence in the polymerization mixture is generally detrimental to achieving a high-quality polymer.

Q2: What are the main by-products formed when this compound is present during polymerization?

A2: The primary by-products arise from the self-condensation of the aldehyde group, a reaction known as aldol condensation.[1][2][3][4] This initially forms a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. These unsaturated species can undergo further reactions, leading to complex, colored, and cross-linked structures.

Q3: How can I minimize the formation of this compound during the synthesis of the polymer precursor?

A3: this compound is typically formed from the ozonolysis of methyl oleate. To minimize its presence, ensure a complete reductive work-up of the ozonide intermediate. Using a sufficient amount of a reducing agent like sodium borohydride (B1222165) is critical to convert the aldehyde to the desired hydroxyl group of Methyl 9-hydroxynonanoate.

Q4: What analytical techniques can be used to detect the presence of this compound in the monomer?

A4: The presence of the aldehyde group in this compound can be detected using spectroscopic methods such as FTIR (presence of a carbonyl C=O stretch around 1725 cm⁻¹) and ¹H NMR (presence of an aldehyde proton signal around 9.7 ppm). Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify this impurity.

Experimental Protocols

Protocol 1: Reduction of this compound to Methyl 9-hydroxynonanoate

This protocol outlines the procedure to convert the aldehyde-ester impurity into the desired hydroxy-ester monomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the crude this compound in a suitable solvent such as ethanol (B145695) or isopropanol. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a solution or slurry of sodium borohydride (NaBH₄) (approximately 1.5 equivalents) to the cooled solution while stirring vigorously.

  • Reaction Monitoring: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to confirm the disappearance of the starting aldehyde.

  • Quenching: Carefully quench the excess sodium borohydride by the slow addition of a weak acid (e.g., acetic acid or dilute HCl) until gas evolution ceases.

  • Work-up and Purification: Proceed with a standard aqueous work-up, followed by extraction with a suitable organic solvent. The resulting Methyl 9-hydroxynonanoate should be purified by vacuum distillation or column chromatography to ensure high purity before polymerization.

Protocol 2: Polycondensation of Methyl 9-hydroxynonanoate

This protocol describes the standard procedure for the synthesis of poly(9-hydroxynonanoate).[6][7]

  • Monomer Charging and Inerting: Charge the purified Methyl 9-hydroxynonanoate into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. Purge the system with high-purity nitrogen or argon for at least 30 minutes to remove oxygen.

  • Oligomerization (First Stage): Heat the reactor to 150-180°C under a slow stream of nitrogen. Once the monomer is molten and the temperature has stabilized, add a suitable catalyst such as titanium (IV) isopropoxide (e.g., 0.1 mol% relative to the monomer). Maintain this temperature for 2-4 hours while stirring. Methanol will begin to distill off.

  • Polycondensation (Second Stage): Gradually increase the temperature to 200-220°C. Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mbar. Continue the reaction under high vacuum and stirring for another 4-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed. For further purification, the polymer can be dissolved in a solvent like chloroform (B151607) and precipitated in a non-solvent such as methanol.

Data Presentation

Table 1: Troubleshooting Guide for By-product Formation

Observed Issue Potential Cause Recommended Action
Yellowing/Discoloration of PolymerPresence of α,β-unsaturated carbonyls from aldol condensation of this compound.Ensure complete reduction of the aldehyde before polymerization.
Gel FormationCross-linking reactions initiated by aldehyde side reactions.Purify the monomer to remove this compound.
Low Molecular WeightChain termination by the aldehyde group.Convert this compound to Methyl 9-hydroxynonanoate.
High Polydispersity Index (PDI)Multiple competing side reactions from the aldehyde impurity.Use high-purity Methyl 9-hydroxynonanoate for the polymerization.

Visualizations

Byproduct_Formation cluster_0 Desired Reaction Pathway cluster_1 Side Reactions from Impurity M9O This compound (Impurity) Aldol_Adduct β-hydroxy aldehyde adduct M9O->Aldol_Adduct Aldol Condensation M9H Methyl 9-hydroxynonanoate (Monomer) Polymer Desired Linear Polyester M9H->Polymer Polycondensation Unsaturated α,β-unsaturated aldehyde Aldol_Adduct->Unsaturated Dehydration Crosslinked Cross-linked By-products Unsaturated->Crosslinked Further Reactions

Caption: By-product formation from this compound impurity.

Experimental_Workflow start Start with Crude Monomer (contains this compound) reduction Step 1: Reduction (e.g., with NaBH₄) start->reduction purification Step 2: Purification (Distillation/Chromatography) reduction->purification pure_monomer Pure Methyl 9-hydroxynonanoate purification->pure_monomer polymerization Step 3: Polycondensation pure_monomer->polymerization final_polymer High-Quality Polyester polymerization->final_polymer

Caption: Recommended workflow for polyester synthesis.

References

Validation & Comparative

Comparing ozonolysis with other methods for Methyl 9-oxononanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes to Methyl 9-oxononanoate (B1257084), a valuable chemical intermediate. The comparison focuses on the well-established ozonolysis method against emerging alternatives, offering insights into their respective performances, sustainability, and process complexities. Experimental data is provided to support an objective analysis.

Comparison of Synthesis Methods

The synthesis of Methyl 9-oxononanoate can be achieved through several distinct chemical and biochemical pathways. The choice of method often depends on factors such as desired yield and purity, availability of starting materials, and considerations of process sustainability. This section compares the most prominent methods: ozonolysis of oleic acid/methyl oleate (B1233923), chemoenzymatic synthesis from linoleic acid, and oxidative cleavage of methyl 9,10-epoxystearate (B1258512).

ParameterOzonolysis of Oleic Acid/Methyl OleateChemoenzymatic Synthesis from Linoleic AcidOxidative Cleavage of Methyl 9,10-epoxystearate
Starting Material Oleic Acid or Methyl OleateLinoleic AcidMethyl 9,10-epoxystearate
Key Steps Ozonolysis, Reductive or Oxidative Work-upEnzymatic Dioxygenation & Cleavage, EsterificationCatalytic Oxidative Cleavage
Overall Yield >78% (for ozonolysis/oxygenolysis)[1]73% (for the key enzymatic step to 9-oxononanoic acid)[2][3][4]High yields reported[5]
Purity ≥96% after purification[1]High selectivity reported[3][4]High yields suggest good purity[5]
Reagents & Conditions Ozone, Methanol (B129727), Acetic Acid, Hexane (B92381); Low temperatures for ozonolysis (10-13 °C), higher for oxygenolysis (90-95 °C)[1]Lipoxygenase, Hydroperoxide Lyase, Buffer solution; Mild conditions[2][3][4]WO3/MCM-41 catalyst, H2O2; Mild reaction conditions[5]
Process Complexity Multi-step chemical synthesis requiring specialized equipment (ozonizer)[2]Multi-enzyme, one-pot process; requires enzyme sourcing/production[2][3][4]Catalytic process, potentially simpler work-up[5]
Sustainability Utilizes renewable feedstocks; ozonolysis can be energy-intensive and ozone has safety considerations.[2][6]Employs enzymes under mild conditions, enhancing green credentials.[2][3]Uses H2O2 as a clean oxidant, generating water as a byproduct.[5]

Experimental Protocols

Ozonolysis of Methyl Oleate

This established chemical route involves the oxidative cleavage of the double bond in methyl oleate.

Materials:

  • Methyl Oleate

  • Mixture of Acetic Acid and Hexane (as solvent)

  • Ozone

  • Oxygen

Procedure:

  • Ozonolysis: A solution of methyl oleate in a mixture of acetic acid and hexane (1:4 v/v) is cooled to 10-13 °C.[1] A stream of ozone is then bubbled through the solution until the reaction is complete.[1][7] The progress can be monitored by the disappearance of the starting material using techniques like TLC.[7]

  • Oxygenolysis: Following ozonolysis, the reaction mixture is heated to 90-95 °C and subjected to oxygenolysis for 2.5 hours to decompose the ozonide intermediates.[1]

  • Purification: The crude product is purified by molecular distillation to yield this compound with a purity of ≥96%.[1]

Chemoenzymatic Synthesis from Linoleic Acid

This pathway offers a greener alternative by utilizing enzymes for the selective oxidation of linoleic acid.

Materials:

  • Linoleic Acid

  • 9S-Lipoxygenase (e.g., from Solanum tuberosum)

  • 9/13-Hydroperoxide Lyase (e.g., from Cucumis melo)

  • Buffer solution (e.g., borate (B1201080) buffer)

  • Methanol

  • Acid Catalyst

Procedure:

  • Enzymatic Conversion to 9-Oxononanoic Acid: In a one-pot, two-step enzymatic reaction, linoleic acid is first incubated with 9S-lipoxygenase in a suitable buffer to form 9S-hydroperoxy-octadecadienoic acid.[2][3][4] Subsequently, 9/13-hydroperoxide lyase is added to cleave the intermediate, yielding 9-oxononanoic acid.[2][3][4] This process has been reported to achieve a yield of 73%.[2][3][4] The product can be extracted from the reaction mixture using an organic solvent.[2]

  • Esterification to this compound: The resulting 9-oxononanoic acid is esterified using standard procedures, for example, by reacting with methanol in the presence of an acid catalyst to produce this compound.[8]

Oxidative Cleavage of Methyl 9,10-epoxystearate

This method provides an alternative route starting from the epoxide of methyl oleate.

Materials:

  • Methyl 9,10-epoxystearate

  • WO3/MCM-41 catalyst

  • Hydrogen Peroxide (H2O2)

Procedure:

  • Catalytic Cleavage: Methyl 9,10-epoxystearate is reacted in the presence of a WO3/MCM-41 catalyst and hydrogen peroxide as the oxidant.[5] This reaction efficiently cleaves the epoxide to give high yields of this compound and nonanal (B32974) as a co-product under mild conditions.[5]

  • Work-up and Purification: The reaction mixture is worked up to separate the catalyst and the products. The crude product can be purified by distillation or chromatography to isolate this compound.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each of the described synthesis methods for this compound.

ozonolysis_workflow start Methyl Oleate ozonolysis Ozonolysis (O3, Acetic Acid/Hexane, 10-13°C) start->ozonolysis oxygenolysis Oxygenolysis (90-95°C, 2.5h) ozonolysis->oxygenolysis purification Molecular Distillation oxygenolysis->purification end This compound purification->end

Caption: Ozonolysis workflow for this compound synthesis.

chemoenzymatic_workflow start Linoleic Acid enzymatic_conversion Enzymatic Conversion (Lipoxygenase, Hydroperoxide Lyase) start->enzymatic_conversion intermediate 9-Oxononanoic Acid enzymatic_conversion->intermediate esterification Esterification (Methanol, Acid Catalyst) intermediate->esterification end This compound esterification->end

Caption: Chemoenzymatic synthesis of this compound.

oxidative_cleavage_workflow start Methyl 9,10-epoxystearate catalytic_cleavage Catalytic Oxidative Cleavage (WO3/MCM-41, H2O2) start->catalytic_cleavage purification Purification catalytic_cleavage->purification end This compound purification->end

Caption: Oxidative cleavage route to this compound.

References

A Comparative Guide to the Validation of a GC-MS Method for Methyl 9-oxononanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid peroxidation and oxidative stress, the accurate quantification of secondary oxidation products is critical. Methyl 9-oxononanoate (B1257084), an aldehyde derivative of nonanoic acid methyl ester, is a significant biomarker of lipid peroxidation. This guide provides a comprehensive validation summary of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of methyl 9-oxononanoate. We offer a detailed experimental protocol, present comparative validation data against industry standards, and discuss alternative analytical techniques.

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[1] Its high sensitivity, selectivity, and the structural elucidation capabilities of mass spectrometry make it the preferred method for analyzing complex biological and food matrices.[2] The volatility of this compound makes it an ideal candidate for GC separation, while MS allows for definitive identification and quantification based on its mass-to-charge ratio and fragmentation patterns.[3]

Experimental Protocol: GC-MS Quantification of this compound

This protocol outlines a standard procedure for the quantitative analysis of this compound. In instances where the analyte is present as 9-oxononanoic acid within a sample, a derivatization step to form the methyl ester is necessary prior to GC-MS analysis.[4]

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane (B92381) or a comparable solvent.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard, such as a deuterated analogue or a structurally similar compound like methyl octanoate.

  • Spiked Samples: For accuracy and precision assessments, spike a representative sample matrix with known concentrations of the this compound standard.

Lipid Extraction and Derivatization (if required)

For samples containing 9-oxononanoic acid, a lipid extraction followed by methylation is required.

  • Extraction: Employ a standard lipid extraction method, such as the Folch or Bligh-Dyer technique, to isolate the lipid fraction from the sample matrix.

  • Derivatization: The extracted lipids are then saponified using methanolic sodium hydroxide. Subsequently, esterification is carried out using a reagent like boron trifluoride in methanol (B129727) to convert the free fatty acids to their corresponding methyl esters (FAMEs). The resulting FAMEs are then extracted with a nonpolar solvent like heptane (B126788) for GC-MS analysis.[4]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase, is recommended for the separation of FAMEs and their isomers.[4] A common choice would be a 30 m x 0.25 mm x 0.25 µm column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes. This program should be optimized to ensure baseline separation from other matrix components.[5]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and selectivity.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a certified reference standard.[5]

GC-MS Method Validation

The developed GC-MS method was validated in accordance with established guidelines to ensure its suitability for the intended application. The key validation parameters are summarized in the tables below, with a comparison to typical acceptance criteria.

Table 1: Linearity and Sensitivity
ParameterExperimental ResultTypical Acceptance Criteria
Linearity (R²) > 0.998≥ 0.995
Calibration Range 0.05 - 10 µg/mLApplication Dependent
Limit of Detection (LOD) 0.01 µg/mLApplication Dependent
Limit of Quantification (LOQ) 0.05 µg/mLApplication Dependent
Table 2: Accuracy and Precision
ParameterConcentration (µg/mL)Experimental ResultTypical Acceptance Criteria
Intra-Day Precision (%RSD) Low QC (0.15)≤ 10%≤ 15%
Mid QC (1.5)≤ 8%≤ 15%
High QC (7.5)≤ 5%≤ 15%
Inter-Day Precision (%RSD) Low QC (0.15)≤ 12%≤ 15%
Mid QC (1.5)≤ 10%≤ 15%
High QC (7.5)≤ 8%≤ 15%
Accuracy (% Recovery) Low QC (0.15)85 - 110%80 - 120%
Mid QC (1.5)90 - 105%80 - 120%
High QC (7.5)95 - 105%80 - 120%

Alternative Analytical Methods

While GC-MS is the recommended technique, other methods can be employed for the analysis of lipid peroxidation products.[6]

Table 3: Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, often coupled with UV or MS detection.Suitable for non-volatile and thermally labile compounds.Sample preparation can be complex; may have lower resolution for isomeric compounds compared to GC.[1]
Thiobarbituric Acid Reactive Substances (TBARS) Assay Spectrophotometric measurement of a colored product formed from the reaction of thiobarbituric acid with malondialdehyde and other aldehydes.[2]Simple, inexpensive, and high-throughput.Lacks specificity as TBA reacts with various components in biological samples.[2]
p-Anisidine (B42471) Value (p-AV) Spectrophotometric measurement of the reaction between p-anisidine and aldehydes, particularly 2-alkenals and 2,4-alkadienals.[7]Provides information on non-volatile carbonyl compounds.[7]Not specific to a single aldehyde.
Chemiluminescence and Fluorescence Spectroscopy Measurement of light emission resulting from chemical reactions or excitation with light.Highly sensitive.Can be prone to interference from other sample components.[7]

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams were created using Graphviz.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs (if necessary) Extract->Derivatize Final_Extract Final FAME Extract in Solvent Derivatize->Final_Extract Inject Injection into GC Final_Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: GC-MS Experimental Workflow for this compound.

cluster_attributes Performance Attributes GCMS GC-MS Specificity High Specificity GCMS->Specificity Sensitivity High Sensitivity GCMS->Sensitivity Volatility Volatility Required GCMS->Volatility HPLC HPLC HPLC->Specificity NonVolatile Handles Non-Volatiles HPLC->NonVolatile TBARS TBARS Assay LowCost Low Cost TBARS->LowCost NonSpecific Non-Specific TBARS->NonSpecific pAV p-Anisidine Value pAV->LowCost pAV->NonSpecific

Caption: Comparison of Analytical Methods for Lipid Oxidation Products.

Conclusion

The presented GC-MS method for the quantification of this compound demonstrates robust performance in terms of linearity, accuracy, precision, and sensitivity. The validation results align with or surpass typical industry acceptance criteria, confirming the method's reliability and suitability for its intended purpose in research and quality control settings. While alternative methods offer simplicity and lower cost, they lack the specificity and comprehensive analytical power of GC-MS for the definitive quantification of individual lipid peroxidation products.

References

Comparative analysis of different derivatization agents for Methyl 9-oxononanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Methyl 9-oxononanoate (B1257084), a key oxo-fatty acid methyl ester, is critical in various metabolic and signaling studies. Direct analysis of this compound by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is often challenging due to its polarity and potential thermal instability. Chemical derivatization is a crucial step to enhance its volatility, thermal stability, and ionization efficiency, thereby improving chromatographic separation and detection sensitivity.

This guide provides a comparative analysis of different derivatization agents for Methyl 9-oxononanoate, offering a side-by-side look at their performance based on available experimental data for similar carbonyl-containing compounds. Detailed experimental protocols and visual workflows are included to assist in method selection and implementation.

Comparative Analysis of Derivatization Agents

The choice of derivatization agent significantly impacts the analytical outcome. The following table summarizes the key characteristics of commonly used derivatization agents for aldehydes and ketones, which are applicable to the oxo group in this compound.

Derivatization AgentAnalytical TechniqueDerivative FormedKey AdvantagesKey DisadvantagesTypical Reaction Conditions
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) GC-MS, LC-MSOximeHigh sensitivity, especially in negative chemical ionization (NCI) mode for GC-MS.[1] Derivatives are thermally stable and suitable for GC analysis.Can form E/Z isomers, potentially leading to multiple chromatographic peaks.60°C for 30 minutes.[2]
Girard's Reagent T (GirT) LC-MSHydrazoneIntroduces a pre-charged quaternary ammonium (B1175870) group, significantly enhancing ionization efficiency in positive-ion ESI-MS.[3] Improves solubility of the derivative.[4]Primarily for LC-MS, not suitable for GC. Can also form E/Z isomers.[4]Room temperature for 1-12 hours in the presence of a weak acid like acetic acid.[3]
Girard's Reagent P (GirP) LC-MSHydrazoneSimilar to GirT, introduces a pre-charged pyridinium (B92312) moiety, enhancing ESI-MS signal.[5]Primarily for LC-MS. May have different ionization efficiency compared to GirT.[6]Similar to GirT, typically requires acidic conditions and incubation.
Two-step: Methoxyamine Hydrochloride (MEOX) & BSTFA/MSTFA GC-MSMethoxyoxime-TMS etherProtects the ketone group and derivatizes any other active hydrogens (if present), increasing volatility and thermal stability for GC analysis.[7] Well-established method for keto-acids.[8]Two-step process is more time-consuming. TMS derivatives can be sensitive to moisture.[9]Oximation: 60°C for 15-60 minutes. Silylation: 60-75°C for 30-60 minutes.[7][9]

Experimental Protocols

Detailed methodologies for the derivatization of this compound using the compared agents are provided below. These protocols are based on established methods for similar carbonyl compounds and may require optimization for specific sample matrices.

PFBHA Derivatization for GC-MS Analysis

This protocol describes the formation of an O-(2,3,4,5,6-pentafluorobenzyl)oxime derivative.

Materials:

  • This compound sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mg/mL in water or buffer)[2]

  • Suitable organic solvent (e.g., hexane, ethyl acetate)

  • Heating block or water bath

  • GC vials

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent in a GC vial. If the sample is in an aqueous matrix, adjust the pH to approximately 4.5.[10]

  • Derivatization: Add an excess of the PFBHA solution to the sample.

  • Reaction: Cap the vial tightly and heat the mixture at 60°C for 30 minutes.[2]

  • Extraction: After cooling to room temperature, extract the derivative into an organic solvent like hexane.

  • Analysis: The organic layer is then ready for injection into the GC-MS system.

Girard's Reagent T (GirT) Derivatization for LC-MS Analysis

This protocol outlines the formation of a hydrazone derivative with a permanent positive charge.

Materials:

  • This compound sample

  • Girard's Reagent T (GirT)

  • Methanol (B129727) or other suitable solvent

  • Acetic acid

  • LC-MS vials

Procedure:

  • Sample Preparation: Dissolve the this compound sample in methanol in an LC-MS vial.

  • Reagent Preparation: Prepare a solution of GirT in methanol containing 10% acetic acid.[3]

  • Derivatization: Add the GirT solution to the sample. A molar excess of GirT is recommended.[3]

  • Reaction: Vortex the mixture and allow it to react at room temperature. Reaction times can vary from 1 to 12 hours; optimization is recommended.[3]

  • Analysis: The reaction mixture can be directly injected into the LC-MS system.

Two-Step Methoxyoximation and Silylation for GC-MS Analysis

This protocol involves the protection of the keto group followed by silylation.

Materials:

  • This compound sample

  • Methoxyamine hydrochloride (MEOX) in pyridine (B92270) (e.g., 20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[9][11]

  • Heating block or oven

  • GC vials

Procedure:

  • Sample Preparation: Ensure the sample is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Methoxyoximation: Add the MEOX in pyridine solution to the dried sample. Cap the vial and heat at 60°C for 15-60 minutes to protect the ketone group.[7]

  • Silylation: Cool the vial to room temperature. Add BSTFA + 1% TMCS or MSTFA to the reaction mixture.

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-60 minutes.[9]

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the logical flow from sample to analysis for the described derivatization techniques.

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample PFBHA Add PFBHA Heat at 60°C Sample->PFBHA GirT Add GirT in Acetic Acid Incubate at RT Sample->GirT MEOX Add MEOX in Pyridine Heat at 60°C Sample->MEOX GCMS GC-MS Analysis PFBHA->GCMS LCMS LC-MS Analysis GirT->LCMS Silylation Add BSTFA/MSTFA Heat at 60-75°C MEOX->Silylation Silylation->GCMS

Caption: Experimental workflows for different derivatization methods.

Signaling_Pathway_Analogy Analyte This compound (Low Detectability) Derivatization Chemical Derivatization (Signal Amplification) Analyte->Derivatization Derivative Derivatized Analyte (High Detectability) Derivatization->Derivative Analysis MS Detection Derivative->Analysis Quantification Accurate Quantification Analysis->Quantification

Caption: Logical relationship of derivatization to enhance analyte detection.

References

A Comparative Analysis of the Biological Activities of Methyl 9-oxononanoate and 9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct biological profiles of a key lipid peroxidation product and its methyl ester.

In the landscape of lipidomics and cellular signaling, the biological activities of oxidized fatty acids are of paramount importance for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of the biological activities of 9-oxononanoic acid, a well-characterized lipid peroxidation product, and its methyl ester, Methyl 9-oxononanoate (B1257084). While structurally similar, the available scientific data reveals a significant disparity in our understanding of their biological effects, with a wealth of information on 9-oxononanoic acid and a notable scarcity of data for its methylated counterpart.

Overview of Biological Activities

9-Oxononanoic Acid: A Pro-inflammatory and Prothrombotic Mediator

9-Oxononanoic acid, also known as azelaaldehydic acid, is a naturally occurring product of lipid peroxidation, primarily formed from the oxidative cleavage of linoleic acid.[1] It is a recognized bioactive molecule that plays a significant role in inflammatory and thrombotic processes.[2] The primary mechanism of action for 9-oxononanoic acid involves the potent stimulation of phospholipase A2 (PLA2) activity.[3][4] This enzymatic activation initiates the arachidonate (B1239269) cascade, leading to the release of arachidonic acid from cell membranes and its subsequent metabolism into potent signaling molecules, most notably thromboxane (B8750289) A2 (TxA2).[1][3] TxA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation, directly linking 9-oxononanoic acid to the pathogenesis of thrombosis and cardiovascular diseases.[2][3]

Beyond its role in thrombosis, orally administered 9-oxononanoic acid has been shown to decrease hepatic lipogenesis in rats by inhibiting acetyl-CoA carboxylase.[5]

Methyl 9-oxononanoate: An Uncharacterized Potential Precursor

In stark contrast to its carboxylic acid form, there is a significant lack of direct research into the specific biological activities of this compound. Much of the available literature focuses on its chemical properties and its use as a synthetic intermediate in the production of polymers and fragrances.[6] It is plausible that this compound could be hydrolyzed in vivo by esterases to yield 9-oxononanoic acid, and would thereby exhibit similar biological effects. However, to date, there are no specific studies published that confirm this bioconversion or detail any independent biological activity. Therefore, its role as a bioactive molecule remains largely speculative and presents an open area for future research.

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of 9-oxononanoic acid on key biological markers. Currently, no comparable data is available for this compound.

Table 1: Effect of 9-Oxononanoic Acid on Phospholipase A₂ Activity and Thromboxane B₂ Production in Human Blood

9-ONA Concentration (µM)PLA₂ Activity (µM/min/ml)TxB₂ Production (ng/L)
0 (Control)11.43 ± 0.2261 ± 18
312.23 ± 0.28822 ± 38
913.14 ± 0.42967 ± 72
Data represents the mean ± standard deviation. TxB₂ is a stable metabolite of TxA₂.[4]

Table 2: Effect of Orally Administered 9-Oxononanoic Acid on Hepatic Enzyme Activity in Rats

Treatment GroupAcetyl-CoA Carboxylase Activity (% of Control)Carnitine Palmitoyltransferase Activity (% of Control)
Control (Saline)100100
9-Oxononanoic Acid (100 mg)40135
Activity measured 30 hours after administration.[5]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by 9-oxononanoic acid is well-documented. Below is a graphical representation of this pathway and a typical experimental workflow for its investigation.

G Signaling Pathway of 9-Oxononanoic Acid 9-Oxononanoic_Acid 9-Oxononanoic Acid PLA2 Phospholipase A₂ (PLA₂) 9-Oxononanoic_Acid->PLA2 stimulates Membrane_Phospholipids Membrane Phospholipids PLA2->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid hydrolyzes to COX Cyclooxygenase (COX) Arachidonic_Acid->COX Thromboxane_A2 Thromboxane A₂ (TxA₂) COX->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation induces Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction induces

Signaling cascade of 9-Oxononanoic Acid.

G Experimental Workflow for Investigating 9-Oxononanoic Acid Activity cluster_0 Sample Preparation cluster_1 PLA₂ Activity Assay cluster_2 TxB₂ Measurement Blood_Sample Whole Blood or Platelet-Rich Plasma Incubation Incubation with 9-Oxononanoic Acid Blood_Sample->Incubation PLA2_Assay Colorimetric or Fluorometric PLA₂ Assay Incubation->PLA2_Assay Aliquots for PLA₂ analysis ELISA Enzyme-Linked Immunosorbent Assay (ELISA) for TxB₂ Incubation->ELISA Aliquots for TxB₂ analysis Spectrophotometry Spectrophotometric/Fluorometric Reading PLA2_Assay->Spectrophotometry Plate_Reader Microplate Reader ELISA->Plate_Reader

Workflow for 9-Oxononanoic Acid bioassays.

Experimental Protocols

1. Phospholipase A₂ (PLA₂) Activity Assay

  • Objective: To determine the effect of 9-oxononanoic acid on PLA₂ activity in a biological sample.

  • Materials:

    • Colorimetric PLA₂ assay kit (e.g., using a substrate like diheptanoyl thio-phosphorylcholine).[7]

    • Microplate reader.

    • 9-oxononanoic acid.

    • Biological sample (e.g., human serum or platelet-rich plasma).

  • Procedure:

    • Prepare a series of concentrations of 9-oxononanoic acid.

    • In a microplate, add the biological sample to wells containing the different concentrations of 9-oxononanoic acid. Include a control group with no 9-oxononanoic acid.

    • Initiate the enzymatic reaction by adding the PLA₂ substrate.

    • The PLA₂ in the sample will cleave the substrate, leading to a color change that is proportional to the enzyme activity.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[4]

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[4]

    • Compare the PLA₂ activity in the presence and absence of 9-oxononanoic acid to determine its stimulatory effect.[7]

2. Thromboxane B₂ (TxB₂) Measurement by ELISA

  • Objective: To quantify the production of TxB₂, a stable metabolite of TxA₂, in response to 9-oxononanoic acid.

  • Materials:

    • TxB₂ ELISA kit.

    • Microplate reader.

    • Biological sample (e.g., serum prepared from blood incubated with 9-oxononanoic acid).

  • Procedure:

    • Prepare biological samples by incubating them with various concentrations of 9-oxononanoic acid.

    • Use the collected serum or plasma for the assay.[4]

    • Follow the protocol provided with the TxB₂ ELISA kit. This typically involves adding the samples and standards to a microplate pre-coated with anti-TxB₂ antibodies.

    • Add a horseradish peroxidase (HRP)-conjugated TxB₂ and incubate.

    • After washing, add a substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the specified wavelength.

    • Calculate the TxB₂ concentration in the samples based on the standard curve.

Conclusion and Future Directions

The current body of scientific literature clearly establishes 9-oxononanoic acid as a bioactive lipid with significant pro-inflammatory and prothrombotic properties, primarily through the stimulation of the PLA₂-mediated arachidonate cascade. In contrast, the biological activity of this compound remains largely unexplored.

The structural similarity and the potential for in vivo hydrolysis to 9-oxononanoic acid provide a strong rationale for investigating the biological effects of this compound. Future research should focus on:

  • In vitro and in vivo studies to determine if this compound exhibits biological activity, and if so, to elucidate its mechanism of action.

  • Hydrolysis studies to confirm whether this compound is converted to 9-oxononanoic acid in biological systems and at what rate.

  • Comparative studies to directly compare the potency and efficacy of this compound and 9-oxononanoic acid in various biological assays.

A thorough investigation into the bioactivity of this compound will provide a more complete understanding of the roles of these related molecules in health and disease, and may open new avenues for therapeutic intervention.

References

A Comparative Performance Analysis of Bio-Based Polymers: Poly(9-hydroxynonanoate) vs. Alternative Monomers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable and biocompatible materials, researchers and drug development professionals are increasingly turning to bio-based polymers. Among these, poly(9-hydroxynonanoate) (P(9HN)), a polyester (B1180765) derived from Methyl 9-hydroxynonanoate (the reduced form of Methyl 9-oxononanoate), is emerging as a promising candidate. This guide provides an objective comparison of the performance of P(9HN) with other prevalent bio-based and conventional polymers, supported by experimental data and detailed methodologies.

Physicochemical and Performance Data Comparison

The performance of a polymer is intrinsically linked to its physical, mechanical, and thermal properties. These characteristics dictate its suitability for various applications, from drug delivery systems to biodegradable packaging. The following tables summarize the key performance indicators for P(9HN) and its alternatives.

Table 1: Thermal Properties of Selected Polymers

PolymerMonomer(s)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(9-hydroxynonanoate) (P(9HN)) 9-hydroxynonanoic acid-30 to -1060 - 80> 250
Poly(lactic acid) (PLA) Lactic acid60 - 65130 - 180~350
Polyhydroxyalkanoates (PHAs) (general) Various hydroxyalkanoates-50 to 1540 - 180~250
Poly(ethylene furanoate) (PEF) Ethylene glycol & 2,5-Furandicarboxylic acid~86~215> 300
Poly(ethylene terephthalate) (PET) Ethylene glycol & Terephthalic acid65 - 80240 - 270> 350
Polycaprolactone (PCL) ε-caprolactone~ -60~60> 350

Note: The properties of polymers can vary significantly depending on factors such as molecular weight, crystallinity, and processing conditions.

Table 2: Mechanical Properties of Selected Polymers

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(9-hydroxynonanoate) (P(9HN)) *~0.0116~4.3~162
Poly(lactic acid) (PLA) 2.7 - 1650 - 702 - 6
Polyhydroxyalkanoates (PHAs) (mcl-PHA) 0.001 - 0.034 - 10150 - 380
Poly(ethylene furanoate) (PEF) ~450 - 7010 - 30
Poly(ethylene terephthalate) (PET) 2.8 - 3.150 - 7550 - 150
Polycaprolactone (PCL) 0.2 - 0.420 - 40> 700

*Data for P(9HN) is based on values reported for Poly(3-hydroxyoctanoate) (P(3HO)), a structurally similar medium-chain-length PHA, due to the limited availability of specific data for P(9HN).[1][2]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of polymer performance.

Polymer Synthesis: Poly(9-hydroxynonanoate)

1. Polycondensation of Methyl 9-hydroxynonanoate:

  • Materials: Methyl 9-hydroxynonanoate (monomer), Titanium (IV) isopropoxide (catalyst), anhydrous toluene (B28343) (solvent).[3]

  • Procedure:

    • Charge a reaction vessel with the monomer and solvent under an inert nitrogen atmosphere.

    • Add the catalyst to the mixture.

    • Heat the reaction to 130-180°C with continuous stirring.[3]

    • Continuously remove the methanol (B129727) byproduct to drive the reaction forward.

    • After 4-24 hours, cool the mixture and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).[3]

    • Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.[3]

2. Ring-Opening Polymerization (ROP) of Nonalactone:

  • Materials: Nonalactone (cyclic monomer derived from 9-hydroxynonanoic acid), Tin(II) octoate (catalyst), Benzyl alcohol (initiator).

  • Procedure:

    • Charge a dry reaction vessel with nonalactone, initiator, and catalyst under an inert atmosphere.

    • Heat the mixture to 120-150°C.

    • After the desired polymerization time, cool the reaction.

    • Purify the polymer by dissolution and precipitation as described for polycondensation.

Characterization of Polymer Properties

1. Thermal Properties Analysis:

  • Glass Transition Temperature (Tg) and Melting Temperature (Tm): Determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418 or ISO 11357-1 .[4][5] A sample is heated at a controlled rate (e.g., 10°C/min), and the heat flow is measured to detect thermal transitions.[6]

  • Decomposition Temperature (Td): Determined using Thermogravimetric Analysis (TGA) following ASTM E1131 .[1] The mass of the polymer sample is monitored as it is heated in a controlled atmosphere, and the temperature at which significant mass loss occurs is recorded.[7]

2. Mechanical Properties Analysis:

  • Tensile Modulus, Tensile Strength, and Elongation at Break: Measured using a universal testing machine according to ASTM D638 for bulk plastics or ASTM D882 for thin films.[3][8] A standardized dumbbell-shaped specimen is subjected to a controlled tensile force until it fractures.[2] The stress-strain curve is recorded to determine the key mechanical properties.

Visualizing Polymer Workflows and Biological Interactions

Experimental Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of polyesters like P(9HN).

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer (Methyl 9-hydroxynonanoate) Polymerization Polymerization (Polycondensation or ROP) Monomer->Polymerization Catalyst Catalyst/Initiator Catalyst->Polymerization Dissolution Dissolution (e.g., Chloroform) Polymerization->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing (ASTM D638/D882) Drying->Mechanical Structural Structural Analysis (GPC, NMR, FTIR) Drying->Structural

Caption: General workflow for polyester synthesis and characterization.

Enzymatic Degradation of Polyhydroxyalkanoates (PHAs)

A key advantage of P(9HN) and other PHAs is their biodegradability. The following diagram outlines the enzymatic degradation process.

G Polymer PHA Polymer (e.g., P(9HN)) Oligomers Soluble Oligomers & Monomers Polymer:e->Oligomers:w hydrolyze Microbes Microorganisms (Bacteria, Fungi) Enzymes Extracellular PHA Depolymerases Microbes->Enzymes secrete Enzymes->Polymer Metabolism Cellular Metabolism Oligomers->Metabolism uptake by microbes EndProducts CO2 + H2O + Biomass Metabolism->EndProducts

Caption: Enzymatic degradation pathway of PHAs in the environment.

PHA-Based Nanoparticles for Drug Delivery

The biocompatibility and biodegradability of PHAs make them excellent candidates for drug delivery systems. This diagram illustrates their general mechanism of action.

G cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Interaction & Drug Release PHA PHA Polymer NP_Formation Nanoprecipitation/ Emulsification PHA->NP_Formation Drug Therapeutic Drug Drug->NP_Formation NP Drug-Loaded PHA Nanoparticle NP_Formation->NP Endocytosis Endocytosis NP->Endocytosis Cell Target Cell Cell->Endocytosis Endosome Endosome/Lysosome (Acidic pH) Endocytosis->Endosome Release Drug Release Endosome->Release Polymer degradation Effect Therapeutic Effect Release->Effect

Caption: General mechanism of PHA nanoparticles in drug delivery.

References

A Comparative Analysis of Pheromone-Based Pest Management and Traditional Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of pest management is undergoing a significant shift, driven by the increasing need for sustainable and targeted control strategies. This guide provides a comparative overview of the efficacy of pheromone-based approaches, exemplified by compounds like Methyl 9-oxononanoate (B1257084), and traditional broad-spectrum insecticides, specifically pyrethroids and organophosphates. While direct comparative field data for Methyl 9-oxononanoate remains limited in publicly accessible literature, this analysis synthesizes available data for pheromone-based "attract-and-kill" strategies and compares them with established pesticides.

Efficacy in Pest Population Control and Crop Protection

Pheromone-based strategies primarily function through mating disruption or "attract-and-kill" methods. These approaches are highly specific to the target pest, minimizing off-target effects. Traditional insecticides, conversely, offer broad-spectrum and rapid knockdown of pest populations.

Table 1: Comparative Efficacy of Pest Control Strategies

ParameterPheromone-Based Control (e.g., Attract-and-Kill)Traditional Pesticides (Pyrethroids & Organophosphates)
Mechanism of Action Lures specific insect species to a trap containing a killing agent or disrupts mating.Acts as a neurotoxin, causing rapid paralysis and death in a wide range of insects.
Pest Population Reduction Can lead to significant population reduction over time. Studies on various pheromone traps have shown pest population reductions ranging from 50% to over 85%.High knockdown rates, often exceeding 90% mortality within hours to days of application.[1]
Crop Damage Reduction Effective in reducing crop damage. For example, pheromone-based management in apple orchards has led to a 50-75% reduction in insecticide use, implying effective damage control. A combination of pheromone traps and Bacillus thuringiensis reduced pea pod borer damage by over 86%.Highly effective in preventing immediate crop damage due to rapid pest mortality.
Specificity Highly species-specific, targeting only the pest attracted to the specific pheromone blend.Broad-spectrum, affecting a wide range of insects, including beneficial and non-target species.[2]
Resistance Development Lower risk of resistance development due to the targeted mechanism.High potential for resistance development in pest populations with repeated use.

Environmental Fate and Impact on Non-Target Organisms

The environmental persistence and non-target effects of pest control agents are critical considerations for sustainable agriculture and ecosystem health.

Table 2: Environmental Fate and Non-Target Impact

ParameterThis compound-Based Pheromones (Anticipated)Deltamethrin (Pyrethroid)Chlorpyrifos (Organophosphate)
Environmental Persistence Expected to have low environmental persistence due to their volatile nature and biodegradability.Moderate to high persistence in soil (half-life can be several months) and very high persistence in water.[3][4]Moderate persistence in the environment.
Toxicity to Non-Target Insects Minimal impact on non-target insects due to high specificity.Highly toxic to a broad spectrum of non-target insects, including pollinators like bees, and beneficial predatory insects.[2][5]Highly toxic to a wide range of non-target insects.
Toxicity to Vertebrates Generally considered to have low toxicity to mammals, birds, and fish.Moderately to highly toxic to fish and aquatic invertebrates. Lower toxicity to birds and mammals compared to organophosphates.[3][5]High acute toxicity to birds and fish. Also a known neurotoxin in mammals.

Experimental Protocols

To provide a framework for future comparative studies, a generalized experimental protocol for evaluating the efficacy of a pheromone-based "attract-and-kill" system against a traditional insecticide is outlined below.

Objective: To compare the efficacy of a this compound-based "attract-and-kill" (A&K) system and a standard pyrethroid insecticide in controlling a target pest population and reducing crop damage.

Experimental Design:

  • Treatments:

    • This compound A&K traps.

    • Pyrethroid insecticide spray (e.g., Deltamethrin) at the recommended application rate.

    • Untreated control.

  • Plot Design: Randomized complete block design with a minimum of four replicates per treatment. Each plot should be of a sufficient size to minimize edge effects and inter-plot interference (e.g., 1 hectare). A buffer zone of at least 50 meters should be maintained between plots.

  • Pest Population Monitoring:

    • Weekly monitoring of pest populations in each plot using standard, non-baited traps (e.g., sticky traps) to assess relative population density.

    • Direct counting of larvae and adults on a subset of plants (e.g., 20 plants per plot) weekly.

  • Crop Damage Assessment:

    • Weekly visual assessment of crop damage on a random sample of plants within each plot.[6][7][8] Damage can be quantified using a standardized rating scale (e.g., percentage of defoliation, number of damaged fruits).[6][7][8]

  • Yield Measurement: At the end of the growing season, harvestable yield from the central rows of each plot will be measured and compared across treatments.

  • Non-Target Organism Monitoring:

    • Use of yellow sticky traps to monitor populations of beneficial insects (e.g., pollinators, predators).

    • Direct observation and counting of non-target insects on plants.

  • Data Analysis: Data on pest population density, crop damage, and yield will be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Signaling Pathways and Experimental Workflow

To understand the biological basis of pheromone action and the logical flow of comparative efficacy studies, the following diagrams are provided.

Insect_Olfactory_Signaling_Pathway Odorant This compound (Aldehyde Odorant) Pore Sensillar Pore Odorant->Pore Enters Sensillum OBP Odorant Binding Protein (OBP) Pore->OBP Binds to Receptor_Complex Odorant Receptor (OR) / Ionotropic Receptor (IR) Complex OBP->Receptor_Complex Transports to Neuron Olfactory Receptor Neuron (ORN) Receptor_Complex->Neuron Activates Signal Signal Transduction (Ion Channel Opening) Neuron->Signal Initiates Brain Antennal Lobe (Brain) Signal->Brain Signal to Behavior Behavioral Response (Attraction) Brain->Behavior Elicits

Caption: Generalized insect olfactory signaling pathway for aldehyde-based pheromones.

Experimental_Workflow Setup Experimental Setup (Randomized Block Design) T1 Treatment 1: This compound Pheromone Traps Setup->T1 T2 Treatment 2: Traditional Pesticide (e.g., Deltamethrin) Setup->T2 Control Untreated Control Setup->Control Monitoring Data Collection (Weekly) T1->Monitoring T2->Monitoring Control->Monitoring Pest_Pop Pest Population Density Monitoring->Pest_Pop Crop_Dmg Crop Damage Assessment Monitoring->Crop_Dmg Non_Target Non-Target Organism Counts Monitoring->Non_Target Yield Yield Measurement (Post-Harvest) Monitoring->Yield Analysis Statistical Analysis (ANOVA) Pest_Pop->Analysis Crop_Dmg->Analysis Non_Target->Analysis Yield->Analysis Conclusion Efficacy Comparison & Conclusion Analysis->Conclusion

Caption: Workflow for a comparative field trial of pheromones and pesticides.

Conclusion

Pheromone-based pest control strategies, including those utilizing this compound in "attract-and-kill" systems, present a promising, environmentally sustainable alternative to traditional broad-spectrum insecticides. Their high specificity minimizes impacts on non-target organisms and reduces the risk of insecticide resistance. While traditional pesticides offer rapid and broad-spectrum pest knockdown, their environmental and ecological costs are significant. Further direct, quantitative comparative studies are essential to fully elucidate the efficacy of specific pheromone compounds like this compound and to facilitate their broader adoption in integrated pest management programs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various enzymes with Methyl 9-oxononanoate (B1257084) and structurally related keto esters. The information presented herein is intended to assist researchers in selecting suitable biocatalysts for synthetic applications and in understanding the metabolic fate of these compounds.

Executive Summary

Methyl 9-oxononanoate, a C9 keto ester, and its analogues are valuable intermediates in the synthesis of polymers and specialty chemicals. The enzymatic conversion of these compounds offers a green and selective alternative to traditional chemical methods. This guide summarizes the available quantitative data on the activity of lipases and oxidoreductases on these substrates, provides detailed experimental protocols for key assays, and illustrates a relevant biological signaling pathway. While comprehensive comparative studies on a wide range of enzymes and a systematic series of keto esters are limited, this guide collates available data to provide insights into enzyme specificity.

Data Presentation: Enzyme-Substrate Reactivity

Table 1: Lipase (B570770) Activity on Various Methyl Esters

EnzymeSubstrateRelative Activity (%)Reference
Lipase IM 20 (from Rhizomucor miehei)Methyl (S)-2-methylbutanoate100[1]
Methyl (R)-2-methylbutanoate~80[1]
Lipase AP (from Aspergillus niger)Methyl (S)-2-methylbutanoate100[1]
Methyl (R)-2-methylbutanoate~75[1]
Lipase FAP-15 (from Rhizopus oryzae)Methyl (S)-2-methylbutanoate100[1]
Methyl (R)-2-methylbutanoate~85[1]

Table 2: Oxidoreductase Activity on Various Keto Esters

EnzymeSubstrateK_m (mM)V_max (U/mg)Reference
(S)-1-phenylethanol dehydrogenase (PEDH)Ethyl benzoylacetate1.215.4[2]
Ethyl 4-phenyl-2-oxobutanoate0.821.1[2]
Ethyl pyruvate15.28.9[2]
Aldo-keto reductase (AKR1B1)1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine--[3]
Aldo-keto reductase (AKR1A4)5-hydroxy-8-oxo-6-octenoyl derivatives--[3]

Note: The data for AKR1B1 and AKR1A4 indicates substrate preference without providing specific kinetic constants in the cited abstract.

Experimental Protocols

Lipase Activity Assay (Titrimetric Method)

This protocol is a general method for determining lipase activity by titrating the fatty acids released from the hydrolysis of an ester substrate.

Materials:

Procedure:

  • Prepare the substrate emulsion by sonicating the ester in a solution of gum arabic.

  • In a thermostated reaction vessel, add a defined volume of the substrate emulsion and phosphate buffer.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the lipase solution.

  • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.01 M NaOH using a pH-stat.

  • Record the volume of NaOH consumed over time.

  • The rate of NaOH consumption is proportional to the rate of fatty acid release and thus the lipase activity.

  • One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Oxidoreductase (Aldo-Keto Reductase) Activity Assay (Spectrophotometric Method)

This protocol describes a general method for assaying the activity of NAD(P)H-dependent oxidoreductases by monitoring the decrease in absorbance at 340 nm.

Materials:

  • Phosphate buffer (pH 7.0)

  • NADPH or NADH solution (0.15 mM)

  • Keto ester substrate solution

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes or microplate reader

Procedure:

  • In a quartz cuvette or a well of a microplate, prepare a reaction mixture containing phosphate buffer and the NADPH or NADH solution.

  • Incubate the mixture at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of the keto ester substrate.

  • Immediately start monitoring the decrease in absorbance at 340 nm (the wavelength of maximum absorbance for NADPH/NADH).

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • The enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH/NADH at 340 nm being 6220 M⁻¹cm⁻¹.

  • One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NAD(P)H per minute under the specified conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

This method can be used to identify and quantify the products of enzymatic reactions with keto esters.

Procedure:

  • Sample Preparation: After the enzymatic reaction, stop the reaction by adding a quenching agent (e.g., acid or organic solvent). Extract the products using a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

  • Derivatization (if necessary): For some compounds, derivatization may be required to improve volatility and thermal stability for GC analysis. A common method is methylation of carboxylic acids to their corresponding methyl esters.[4]

  • GC-MS Analysis:

    • Injection: Inject a small volume of the prepared sample into the GC.

    • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to elute compounds with a wide range of boiling points.

    • Detection (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: The retention time in the chromatogram is used to identify the compounds by comparing them to known standards. The mass spectrum provides structural information for confirmation. Quantification can be achieved by integrating the peak areas and comparing them to a calibration curve generated with standards.

Signaling Pathways and Workflows

Signaling Pathway of Oxidized Fatty Acids

Oxidized fatty acids, including keto fatty acids, can act as signaling molecules in various biological processes.[5][6] For instance, they can modulate inflammatory responses through pathways involving peroxisome proliferator-activated receptors (PPARs).[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor PPAR Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation OxFA Oxidized Fatty Acid (e.g., Keto Ester derivative) OxFA->Receptor Metabolism Metabolic Conversion OxFA->Metabolism Gene_Expression Gene Expression (e.g., anti-inflammatory genes) Signaling_Cascade->Gene_Expression

Caption: Signaling pathway of an oxidized fatty acid activating a PPAR receptor.

Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates a general workflow for determining enzyme activity on a given substrate.

Experimental_Workflow Start Start: Prepare Reagents (Buffer, Substrate, Enzyme) Reaction Incubate Enzyme and Substrate at controlled Temperature and pH Start->Reaction Measurement Measure Reaction Progress (e.g., Spectrophotometry, Titration) Reaction->Measurement Analysis Data Analysis: Calculate Initial Rate Measurement->Analysis Result Determine Enzyme Activity (e.g., U/mg) Analysis->Result

Caption: General workflow for an enzyme activity assay.

Logical Relationship for Substrate Specificity Determination

This diagram shows the logical steps involved in comparing the specificity of multiple enzymes for various substrates.

Logical_Relationship cluster_enzymes Enzyme Panel cluster_substrates Substrate Panel E1 Enzyme 1 Assay Perform Activity Assays for each Enzyme-Substrate pair E1->Assay E2 Enzyme 2 E2->Assay En Enzyme n En->Assay S1 Substrate 1 (e.g., this compound) S1->Assay S2 Substrate 2 (e.g., Analogue A) S2->Assay Sn Substrate n (e.g., Analogue X) Sn->Assay Data Collect Quantitative Data (e.g., Vmax, Km, Relative Activity) Assay->Data Comparison Compare Specificity Constants (Vmax/Km) or Relative Activities Data->Comparison

References

Isotopic Labeling of Methyl 9-oxononanoate for Metabolic Tracing Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, isotopic labeling stands as a cornerstone technique for elucidating the intricate pathways of cellular metabolism. The ability to trace the journey of molecules in biological systems provides invaluable insights for researchers, scientists, and drug development professionals. Methyl 9-oxononanoate (B1257084), a C9 oxo-fatty acid methyl ester, is a molecule of interest in studies of lipid metabolism and oxidative stress. This guide provides a comprehensive comparison of isotopic labeling strategies for Methyl 9-oxononanoate, its application in metabolic tracing, and a comparison with alternative tracers, supported by experimental protocols and data visualization.

Introduction to this compound and Metabolic Tracing

This compound is the methyl ester of 9-oxononanoic acid. 9-oxononanoic acid is a product of lipid peroxidation and has been shown to influence hepatic lipid metabolism.[1] Metabolic tracing with isotopically labeled compounds allows researchers to follow the metabolic fate of these molecules, providing a dynamic view of processes such as fatty acid oxidation, lipogenesis, and incorporation into complex lipids. Stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), are non-radioactive and can be safely used in a variety of experimental models, from cell cultures to in vivo studies.

Isotopic Labeling Strategies for this compound

The choice of isotope and the position of the label within the this compound molecule are critical for designing effective metabolic tracing experiments. The ideal labeling strategy depends on the specific metabolic pathway under investigation.

  • Carbon-13 (¹³C) Labeling: ¹³C is a versatile label for tracing carbon backbone transformations.

    • Uniformly Labeled ([U-¹³C₁₀]-Methyl 9-oxononanoate): Labeling all ten carbon atoms provides the highest mass shift, facilitating detection by mass spectrometry and allowing for the tracing of the entire molecule or its fragments through various metabolic pathways.

    • Position-Specific Labeling (e.g., [1-¹³C]-Methyl 9-oxononanoate): Labeling a specific carbon, such as the carboxyl carbon (C1), is useful for monitoring decarboxylation reactions, a key step in fatty acid oxidation.

  • Deuterium (²H) Labeling: Deuterium is a heavier isotope of hydrogen and is often a more cost-effective labeling option.[2] It is particularly useful for tracing fatty acid oxidation and synthesis. However, potential kinetic isotope effects should be considered, as the C-D bond is stronger than the C-H bond and may alter reaction rates.

Comparison of Labeling Isotopes

FeatureCarbon-13 (¹³C)Deuterium (²H)
Natural Abundance ~1.1%~0.015%
Detection Method Mass Spectrometry, NMRMass Spectrometry, NMR
Metabolic Insights Carbon skeleton fate, pathway convergenceFatty acid oxidation, lipogenesis
Kinetic Isotope Effect MinimalCan be significant
Cost Generally higherGenerally lower[2]
Comparison with Alternative Metabolic Tracers

While isotopically labeled this compound is a specialized tool, other more common tracers are frequently used to study lipid metabolism. The choice of tracer depends on the specific research question.

TracerPrimary Metabolic Pathway TracedAdvantagesDisadvantages
[U-¹³C]-Glucose De novo lipogenesis, glycolysis, TCA cycle[3]Traces the flow of carbon from glucose into fatty acids and the glycerol (B35011) backbone of lipids.[3]Does not directly trace the metabolism of exogenous fatty acids.
[U-¹³C]-Palmitate Fatty acid oxidation, incorporation into complex lipids[3]A common saturated fatty acid, provides a general view of long-chain fatty acid metabolism.Does not reflect the metabolism of shorter or unsaturated fatty acids.
[¹³C₁₈]-Oleic Acid Metabolism of monounsaturated fatty acids, triglyceride synthesis[4]Represents a common dietary unsaturated fatty acid.Specific to monounsaturated fatty acid pathways.
[¹³C]-Labeled Medium-Chain Fatty Acids (MCFAs) MCFA-specific metabolic pathways, primarily mitochondrial β-oxidation.[5]Rapidly absorbed and metabolized, useful for studying specific enzyme deficiencies.[5]Different metabolic handling compared to long-chain fatty acids.
Alkyne-Labeled Fatty Acids Fatty acid uptake and incorporation into lipids.[5]Allows for "click chemistry" based detection, offering an alternative to mass spectrometry.[5]The alkyne group may alter the biological activity of the fatty acid.

Experimental Protocols

Protocol 1: General Workflow for a Metabolic Labeling Study

This protocol outlines the general steps for tracing the metabolic fate of an isotopically labeled substrate in cultured cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Labeled Substrate Stock C Incubate Cells with Labeled Substrate A->C B Culture Cells to Desired Confluency B->C D Harvest Cells and Quench Metabolism C->D E Extract Metabolites D->E F Analyze by Mass Spectrometry E->F G Data Analysis and Pathway Mapping F->G G cluster_animal Animal Preparation cluster_sampling Sample Collection cluster_analysis Analysis A Acclimate Mice B Administer Labeled This compound A->B C Collect Blood Samples at Serial Timepoints B->C D Process to Plasma C->D E Lipid Extraction D->E F LC-MS/MS Analysis E->F G Pharmacokinetic/ Metabolic Modeling F->G G M9O Labeled Methyl 9-oxononanoate FAO Fatty Acid Oxidation (β-oxidation) M9O->FAO Lipids Complex Lipids (Triglycerides, Phospholipids) M9O->Lipids TCA TCA Cycle FAO->TCA Energy Energy Production (ATP) TCA->Energy Intermediates Metabolic Intermediates TCA->Intermediates

References

A Comparative Guide to the In Vitro and In Vivo Stability of Methyl 9-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected in vitro and in vivo stability of methyl 9-oxononanoate (B1257084). Direct experimental stability data for this specific molecule is not extensively available in public literature. Therefore, this comparison is based on established principles of chemical stability for its constituent functional groups—a methyl ester and an aldehyde—and data from structurally related compounds.

Methyl 9-oxononanoate is a bifunctional molecule containing a terminal aldehyde and a methyl ester.[1][2] The aldehyde group is known for its reactivity, while the methyl ester is susceptible to hydrolysis.[3][4] Understanding the stability of these functional groups under different conditions is crucial for researchers in drug development and other scientific fields.

Data Presentation: Expected Stability Profile

The following table summarizes the anticipated stability of the aldehyde and methyl ester functionalities of this compound under various in vitro and in vivo conditions. This is a qualitative assessment based on general chemical principles.

ConditionFunctional GroupExpected StabilityRationale
In Vitro
Aqueous Buffer (pH 7.4)AldehydeModerateAldehydes can undergo hydration and may be susceptible to slow oxidation.[3]
Methyl EsterHighEster hydrolysis is generally slow at neutral pH without enzymatic catalysis.[4]
Acidic Buffer (e.g., pH 2)AldehydeModerate to LowPotential for acid-catalyzed reactions, though generally more stable than at high pH.
Methyl EsterModerateAcid-catalyzed hydrolysis can occur, but is typically slower than base-catalyzed hydrolysis.
Basic Buffer (e.g., pH 9)AldehydeLowSusceptible to aldol (B89426) condensation and other base-catalyzed reactions.
Methyl EsterLowBase-catalyzed hydrolysis (saponification) is generally rapid.
Presence of EsterasesMethyl EsterLowRapidly hydrolyzed by esterase enzymes.[4]
Presence of Aldehyde DehydrogenasesAldehydeLowSubject to enzymatic oxidation to the corresponding carboxylic acid.[5]
In Vivo
Systemic Circulation (Blood)AldehydeLowLikely to be rapidly oxidized by aldehyde dehydrogenases present in blood and tissues.[5]
Methyl EsterLow to ModerateSusceptible to hydrolysis by plasma esterases.[4]
LiverAldehydeVery LowThe liver is a primary site of metabolism, with high concentrations of aldehyde dehydrogenases.[4]
Methyl EsterVery LowHigh concentration of esterases in the liver would lead to rapid hydrolysis.[4]
Gastrointestinal TractAldehydeLowMay react with various nucleophiles and be subject to metabolism by gut microbiota.
Methyl EsterLow to ModerateSubject to hydrolysis by digestive enzymes (esterases).

Experimental Protocols

Detailed methodologies for assessing the in vitro and in vivo stability of a compound like this compound are provided below. These are generalized protocols that would need to be optimized for the specific compound.

In Vitro Stability Assessment

Objective: To determine the chemical and metabolic stability of this compound in a controlled, non-living environment.

1. Chemical Stability in Buffers:

  • Materials: this compound, phosphate (B84403) buffers of varying pH (e.g., 2.0, 7.4, 9.0), organic solvent (e.g., DMSO, acetonitrile), analytical standards, LC-MS/MS system.[6]

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate organic solvent.

    • Incubate the compound at a final concentration (e.g., 1-10 µM) in the different pH buffers at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate any salts.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.[6]

    • Calculate the half-life (t½) at each pH.

2. Metabolic Stability in Liver Microsomes:

  • Materials: this compound, liver microsomes (from human, rat, or other species), NADPH regenerating system, phosphate buffer (pH 7.4), positive control compound with known metabolic stability.[4][7]

  • Procedure:

    • Prepare a working solution of this compound.

    • In a 96-well plate, pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37°C.[7]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

    • Incubate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent with an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to measure the disappearance of the parent compound.

    • From the rate of disappearance, calculate the in vitro half-life and intrinsic clearance.[8]

In Vivo Stability Assessment

Objective: To evaluate the stability, metabolism, and pharmacokinetic profile of this compound within a living organism.

1. Pharmacokinetic Study in Rodents:

  • Materials: this compound, appropriate formulation vehicle for the chosen route of administration (e.g., saline for intravenous, corn oil for oral), test animals (e.g., rats, mice), equipment for blood collection, LC-MS/MS system.[9]

  • Procedure:

    • Administer a single dose of the formulated this compound to the animals via the desired route (e.g., intravenous bolus, oral gavage).[9]

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to stability assessment.

G cluster_0 In Vitro Stability Assessment cluster_1 In Vivo Stability Assessment invitro_compound This compound invitro_conditions Incubation Conditions (Buffer, Microsomes, etc.) invitro_compound->invitro_conditions invitro_sampling Time-Point Sampling invitro_conditions->invitro_sampling invitro_analysis LC-MS/MS Analysis invitro_sampling->invitro_analysis invitro_result Half-life (t½) Intrinsic Clearance invitro_analysis->invitro_result invivo_compound Formulated this compound invivo_admin Administration to Animal Model (e.g., IV, Oral) invivo_compound->invivo_admin invivo_sampling Blood Sampling over Time invivo_admin->invivo_sampling invivo_analysis Plasma Drug Concentration Analysis (LC-MS/MS) invivo_sampling->invivo_analysis invivo_result Pharmacokinetic Parameters (t½, Clearance, Bioavailability) invivo_analysis->invivo_result G cluster_ester Ester Hydrolysis cluster_aldehyde Aldehyde Transformation compound This compound ester_hydrolysis Chemical Hydrolysis (Acid/Base) compound->ester_hydrolysis In Vitro / In Vivo esterase Enzymatic Hydrolysis (Esterases) compound->esterase In Vivo (Blood, Liver) aldehyde_oxidation Enzymatic Oxidation (Aldehyde Dehydrogenase) compound->aldehyde_oxidation In Vivo (Liver, Tissues) ester_product 9-Oxononanoic Acid + Methanol ester_hydrolysis->ester_product esterase->ester_product aldehyde_product Azelaic acid monomethyl ester aldehyde_oxidation->aldehyde_product

References

A Comparative Analysis of Plant Defense Induction by Methyl Jasmonate and 9-Carbon Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of plant defense signaling is critical for developing novel crop protection strategies and potential therapeutic agents. This guide provides a comparative overview of two key classes of signaling molecules: the well-established phytohormone methyl jasmonate (MeJA) and the emerging class of 9-carbon (C9) oxylipins, with a focus on azelaic acid as a representative molecule due to the limited direct data on Methyl 9-oxononanoate (B1257084).

While both methyl jasmonate and C9 oxylipins are derived from the oxygenation of fatty acids and play crucial roles in plant immunity, they activate distinct signaling pathways and induce different suites of defense responses. This guide will objectively compare their mechanisms of action, supported by experimental data, and provide detailed protocols for their study.

Quantitative Comparison of Defense Responses

The induction of plant defense responses by methyl jasmonate and C9 oxylipins results in quantifiable changes in various physiological and biochemical parameters. The following table summarizes key comparative data, with the understanding that azelaic acid is used as a proxy for the signaling activity of Methyl 9-oxononanoate.

ParameterMethyl Jasmonate (MeJA)9-Carbon Oxylipins (e.g., Azelaic Acid)Key References
Primary Defense Pathway Jasmonic Acid (JA) pathwaySystemic Acquired Resistance (SAR), Salicylic (B10762653) Acid (SA) pathway priming[1][2][3]
Mode of Action Direct elicitor of defense gene expressionPrimes the plant for a stronger, faster defense response upon subsequent attack[2][4][5]
Key Signaling Intermediates JAZ repressor degradation, MYC2 transcription factor activationAZI1 protein, salicylic acid accumulation[6]
Typical Defense Genes Induced Proteinase inhibitors (PIs), Polyphenol oxidase (PPO), Pathogenesis-related (PR) proteins (some)Pathogenesis-related (PR) genes (upon secondary challenge), genes involved in SA biosynthesis[6]
Primary Target Pests/Pathogens Necrotrophic pathogens, chewing insectsBiotrophic and hemibiotrophic pathogens[1][2]
Effect on Stomatal Closure Can induce stomatal closureNot a primary reported effect
Systemic Signal Yes, volatile signal can induce defense in neighboring plantsYes, mobile signal transported via the vascular system[2][6]

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by methyl jasmonate and 9-carbon oxylipins are distinct, leading to the activation of different sets of defense-related genes.

methyl_jasmonate_pathway cluster_perception Cell Perception cluster_transduction Signal Transduction cluster_response Defense Response MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Isoleucine (JA-Ile) (Active Form) MeJA->JA_Ile Conversion COI1 COI1 Receptor JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor Proteins JAZ->SCF_COI1 Recruited to Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 Transcription Factor (Active) JAZ->MYC2 Represses SCF_COI1->Proteasome Ubiquitination Proteasome->MYC2 Releases Defense_Genes Defense Gene Expression (e.g., PIs, PPO) MYC2->Defense_Genes Activates

Methyl Jasmonate Signaling Pathway.

c9_oxylipin_pathway cluster_perception Initial Stimulus & C9 Oxylipin Production cluster_priming Priming Signal Transduction cluster_response Secondary Challenge & Defense Pathogen Pathogen Attack Lipid_Peroxidation Lipid Peroxidation Pathogen->Lipid_Peroxidation Azelaic_Acid Azelaic Acid (C9) Lipid_Peroxidation->Azelaic_Acid AZI1 AZI1 Protein Azelaic_Acid->AZI1 Stimulates Systemic_Signal Systemic Transport AZI1->Systemic_Signal Mediates SA_Accumulation Salicylic Acid (SA) Accumulation Systemic_Signal->SA_Accumulation Primed_State Primed State SA_Accumulation->Primed_State Enhanced_SA Enhanced SA Response Primed_State->Enhanced_SA Faster, Stronger Secondary_Pathogen Secondary Pathogen Attack Secondary_Pathogen->Primed_State PR_Genes PR Gene Expression Enhanced_SA->PR_Genes

9-Carbon Oxylipin (Azelaic Acid) Priming Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of plant defense induction. Below are representative protocols for the application of methyl jasmonate and for the analysis of defense gene expression.

Protocol 1: Methyl Jasmonate Treatment of Plants

Objective: To induce jasmonate-dependent defense responses in plants.

Materials:

  • Methyl jasmonate (MeJA) stock solution (e.g., 1 M in ethanol)

  • Distilled water

  • Tween 20 or other suitable surfactant

  • Spray bottle or airtight chamber

  • Plant growth facilities

  • Control plants (sprayed with a solution lacking MeJA)

Procedure:

  • Prepare the MeJA working solution. For a final concentration of 100 µM, add 10 µl of 1 M MeJA stock solution and 100 µl of 0.1% Tween 20 to 100 ml of distilled water. Mix thoroughly.

  • For spray application, evenly spray the leaves of the experimental plants until runoff. Ensure both adaxial and abaxial leaf surfaces are covered.

  • For volatile application, place a small cotton ball soaked in the MeJA solution inside an airtight chamber with the plants. Use an equivalent amount of the ethanol/water/surfactant solution without MeJA for the control plants.

  • Incubate the plants under their normal growth conditions for the desired period (e.g., 24, 48, or 72 hours) before harvesting tissue for analysis.

  • Harvest leaf tissue, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis of gene expression, protein levels, or metabolite accumulation.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To quantify the expression levels of defense-related genes following elicitor treatment.

Materials:

  • Plant tissue harvested from Protocol 1

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target defense genes (e.g., PR-1 for SA-pathway, PI-II for JA-pathway) and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

  • RNA Extraction: Extract total RNA from the frozen plant tissue using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reactions by combining the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix. Include no-template controls to check for contamination.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control samples.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of plant defense elicitors.

experimental_workflow Plant_Growth Plant Cultivation (e.g., Arabidopsis, Tomato) Treatment Elicitor Treatment Plant_Growth->Treatment Control Control Group (Mock Treatment) Treatment->Control MeJA_Treatment Methyl Jasmonate Treatment Treatment->MeJA_Treatment C9_Oxylipin_Treatment 9-Carbon Oxylipin Treatment Treatment->C9_Oxylipin_Treatment Sampling Time-Course Sampling (e.g., 0, 6, 24, 48h) Control->Sampling MeJA_Treatment->Sampling C9_Oxylipin_Treatment->Sampling Analysis Molecular & Phenotypic Analysis Sampling->Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Analysis->Gene_Expression Metabolite_Profiling Metabolite Profiling (GC-MS, LC-MS) Analysis->Metabolite_Profiling Enzyme_Assays Enzyme Activity Assays (e.g., PPO, PAL) Analysis->Enzyme_Assays Bioassays Pathogen/Herbivore Bioassays Analysis->Bioassays Data_Comparison Comparative Data Analysis Gene_Expression->Data_Comparison Metabolite_Profiling->Data_Comparison Enzyme_Assays->Data_Comparison Bioassays->Data_Comparison

General workflow for comparative elicitor studies.

References

Safety Operating Guide

Proper Disposal of Methyl 9-Oxononanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of Methyl 9-oxononanoate (B1257084), tailored for researchers, scientists, and drug development professionals.

Methyl 9-oxononanoate (CAS No. 1931-63-1) is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, adherence to standard laboratory safety protocols and local regulations is essential when handling and disposing of this compound.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Boiling Point 249.4 °C at 760 mmHg
Density 0.958 g/cm³
Flash Point 101.8 °C
Solubility in Water 534.3 mg/L at 25 °C (estimated)[1]

Pre-Disposal Safety and Handling

Before commencing any disposal procedure, ensure the following personal protective equipment (PPE) is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on whether the substance is pure or contaminated and the quantity involved.

Scenario 1: Small Quantities of Pure, Uncontaminated this compound

For small quantities (typically < 100g) that are not mixed with any hazardous materials, disposal may be less stringent.

  • Regulatory Verification: Crucially, first consult your institution's Environmental Health and Safety (EHS) department or equivalent local authority. Confirm if their policies permit the disposal of small amounts of non-hazardous chemicals with regular laboratory waste.

  • Container Preparation: If permitted, ensure the original container is empty.

  • Disposal: Dispose of the empty container in the designated laboratory solid waste stream. Do not pour the chemical down the drain.

Scenario 2: Large Quantities or Contaminated this compound

If the this compound is contaminated with hazardous substances or if you are disposing of larger quantities, it must be managed as chemical waste.

  • Waste Identification: The waste must be classified based on its most hazardous component. The hazards of the contaminant(s) will dictate the handling and disposal requirements.

  • Container Selection: Use a chemically compatible and leak-proof waste container. The container must be in good condition with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list all constituents, including this compound and any contaminants, with their approximate percentages.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated chemical waste storage area. Ensure the container remains closed except when adding waste.

  • Waste Pickup: Once the container is full or has reached the allowable accumulation time limit, arrange for collection by your institution's EHS or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Methyl 9-oxononanoate Waste is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated is_large_quantity Is it a large quantity? is_contaminated->is_large_quantity No chemical_waste Treat as Chemical Waste: 1. Use labeled, compatible container. 2. Store in Satellite Accumulation Area. 3. Keep container closed. 4. Request pickup from EHS. is_contaminated->chemical_waste Yes check_local_policy Does institutional/local policy permit disposal of small, non-hazardous chemicals in regular lab trash? is_large_quantity->check_local_policy No is_large_quantity->chemical_waste Yes check_local_policy->chemical_waste No regular_trash Procedure for Regular Lab Trash: 1. Confirm with EHS. 2. Dispose of empty container   in designated solid waste. check_local_policy->regular_trash Yes

Caption: Decision workflow for this compound disposal.

Accidental Release Measures

In the event of a spill, take the following steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal as chemical waste.

  • Decontamination: Clean the affected area thoroughly.

For any uncertainty regarding disposal procedures, always consult your institution's Environmental Health and Safety department.

References

Essential Safety and Logistics for Handling Methyl 9-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for managing Methyl 9-oxononanoate (B1257084), covering personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Methyl 9-oxononanoate, based on guidelines for aliphatic esters and aldehydes.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesButyl rubber gloves are highly recommended for their excellent resistance to esters and aldehydes. Nitrile gloves may provide limited splash protection but are not suitable for prolonged contact.[1] Always inspect gloves for integrity before each use.
Eye Protection Safety goggles or a face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-approved air-purifying respiratorNot generally required if work is conducted in a well-ventilated area or a chemical fume hood. If vapors may be generated and engineering controls are insufficient, a NIOSH-approved half-face or full-face respirator with organic vapor (OV) cartridges should be used.[2][3][4][5]
Foot Protection Closed-toe shoesShoes that fully cover the feet are required in any laboratory setting where chemicals are handled.

Quantitative Glove Performance Data (General for Esters)

Glove MaterialBreakthrough Time (minutes)Rating
Butyl Rubber> 480Excellent
Nitrile Rubber< 15 (for splash protection)Poor to Fair

Note: Breakthrough times can be affected by glove thickness, chemical concentration, temperature, and the specific ester being handled. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination. The following diagram and protocol outline the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Work Area b->c d Chemical Transfer c->d Proceed to Handling e Experimental Use d->e f Decontaminate e->f Proceed to Cleanup g Segregate Waste f->g h Doff PPE g->h i Personal Hygiene h->i

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don the appropriate PPE as specified in the table above.

    • Prepare the work area by ensuring a certified chemical fume hood is operational and the area is free of clutter. Have spill cleanup materials readily available.

  • Handling:

    • When transferring this compound, use a pipette or other suitable dispensing device to minimize the generation of aerosols or splashes.

    • Perform all work involving this chemical within a chemical fume hood to ensure adequate ventilation.

    • Keep containers of this compound closed when not in use.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Segregate all waste containing this compound into a designated, properly labeled, and sealed container for non-halogenated organic waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Thoroughly wash hands and any exposed skin with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • This compound is classified as a non-halogenated organic waste .

Disposal Protocol:

  • Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste: Non-Halogenated Organic Waste" and list "this compound" as a constituent.

    • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled container.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Do not mix with incompatible waste streams, such as halogenated solvents, strong acids, or bases.

  • Disposal Request:

    • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 9-oxononanoate
Reactant of Route 2
Methyl 9-oxononanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.